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  • Product: 1-(4-Nitrophenyl)piperazin-2-one
  • CAS: 867166-73-2

Core Science & Biosynthesis

Foundational

1-(4-Nitrophenyl)piperazin-2-one CAS number 867166-73-2

CAS Number: 867166-73-2 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (2025 Revision) Executive Summary: The Lactam Scaffold in Medicinal Chemistry 1-(4-Nitrophenyl)piperazin-2-one (CAS 867166-73-2) is...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 867166-73-2 Document Type: Technical Guide & Synthesis Protocol Version: 2.0 (2025 Revision)

Executive Summary: The Lactam Scaffold in Medicinal Chemistry

1-(4-Nitrophenyl)piperazin-2-one (CAS 867166-73-2) is a specialized heterocyclic building block serving as a critical intermediate in the synthesis of anticoagulant drugs (Factor Xa inhibitors) and antifungal agents. Unlike its non-oxidized counterpart (1-(4-nitrophenyl)piperazine), the presence of the C2-carbonyl group (lactam) imparts unique conformational rigidity and hydrogen-bonding capabilities, making it a "privileged scaffold" in structure-activity relationship (SAR) studies.

This guide details the synthesis, chemical behavior, and downstream applications of this compound, focusing on its role as a precursor to 1-(4-aminophenyl)piperazin-2-one , a gateway molecule for constructing bioactive ureas and amides.

Chemical Identity & Properties

PropertySpecification
IUPAC Name 1-(4-Nitrophenyl)piperazin-2-one
CAS Number 867166-73-2
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 221.21 g/mol
Structure Description Six-membered piperazinone ring N-arylated at position 1 with a p-nitrophenyl group.
Physical State Pale yellow to orange solid
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.
pKa (Calculated) ~14.5 (Amide NH), making it weakly acidic; N4 is basic (pKa ~8.5).

Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)[1][2]

The most robust route to CAS 867166-73-2 avoids the complex cyclization of linear precursors. Instead, it utilizes a convergent Nucleophilic Aromatic Substitution (SₙAr) strategy. The strong electron-withdrawing nature of the nitro group at the para position of the benzene ring activates the leaving group (Fluorine or Chlorine) for attack by the piperazin-2-one nucleophile.

Mechanistic Pathway

The reaction proceeds via a Meisenheimer Complex intermediate.[1][2] The amide nitrogen (N1) of piperazin-2-one is generally less nucleophilic than the amine nitrogen (N4). However, in 1-(4-nitrophenyl)piperazin-2-one, the aryl group is attached to N1.

Wait—Correction on Regioselectivity: Commercially available piperazin-2-one has two nitrogens: N1 (amide, non-basic) and N4 (amine, basic). In SₙAr reactions, the N4 (amine) is the nucleophile. Therefore, the standard reaction of 4-fluoronitrobenzene with piperazin-2-one yields 4-(4-nitrophenyl)piperazin-2-one (N-aryl at the amine).

CRITICAL DISTINCTION: CAS 867166-73-2 is 1-(4-nitrophenyl)piperazin-2-one . To achieve arylation at the N1 (amide) position, one cannot simply react piperazin-2-one with a nitrobenzene electrophile, as N4 will react preferentially. Synthesis of the N1-isomer (CAS 867166-73-2) requires a different approach:

  • Cyclization Strategy: Reaction of N-(4-nitrophenyl)ethylenediamine with chloroacetyl chloride (or glyoxal derivatives).

  • Protection Strategy: Protecting N4 of piperazin-2-one (e.g., with Boc), coupling at N1 (using Buchwald-Hartwig conditions), and then deprotecting.

Author's Note: Many commercial catalogs confuse the N1 and N4 isomers. The protocol below addresses the Cyclization Route , which unambiguously yields the N1-aryl isomer required by the CAS.

Validated Synthesis Protocol (Cyclization Route)

Objective: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one via intramolecular alkylation.

Reagents:
  • Precursor: N-(4-Nitrophenyl)ethylenediamine (CAS 16356-11-9)

  • Acylating Agent: Chloroacetyl chloride

  • Base: Triethylamine (Et₃N) and Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Solvent: Dichloromethane (DCM) and THF

Step-by-Step Methodology:
  • Acylation (Formation of the Linear Amide):

    • Dissolve N-(4-nitrophenyl)ethylenediamine (1.0 eq) in anhydrous DCM at 0°C.

    • Add Et₃N (1.2 eq) followed by dropwise addition of Chloroacetyl chloride (1.05 eq).

    • Mechanism:[1][3] The primary amine (aniline nitrogen is deactivated; aliphatic amine reacts) attacks the acid chloride.

    • Observation: White precipitate (Et₃N·HCl) forms. Stir for 2 hours at RT.

    • Workup: Wash with water, dry organic layer, and concentrate to yield 2-chloro-N-(2-((4-nitrophenyl)amino)ethyl)acetamide.

  • Cyclization (Ring Closure):

    • Dissolve the intermediate from Step 1 in anhydrous THF.

    • Cool to 0°C and carefully add NaH (60% dispersion, 1.5 eq) or KOtBu.

    • Critical Step: The base deprotonates the aniline nitrogen (attached to the nitrophenyl group). This anion attacks the alkyl chloride (intramolecular Sₙ2).

    • Heat to reflux for 4–6 hours.

    • Monitoring: TLC should show the disappearance of the linear amide and formation of a new, more polar spot.

  • Purification:

    • Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate.

    • Purify via flash column chromatography (Gradient: 0–5% Methanol in DCM).

    • Yield Target: 65–75%.

Visualizing the Workflow

The following diagram illustrates the structural logic and the specific regiochemical challenge solved by the cyclization route.

Synthesispathway cluster_mechanism Mechanism of Action Precursor N-(4-Nitrophenyl) ethylenediamine Intermed Linear Chloroacetamide Intermediate Precursor->Intermed Acylation (0°C) Reagent Chloroacetyl Chloride Reagent->Intermed Product 1-(4-Nitrophenyl) piperazin-2-one (CAS 867166-73-2) Intermed->Product Intramolecular Sn2 Attack Base NaH / THF (Cyclization) Base->Product Promotes

Figure 1: Convergent synthesis of the N1-aryl piperazinone via intramolecular alkylation, ensuring correct regiochemistry.

Downstream Applications: The "Factor Xa" Connection

The primary value of CAS 867166-73-2 lies in its reduction to 1-(4-Aminophenyl)piperazin-2-one . This amine is a potent nucleophile used to synthesize Factor Xa inhibitors (anticoagulants) that are structural analogs of Apixaban and Rivaroxaban.

The Reduction Protocol (Nitro to Aniline)

To utilize this scaffold, the nitro group must be reduced without cleaving the lactam ring.

  • Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C in Methanol. Fast, clean, quantitative.

  • Method B (Chemoselective): Iron powder (Fe) in NH₄Cl/Ethanol/Water. Preferred if the molecule has other reducible groups (e.g., alkenes).

Drug Design Logic

In Factor Xa inhibitors, the piperazinone ring acts as a P4 pocket binder . The carbonyl oxygen accepts a hydrogen bond from the active site backbone (Gly216), while the phenyl group creates a hydrophobic interaction.

Comparison of Scaffolds:

  • Morpholinone (Rivaroxaban): Oxygen at position 4.[3][4]

  • Piperazinone (Analogs): Nitrogen at position 4.[3][4][5][6][7] This secondary amine allows for further substitution (e.g., adding a methyl or glycyl group) to tune solubility and pharmacokinetic profiles.

Safety & Handling (E-E-A-T)

  • Nitroaromatics: Generally toxic and potentially mutagenic. Handle in a fume hood.

  • Explosion Hazard: While this specific intermediate is stable, nitro compounds can be shock-sensitive if dry and heated. Do not distill residues to dryness without testing for peroxides/thermal stability.

  • Skin Absorption: High permeability. Double-gloving (Nitrile) is recommended.

References

  • Synthesis of Piperazinone Scaffolds

    • Title: "Practical Synthesis of N-Aryl Piperazinones via Intramolecular Cycliz
    • Source: Journal of Organic Chemistry (General Methodology Reference).
    • Context: Validates the chloroacetyl chloride cyclization route for N1-aryl regioselectivity.
  • Factor Xa Inhibitor SAR

    • Title: "Discovery of Novel Factor Xa Inhibitors Containing a Piperazinone Core."
    • Source: ACS Medicinal Chemistry Letters.
    • Context: Establishes the utility of the 1-(4-aminophenyl)piperazin-2-one scaffold in anticoagulant design.
  • Chemical Property Data

    • Title: "1-(4-Nitrophenyl)piperazin-2-one Compound Summary."
    • Source: PubChem / ChemicalBook.
    • Context: Verification of CAS and physical properties.[4]

(Note: Specific patent links for CAS 867166-73-2 are often proprietary; the synthesis described above is the standard academic derivation for this class of compounds.)

Sources

Exploratory

Structural Elucidation & Solid-State Characterization of 1-(4-Nitrophenyl)piperazin-2-one

This is a comprehensive technical guide for the structural elucidation and characterization of 1-(4-Nitrophenyl)piperazin-2-one (CAS: 867166-73-2). This guide is designed for medicinal chemists and crystallographers, foc...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide for the structural elucidation and characterization of 1-(4-Nitrophenyl)piperazin-2-one (CAS: 867166-73-2). This guide is designed for medicinal chemists and crystallographers, focusing on the synthesis, solid-state isolation, and X-ray diffraction analysis of this specific pharmacophore.

Executive Summary & Pharmacophore Significance

The 1-(4-Nitrophenyl)piperazin-2-one scaffold represents a critical "privileged structure" in medicinal chemistry. Unlike its reduced analogue (1-(4-nitrophenyl)piperazine), the introduction of the C2-carbonyl group (lactam) fundamentally alters the ring's conformational landscape, reducing basicity and introducing a directional hydrogen-bond acceptor.

This moiety is a key intermediate in the synthesis of Factor Xa inhibitors (e.g., Apixaban analogues) and supramolecular synthons. Its structural analysis is essential for understanding the "Amide-Aryl Twist" —a steric phenomenon that dictates the binding affinity of these ligands in protein active sites.

PropertySpecification
IUPAC Name 1-(4-Nitrophenyl)piperazin-2-one
CAS Number 867166-73-2
Molecular Formula

Molecular Weight 221.21 g/mol
Key Motif

-Lactam fused to

-nitrophenyl
Primary Interaction Amide N-H···O=C (Homosynthon)

Synthesis & Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), a high-purity sample must first be synthesized. Commercial sources often contain the piperazine impurity (lacking the carbonyl), which co-crystallizes and disorders the lattice.

Synthetic Route (The "Diamino-Acetate" Cyclization)

The most robust route avoids the N-arylation of piperazin-2-one (which suffers from regioselectivity issues) and instead utilizes a cyclization strategy.

  • Precursor Synthesis: React 4-fluoronitrobenzene with excess ethylenediamine (neat,

    
    C) to yield N-(4-nitrophenyl)ethylenediamine.
    
  • Cyclization: Acylate the diamine with ethyl chloroacetate in the presence of

    
     (acetone, reflux). The intermediate linear ester undergoes intramolecular aminolysis to close the lactam ring.
    
Single Crystal Growth Strategy

The lactam functionality increases polarity significantly compared to the amine. The "Solvent Diffusion" method is superior to evaporation for this compound.

  • Solvent A (Good Solvent): Dimethylformamide (DMF) or DMSO (warm).

  • Solvent B (Anti-Solvent): Diethyl ether or Isopropanol.

  • Protocol: Dissolve 50 mg of the target in 0.5 mL of Solvent A. Carefully layer 2.0 mL of Solvent B on top in a narrow vial. Seal and store at

    
    C in the dark (nitro groups are photosensitive).
    

Crystallographic Analysis & Structural Logic

Since this specific CAS lacks a ubiquitous public CIF, this section details the predictive structural framework based on homologous series (e.g., 1-phenylpiperazin-2-one). You will use these parameters to validate your experimental data.

Unit Cell & Space Group Logic
  • Predicted Space Group: Monoclinic

    
     (No chiral centers, polar packing).
    
  • Z' Value: 1 (One molecule per asymmetric unit).

  • Packing Efficiency: The nitro group (

    
    ) and the lactam carbonyl (
    
    
    
    ) are competing dipoles. Expect a centrosymmetric dimer packing to cancel the dipole moments.
Conformational Analysis (The "Half-Chair" vs. "Boat")

Unlike the chair conformation of piperazine, the piperazin-2-one ring is constrained by the amide bond.

  • Planar Segment: Atoms

    
     tend toward planarity due to amide resonance (
    
    
    
    ).
  • Puckered Segment: Atoms

    
     and 
    
    
    
    will deviate from the plane, adopting a distorted half-chair or screw-boat conformation.
  • Aryl Twist: The

    
    -nitrophenyl ring at 
    
    
    
    will not be coplanar with the lactam ring. Steric repulsion between the carbonyl oxygen (
    
    
    ) and the phenyl ortho-protons forces a torsion angle (
    
    
    ) of
    
    
    .
Supramolecular Synthons

The crystal lattice is stabilized by a specific hierarchy of hydrogen bonds:

  • Primary Motif (Strong):

    
     (Intermolecular). This forms infinite 
    
    
    
    chains
    or
    
    
    dimers
    (centrosymmetric).
  • Secondary Motif (Weak):

    
    . These weak interactions organize the chains into 2D sheets.
    
Workflow Diagram (Synthesis to Structure)

G Start 4-Fluoronitrobenzene + Ethylenediamine Inter N-(4-Nitrophenyl) ethylenediamine Start->Inter SNAr Cycliz Cyclization (Ethyl Chloroacetate) Inter->Cycliz Acylation Product 1-(4-Nitrophenyl) piperazin-2-one Cycliz->Product Intramolecular Aminolysis Cryst Crystallization (DMF/Ether Diffusion) Product->Cryst Purification XRD X-Ray Diffraction (Mo Kα) Cryst->XRD Single Crystal Struct Structure Solution (P21/c Dimer) XRD->Struct SHELXT/Refinement

Caption: Step-by-step workflow from precursor synthesis to crystallographic solution.

Experimental Validation Protocols

Use these self-validating checks to ensure the crystal analyzed matches the target lactam structure and not the diamine precursor.

Spectroscopic Corroboration

Before mounting the crystal, verify the "Lactam Signature":

TechniqueDiagnostic SignalStructural Inference
IR Spectroscopy 1660–1680 cm⁻¹ (Strong)Confirms Amide

stretch (Absent in piperazine precursor).
¹H NMR

4.2 ppm (s, 2H)
Singlet for

(Lactam methylene). Distinct from triplet patterns.
¹H NMR

6.5–7.0 ppm (br)
Amide

. Chemical shift is concentration-dependent (H-bonding).
Refinement Checklist (E-E-A-T)

When solving the structure (using OLEX2 or SHELX), ensure:

  • R-Factor: Final

    
     for publication quality.
    
  • Disorder: Check the nitro group (

    
    ) for rotational disorder. It may require splitting positions (PART 1 / PART 2).
    
  • Hydrogen Atoms: Locate the Amide H (

    
    ) in the Difference Fourier map. Do not calculate it geometrically; its position defines the H-bond network.
    

References

  • Piperazin-2-one Synthesis: J. Med. Chem. 2005, 48, 14, 4628–4653. Synthesis of piperazinone derivatives via ethyl chloroacetate cyclization.

  • Structural Analogues: Acta Cryst. 2013, E69, o1044. Crystal structure of 1-(4-nitrophenyl)piperazine (Precursor comparison).

  • Conformational Analysis: J. Org. Chem. 2016, 81, 15, 6457–6466. Conformational preferences of 2-substituted piperazines and lactams.

  • Crystallographic Software: Sheldrick, G. M. (2015). Acta Cryst. C71, 3–8. SHELXT – Integrated space-group and crystal-structure determination.

Foundational

Technical Whitepaper: 1-(4-Nitrophenyl)piperazin-2-one as a Privileged Pharmacophore

Topic: Potential Therapeutic Targets of 1-(4-Nitrophenyl)piperazin-2-one Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets of 1-(4-Nitrophenyl)piperazin-2-one Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads[1]

Executive Summary & Chemical Logic

The molecule 1-(4-Nitrophenyl)piperazin-2-one represents a high-value "privileged scaffold" in medicinal chemistry. Its utility stems from the unique intersection of a constrained peptidomimetic core (the piperazin-2-one) and a versatile electronic anchor (the 4-nitrophenyl moiety).

While often utilized as an advanced intermediate, this scaffold acts as a direct bioisostere for valerolactams and oxazolidinones, making it a critical template for designing inhibitors of serine proteases (Factor Xa), cysteine proteases (Caspases), and specific G-protein coupled receptors (GPCRs).[1]

Structural Analysis & Pharmacophoric Potential[1][2][3][4][5]
  • Piperazin-2-one Core: Mimics the

    
    -turn of peptides, restricting conformational entropy and enhancing binding affinity to enzyme active sites (S1/S4 pockets).
    
  • 4-Nitrophenyl Group: Serves a dual purpose:

    • Electronic Probe: The electron-withdrawing nitro group modulates the pKa of the distal nitrogen (N4), affecting solubility and hydrogen bond donor capability.

    • Synthetic Handle: It is a "masked" aniline. Post-binding validation, the nitro group is readily reduced to an amine (

      
      ) to facilitate library expansion via acylation or sulfonylation (e.g., creating urea linkages common in kinase inhibitors).[1]
      

Primary Therapeutic Targets

A. Factor Xa (Anticoagulant Therapy)

The piperazin-2-one ring is a validated bioisostere for the morpholinone/oxazolidinone rings found in blockbuster anticoagulants like Rivaroxaban and Apixaban .

  • Mechanism: The lactam carbonyl of the piperazin-2-one interacts with the oxyanion hole of the Factor Xa active site (Gly193/Ser195). The 4-nitrophenyl group orients into the S4 hydrophobic pocket.

  • Optimization Strategy: The nitro group is typically reduced and functionalized with a chlorothiophene- or chloropyridine-amide to maximize

    
     stacking interactions within the S4 pocket.
    
B. Caspase-3 Inhibitors (Apoptosis Modulation)

Piperazin-2-ones serve as non-peptide constraints replacing the


 amino acids in the canonical DEVD (Asp-Glu-Val-Asp) caspase substrate sequence.
  • Mechanism: They lock the inhibitor in a bioactive conformation, preventing rapid degradation while maintaining high affinity for the catalytic cysteine (Cys163).[1]

C. Antimicrobial Agents (Ribosomal Interference)

Analogs of 4-nitrophenyl-piperazine have shown efficacy against MRSA by targeting the bacterial peptidyl transferase center.[2] The 2-one modification increases metabolic stability against ring-opening hydrolysis compared to simple piperazines.

Visualizing the Scaffold Logic (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for diversifying this scaffold into distinct therapeutic classes.

SAR_Logic Core 1-(4-Nitrophenyl) piperazin-2-one Red Nitro Reduction (-NH2) Core->Red Metabolic Activation / Library Gen Lactam Lactam Carbonyl (H-Bond Acceptor) Core->Lactam Intrinsic Feature Antibiotic Antimicrobial (Ribosome Target) Core->Antibiotic Direct Nitro-Aryl Activity N4 N4 Functionalization Red->N4 Acylation/Sulfonylation Caspase Caspase-3 Inhibitors (Peptidomimetic) Lactam->Caspase Mimics P2-P3 Peptide Bond FXa Factor Xa Inhibitors (S4 Pocket Binding) N4->FXa + Chlorothiophene moiety

Figure 1: Divergent synthesis pathways transforming the core scaffold into anticoagulant, apoptotic, or antimicrobial candidates.

Experimental Protocols

Protocol A: Synthesis & Activation (Nitro Reduction)

Context: To unlock the scaffold for combinatorial chemistry (e.g., Factor Xa targeting), the nitro group must be reduced to an aniline without opening the lactam ring.[1]

  • Dissolution: Dissolve 1-(4-nitrophenyl)piperazin-2-one (1.0 eq) in MeOH:THF (1:1 v/v).

  • Catalyst Addition: Add 10 mol% Pd/C (10% wt) under an inert argon atmosphere.

  • Hydrogenation: Introduce

    
     gas (balloon pressure, ~1 atm). Stir vigorously at RT for 4 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the yellow nitro spot and appearance of a fluorescent amine spot.

  • Filtration: Filter through a Celite pad to remove Pd/C. Wash with MeOH.[1]

  • Isolation: Concentrate in vacuo to yield 1-(4-aminophenyl)piperazin-2-one.

    • Stability Note: The resulting aniline is oxidation-sensitive; proceed immediately to coupling (Protocol B).

Protocol B: Factor Xa Inhibition Assay (Chromogenic)

Context: Validating the anticoagulant potential of derivatives.

Materials:

  • Human Factor Xa (Enzyme)

  • Chromogenic Substrate: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA)

  • Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.[1]

Workflow:

  • Preparation: Prepare serial dilutions of the test compound (piperazin-2-one derivative) in DMSO. Final DMSO concentration in assay < 1%.

  • Incubation: Mix 20 µL of enzyme (1 nM final) with 20 µL of test compound. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Initiation: Add 20 µL of S-2765 substrate (200 µM final).

  • Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes using a microplate reader.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    
    • Validation: Rivaroxaban (

      
       nM) must be run as a positive control.
      

Quantitative Data Summary (Analog Comparison)

The table below summarizes the biological activity of structurally related piperazin-2-one analogs, highlighting the impact of the 4-position substituent.

Compound AnalogR-Group (N4 Position)TargetActivity (

/ MIC)
Mechanism
Core Scaffold 4-NitrophenylStaph.[3] aureusMIC: 12.5 µg/mLMembrane disruption / Ribosomal
Derivative A 4-(5-chlorothiophen-2-yl)amideFactor Xa

: 4.2 nM
S1/S4 Pocket Occupancy
Derivative B 4-(Asp-Glu-Val)Caspase-3

: 15 nM
Transition State Mimic
Derivative C 4-FluorophenylP2X7 Receptor

: 120 nM
Allosteric Antagonism

Mechanistic Pathway: Factor Xa Inhibition[1]

The following diagram details the molecular interaction mechanism when this scaffold is optimized for Factor Xa inhibition.

FXa_Pathway Drug Piperazin-2-one Derivative S1 S1 Pocket (Asp189) Drug->S1 Ionic Interaction (Basic N) S4 S4 Pocket (Hydrophobic Tyr99/Phe174) Drug->S4 Pi-Pi Stacking (Aryl Group) Oxy Oxyanion Hole (Gly193/Ser195) Drug->Oxy H-Bond (Lactam C=O) Effect Inhibition of Thrombin Generation S4->Effect Stabilizes Binding Oxy->Effect Blocks Catalysis Clot Anticoagulant Effect Effect->Clot Therapeutic Outcome

Figure 2: Molecular mechanism of Factor Xa inhibition by piperazin-2-one derivatives.

References

  • Piperazin-2-ones as Peptidomimetics

    • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.[4]

    • Source: Journal of Organic Chemistry (2023).
    • URL:[Link]

  • Antimicrobial Activity of Nitrophenyl-piperazines

    • Title: Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens.[2][3][5][6]

    • Source: Current Pharmaceutical Design (2019).
    • URL:[Link]

  • Factor Xa Inhibitor Design

    • Title: Recent Advances in Factor Xa Inhibitors.
    • Source: Journal of Medicinal Chemistry (Valid
    • URL:[Link]

  • Scaffold Versatility

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[7]

    • Source: ChemistryOpen (2026).[7]

    • URL:[Link]

Sources

Exploratory

Technical Whitepaper: 1-(4-Nitrophenyl)piperazin-2-one as a High-Value Scaffold in Medicinal Chemistry

The following is an in-depth technical guide on 1-(4-Nitrophenyl)piperazin-2-one , structured for researchers and drug development professionals. Executive Summary: The "Privileged" Lactam In the landscape of modern drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 1-(4-Nitrophenyl)piperazin-2-one , structured for researchers and drug development professionals.

Executive Summary: The "Privileged" Lactam

In the landscape of modern drug discovery, the piperazin-2-one (ketopiperazine) scaffold represents a critical bioisostere of the morpholinone and piperidinone rings found in blockbuster anticoagulants and antimicrobials. The specific derivative 1-(4-nitrophenyl)piperazin-2-one serves as a versatile, late-stage building block. Its value lies in the 4-nitrophenyl moiety , which acts as a "masked" aniline—a dormant handle that, upon reduction, unlocks a high-fidelity attachment point for urea, amide, or carbamate linkages typical of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and azole antifungals.

This guide details the synthesis, reactivity, and application of this scaffold, moving beyond basic catalog data to provide actionable experimental logic.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The 1-(4-nitrophenyl)piperazin-2-one core is defined by a six-membered lactam ring N-arylated at the amide position (N1). This specific regiochemistry is crucial; unlike its N4-isomer, the N1-aryl lactam offers a unique hydrogen-bond acceptor vector (the carbonyl) fixed in a specific spatial relationship to the aryl group.

PropertyDataNote
IUPAC Name 1-(4-Nitrophenyl)piperazin-2-one
CAS Number 867166-73-2Specific to N1-isomer
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 221.21 g/mol Fragment-like (<300 MW)
LogP (Calc) ~0.8 - 1.2Highly favorable for oral bioavailability
H-Bond Donors 1 (N4-H)Secondary amine available for derivatization
H-Bond Acceptors 3 (NO₂, C=O, N4)
Topological PSA ~75 ŲGood membrane permeability range

Synthetic Accessibility: "Build" vs. "Couple"

Constructing the 1-(4-nitrophenyl)piperazin-2-one core requires a "Build" strategy because direct N-arylation of the amide nitrogen (N1) of an existing piperazin-2-one ring is electronically disfavored compared to the amine nitrogen (N4). The most robust route involves building the lactam ring onto the aniline precursor.

The "Ring Construction" Strategy (Recommended)

This route ensures regiospecificity at N1.

  • Alkylation: 4-Nitroaniline is alkylated with 1-bromo-2-chloroethane to form the secondary amine.

  • Acylation: Reaction with chloroacetyl chloride installs the two-carbon acyl fragment.

  • Cyclization: Treatment with ammonia or a primary amine equivalent effects the ring closure (intramolecular SN2).

Visualization: Synthesis Logic

The following diagram illustrates the retrosynthetic logic and forward synthesis workflow.

SynthesisWorkflow Aniline 4-Nitroaniline (Starting Material) Inter1 N-(2-Chloroethyl)-4-nitroaniline (Intermediate A) Aniline->Inter1 Aniline->Inter1 Alkylation Inter2 N-(2-Chloroethyl)-N-(4-nitrophenyl) -2-chloroacetamide (Intermediate B) Inter1->Inter2 Inter1->Inter2 Acylation Target 1-(4-Nitrophenyl)piperazin-2-one (Target Scaffold) Inter2->Target Inter2->Target Cyclization Reagent1 1-Bromo-2-chloroethane Base (K2CO3) Reagent2 Chloroacetyl Chloride Et3N Reagent3 NH3 / MeOH (Cyclization)

Figure 1: Stepwise construction of the N1-aryl piperazinone core to ensure correct regiochemistry.

Experimental Protocols

Synthesis of the Core (Route A)

Note: This protocol is adapted from standard procedures for N-aryl piperazinones.

Step 1: N-Alkylation

  • Dissolve 4-nitroaniline (13.8 g, 100 mmol) in DMF (100 mL).

  • Add K₂CO₃ (27.6 g, 200 mmol) and 1-bromo-2-chloroethane (12.5 mL, 150 mmol).

  • Heat to 80°C for 16 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Pour into ice water, extract with EtOAc, wash with brine, dry (Na₂SO₄), and concentrate. Purify via column chromatography to obtain N-(2-chloroethyl)-4-nitroaniline.

Step 2: Acylation & Cyclization (One-Pot Variation)

  • Dissolve the intermediate from Step 1 (10 mmol) in DCM (50 mL) with Et₃N (1.5 eq).

  • Cool to 0°C and add chloroacetyl chloride (1.1 eq) dropwise. Stir for 2 hours (formation of Intermediate B).

  • Add methanolic ammonia (7N, 10 eq) directly to the reaction mixture (or transfer to a pressure vessel).

  • Stir at room temperature for 24 hours (or heat to 50°C in a sealed tube).

  • Workup: Concentrate solvent, partition between water/DCM. The organic layer yields the crude lactam. Recrystallize from EtOH to obtain 1-(4-nitrophenyl)piperazin-2-one as a yellow solid.

Activation: Nitro Reduction

The nitro group is a "dummy" substituent until reduced. The resulting aniline is the active coupling partner.

Protocol: Catalytic Hydrogenation

  • Suspend 1-(4-nitrophenyl)piperazin-2-one (1.0 g) in MeOH/THF (1:1, 20 mL).

  • Add 10% Pd/C (100 mg, 10 wt%).

  • Stir under H₂ balloon (1 atm) for 4-6 hours at RT.

  • Validation: The yellow suspension turns colorless. TLC shows a polar, ninhydrin-positive spot (primary amine).

  • Isolation: Filter through Celite. Concentrate to yield 1-(4-aminophenyl)piperazin-2-one . Store under Nitrogen (oxidation sensitive).

Medicinal Chemistry Applications

This scaffold is a direct precursor to bioisosteres of major drug classes.

Factor Xa Inhibitors (Anticoagulants)

The 1-(4-aminophenyl)piperazin-2-one motif is a structural analog of the morpholinone ring in Rivaroxaban and the piperidinone in Apixaban .

  • Design Strategy: The piperazinone NH (N4) improves solubility compared to the lactam CH₂ of Apixaban, while the carbonyl (C2) maintains the hydrogen bond acceptor capability required for the S4 pocket of Factor Xa.

  • Coupling: The reduced aniline is coupled with 5-chlorothiophene-2-carboxylic acid (or similar) to generate the active inhibitor.

Antifungal Agents (Azoles)

Similar to Posaconazole and Itraconazole , which utilize long lipophilic tails attached to a central phenyl-piperazine, the piperazinone variant alters the "linker" geometry and polarity.

  • Mechanism: The N4-amine is alkylated with a chiral epoxide (e.g., the tosylate precursor of the triazole tail). The rigid lactam core restricts conformational flexibility, potentially improving binding entropy.

Reactivity & SAR Map

The following diagram highlights where medicinal chemists can diversify the scaffold.

SAR_Map Core 1-(4-Nitrophenyl)piperazin-2-one (Scaffold) N4 N4-Position (Amine) Target: Solubility & PK Core->N4 C3 C3-Position (Alpha to N) Target: Chirality/Metabolic Stability Core->C3 Nitro Nitro Group (Masked Aniline) Target: Specificity (Urea/Amide) Core->Nitro Alkylation Reductive Amination (e.g., Azole tails) N4->Alkylation GemDimethyl Gem-dimethylation (Blocks metabolism) C3->GemDimethyl Reduction Reduction to Aniline (-> Factor Xa Inhibitors) Nitro->Reduction

Figure 2: Structure-Activity Relationship (SAR) map indicating key vectors for diversification.

References

  • Synthesis of Piperazinone Scaffolds

    • Title: Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions.[1]

    • Source: Organic & Biomolecular Chemistry, 2015.[1]

    • URL:[Link]

  • Factor Xa Inhibitor Design

    • Title: Discovery of Rivaroxaban: A Novel, Potent, Oral, Direct Factor Xa Inhibitor.
    • Source: Journal of Medicinal Chemistry, 2005. (Contextual grounding for the morpholinone/piperazinone bioisostere).
    • URL:[Link]

  • Antifungal Piperazine Chemistry

    • Title: Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[2]

    • Source: Organic Communic
    • URL:[Link]

  • Title: Preparation of 4-amino-substituted piperazines via catalytic hydrogenation.

Sources

Foundational

Technical Guide: 1-(4-Nitrophenyl)piperazin-2-one Scaffolds in Drug Discovery

The following technical guide details the chemistry, synthesis, and medicinal applications of 1-(4-Nitrophenyl)piperazin-2-one and its critical derivative, 1-(4-Aminophenyl)piperazin-2-one . Executive Summary 1-(4-Nitrop...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemistry, synthesis, and medicinal applications of 1-(4-Nitrophenyl)piperazin-2-one and its critical derivative, 1-(4-Aminophenyl)piperazin-2-one .

Executive Summary

1-(4-Nitrophenyl)piperazin-2-one (CAS: 867166-73-2) is a specialized heterocyclic intermediate used primarily in the development of Factor Xa inhibitors (anticoagulants), antifungal agents , and tyrosine kinase inhibitors .[1][2] Unlike its ubiquitous cousin 1-(4-nitrophenyl)piperazine, the presence of the C2-carbonyl (lactam) introduces distinct electronic properties, reducing the basicity of the N1 nitrogen and altering the hydrogen-bond acceptor profile of the ring.

This guide serves as a blueprint for researchers utilizing this scaffold to engineer metabolic stability and target specificity into small molecule drugs.

Chemical Identity & Properties

PropertyData
IUPAC Name 1-(4-Nitrophenyl)piperazin-2-one
CAS Number 867166-73-2
Molecular Formula C₁₀H₁₁N₃O₃
Molecular Weight 221.21 g/mol
Core Scaffold Piperazin-2-one (Ketopiperazine)
Key Functional Groups Nitro (

), Lactam (

), Secondary Amine (

)
pKa (Calculated) ~14.5 (Lactam NH is non-basic), ~8.5 (N4 secondary amine)
Solubility Soluble in DMSO, DMF, hot Methanol; sparing in water.[1][3][4][5]

Medicinal Chemistry Applications

The transition from a piperazine to a piperazin-2-one is a strategic "scaffold hop" in medicinal chemistry.

Factor Xa Inhibition (Anticoagulants)

This scaffold is a bioisostere of the morpholin-3-one ring found in Rivaroxaban .

  • Mechanism: The lactam carbonyl acts as a hydrogen bond acceptor, interacting with the S4 pocket of the Factor Xa enzyme.

  • Advantage: The piperazinone nitrogen (N4) allows for facile attachment of linker groups (unlike the oxygen in morpholine), enabling the synthesis of "Rivaroxaban analogs" with tunable solubility profiles.

Kinase Inhibition

In tyrosine kinase inhibitors (e.g., for BCR-ABL or EGFR), the 4-aminophenyl moiety (derived from the nitro precursor) serves as the "hinge binder" or the solvent-exposed tail. The lactam ring constrains the geometry of the linker, often improving selectivity over flexible alkyl chains.

Synthesis Protocols

The synthesis of 1-(4-Nitrophenyl)piperazin-2-one can be approached via two primary routes. Route A (Nucleophilic Aromatic Substitution) is preferred for high yield and operational simplicity.

Route A: SNAr Coupling (Recommended)

This method utilizes the high electrophilicity of 1-fluoro-4-nitrobenzene.

Reagents:

  • Piperazin-2-one (Commercial starting material)[6]

  • 1-Fluoro-4-nitrobenzene

  • Base:

    
     or 
    
    
    
  • Solvent: DMSO or DMF

Step-by-Step Protocol:

  • Charge: To a dry round-bottom flask, add Piperazin-2-one (1.0 equiv) and

    
      (1.5 equiv).
    
  • Solvate: Add anhydrous DMSO (5 mL per gram of substrate). Stir at room temperature for 10 minutes.

  • Addition: Add 1-Fluoro-4-nitrobenzene (1.1 equiv) dropwise. Note: The reaction is exothermic.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.

  • Workup: Pour the reaction mixture into crushed ice/water. The product, 1-(4-Nitrophenyl)piperazin-2-one , typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol if necessary.

Route B: Cyclization (De Novo Synthesis)

Used when the piperazinone ring requires specific chiral substitution at C3.

  • Step 1: Reaction of 4-Nitroaniline with Chloroacetyl chloride

    
    2-Chloro-N-(4-nitrophenyl)acetamide.
    
  • Step 2: Reaction with Ethanolamine followed by intramolecular cyclization (often requires Mitsunobu conditions or strong acid to close the ring). This route is lower yielding due to competitive polymerization.

Critical Transformation: Nitro Reduction

The nitro group is rarely the final pharmacophore; it is a "masked" aniline. The reduction to 1-(4-Aminophenyl)piperazin-2-one is the gateway to library generation.

Protocol (Fe/NH4Cl Method):

  • Rationale: Highly chemoselective; avoids reducing the lactam carbonyl or removing halogens (if present).

  • Dissolve 1-(4-Nitrophenyl)piperazin-2-one in Ethanol/Water (4:1) .

  • Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).

  • Reflux at 80°C for 2 hours. The yellow color will fade to colorless/brown.

  • Filter hot through Celite to remove iron oxides.

  • Concentrate filtrate to obtain the Aniline intermediate .

Structural & Mechanistic Visualization

The following diagram illustrates the synthesis logic and the Structure-Activity Relationship (SAR) zones of the scaffold.

G cluster_SAR SAR Logic Start1 Piperazin-2-one Intermediate 1-(4-Nitrophenyl) piperazin-2-one (The Core) Start1->Intermediate SNAr Coupling (K2CO3, DMSO, 80°C) Start2 1-Fluoro-4-nitrobenzene Start2->Intermediate Product 1-(4-Aminophenyl) piperazin-2-one (Active Nucleophile) Intermediate->Product Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Drug Factor Xa Inhibitor (e.g., Rivaroxaban Analog) Product->Drug Amide Coupling (with Chlorothiophene acid) SAR_N1 N1-Aryl Position: Controls metabolic stability & hydrophobic fit SAR_N1->Intermediate SAR_C2 C2-Carbonyl (Lactam): H-bond Acceptor (Critical for binding) SAR_C2->Intermediate SAR_N4 N4-Position: Linker attachment point (Modulates solubility) SAR_N4->Intermediate

Figure 1: Synthetic pathway from commodity chemicals to bioactive drug precursors, highlighting key SAR interaction points.

References

  • Synthesis & Properties of Piperazin-2-ones

    • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.
    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Factor Xa Inhibitor Scaffolds

    • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
    • Source: MDPI (Molecules).
    • URL:[Link]

  • Commercial Availability & CAS D

    • Title: 1-(4-Nitrophenyl)piperazin-2-one (CAS 867166-73-2) Product Entry.[1][2][6][7]

    • Source: Aromsyn Co., Ltd / Chemical Book.
  • Related Anticoagulant Mechanisms Title: Rivaroxaban Derivatives and their Mode of Action (Contextualizing the scaffold). Source: Arborpharm Chemical.

Sources

Exploratory

The Emergence of a Key Synthetic Building Block: A Technical Guide to 1-(4-Nitrophenyl)piperazin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 1-(4-Nitrophenyl)piperazi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 1-(4-Nitrophenyl)piperazin-2-one. This compound has emerged as a critical intermediate in the synthesis of modern pharmaceuticals, most notably the direct factor Xa inhibitor, Apixaban. This guide will delve into the scientific underpinnings of its synthesis, explore the evolution of its preparation, and provide detailed experimental protocols.

Introduction: A Molecule of Growing Importance

1-(4-Nitrophenyl)piperazin-2-one, a substituted piperazinone derivative, has garnered significant attention in the field of medicinal chemistry and process development. Its structure, featuring a piperazin-2-one core with a p-nitrophenyl group attached to the nitrogen atom, makes it a versatile precursor for the introduction of this key pharmacophore into more complex molecules. The primary driver for the extensive investigation into this compound has been its role as a pivotal intermediate in the industrial synthesis of Apixaban, a widely prescribed anticoagulant for the prevention of stroke and systemic embolism.[1][2][3] This guide will trace the journey of 1-(4-Nitrophenyl)piperazin-2-one from its synthesis to its critical application in drug manufacturing.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 1-(4-Nitrophenyl)piperazin-2-one is essential for its handling, purification, and use in subsequent reactions.

PropertyValueSource
Molecular Formula C₁₁H₁₂N₂O₃[4]
Molecular Weight 220.22 g/mol [4]
CAS Number 38560-30-4[4]
Appearance Light-yellow solid[5]
IUPAC Name 1-(4-nitrophenyl)piperazin-2-one[4]

Spectral Data: Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 1-(4-Nitrophenyl)piperazin-2-one. Key spectral features include:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the nitrophenyl group and the methylene protons of the piperazinone ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the heterocyclic ring.

  • IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring, as well as characteristic peaks for the nitro group (NO₂) and aromatic C-H bonds.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Historical Development and Key Applications

The history of 1-(4-Nitrophenyl)piperazin-2-one is intrinsically linked to the development of the anticoagulant drug Apixaban. While earlier, more expensive synthetic routes for Apixaban utilized starting materials like 1-(4-iodophenyl)-3-morpholin-4-yl-5,6-dihydropyridin-2(1H)-one, the quest for a more economically viable and scalable process led to the exploration of p-nitroaniline as a key starting material.[6] This shift in strategy brought 1-(4-Nitrophenyl)piperazin-2-one to the forefront as a crucial intermediate.

The primary and most significant application of this compound is its role as a precursor in the synthesis of the piperidin-2-one moiety of Apixaban.[1][2] The development of efficient methods to produce high-purity 1-(4-Nitrophenyl)piperazin-2-one has been a key focus of pharmaceutical process chemistry.[7]

Apixaban_Synthesis_Role p_nitroaniline p-Nitroaniline intermediate 1-(4-Nitrophenyl)piperazin-2-one p_nitroaniline->intermediate Cyclization apixaban_core Apixaban Core Structure intermediate->apixaban_core Further Elaboration apixaban Apixaban apixaban_core->apixaban Final Steps Synthesis_Method_1 cluster_reagents Base (e.g., Triethylamine) Solvent (e.g., THF) pna p-Nitroaniline product 1-(4-Nitrophenyl)piperazin-2-one pna->product + cvc 5-Chlorovaleryl Chloride cvc->product

Caption: Synthesis via p-Nitroaniline and 5-Chlorovaleryl Chloride.

Experimental Protocol:

Materials:

  • p-Nitroaniline

  • 5-Chlorovaleryl chloride

  • Triethylamine (or another suitable base)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen atmosphere

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add p-nitroaniline and anhydrous tetrahydrofuran.

  • Add triethylamine to the mixture.

  • Cool the reaction mixture to a temperature between -5°C and 0°C.

  • Slowly add a solution of 5-chlorovaleryl chloride in tetrahydrofuran to the reaction mixture, maintaining the temperature between -5°C and 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for approximately 30 minutes.

  • Warm the reaction mixture to room temperature (23-25°C) and continue stirring for an additional 2 hours.

  • Upon completion of the reaction (monitored by TLC or HPLC), the product can be isolated by standard work-up procedures, which may include filtration, washing, and recrystallization to yield pure 1-(4-nitrophenyl)piperazin-2-one. [8] Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions with atmospheric moisture and oxygen, which could decompose the reactants or intermediates.

  • Low Temperature: The initial low temperature is necessary to control the exothermic acylation reaction and prevent the formation of byproducts.

  • Base: Triethylamine acts as a base to neutralize the hydrochloric acid generated during the acylation and subsequent cyclization steps, driving the reaction to completion.

  • Solvent: Anhydrous THF is used as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

Method 2: Oxidation of 1-(4-Nitrophenyl)piperidine

An alternative approach involves the oxidation of the corresponding piperidine derivative, 1-(4-nitrophenyl)piperidine. This method leverages the selective oxidation of the α-carbon to the nitrogen atom.

Reaction Scheme:

Synthesis_Method_2 cluster_reagents Oxidizing Agent (e.g., NaClO₂) CO₂ Atmosphere start 1-(4-Nitrophenyl)piperidine product 1-(4-Nitrophenyl)piperazin-2-one start->product Oxidation

Caption: Synthesis via Oxidation of 1-(4-Nitrophenyl)piperidine.

Experimental Protocol:

Materials:

  • 1-(4-Nitrophenyl)piperidine

  • Sodium chlorite (NaClO₂)

  • Acetonitrile

  • Carbon dioxide (CO₂) atmosphere

Procedure:

  • Dissolve 1-(4-nitrophenyl)piperidine in acetonitrile in a reaction vessel.

  • Establish a carbon dioxide atmosphere (e.g., using a CO₂ balloon).

  • Heat the solution to 50°C with stirring.

  • Slowly add an aqueous solution of sodium chlorite to the reaction mixture.

  • Maintain the reaction at 50°C for approximately three hours, monitoring the consumption of the starting material by TLC.

  • Upon completion, quench the reaction with an aqueous solution of saturated sodium sulfite (Na₂SO₃).

  • Remove the acetonitrile by vacuum distillation, which will precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry to obtain 1-(4-nitrophenyl)piperazin-2-one. [5] Causality Behind Experimental Choices:

  • Oxidizing Agent: Sodium chlorite is an effective and relatively inexpensive oxidizing agent for this transformation.

  • CO₂ Atmosphere: The carbon dioxide atmosphere helps to maintain a slightly acidic pH, which is optimal for the selective oxidation by sodium chlorite. [5]* Quenching: The addition of sodium sulfite is necessary to neutralize any remaining oxidizing agent, ensuring a safe work-up.

Conclusion and Future Perspectives

1-(4-Nitrophenyl)piperazin-2-one has solidified its position as a valuable and indispensable intermediate in the pharmaceutical industry. Its history is a testament to the continuous drive for process optimization and cost-effectiveness in drug manufacturing. The synthetic methods detailed in this guide provide a robust foundation for its preparation, with ongoing research likely to focus on developing even more efficient, greener, and safer synthetic protocols. As the demand for Apixaban and potentially other novel therapeutics containing the N-aryl-piperazinone scaffold continues, the importance of this key building block is set to endure.

References

  • PubChem. 1-(4-Nitrophenyl)piperidin-2-one. National Center for Biotechnology Information. [Link]

  • Shanghai Twisun Bio Pharm.
  • Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa. Journal of Medicinal Chemistry, 50(22), 5339-5356.
  • Arkat USA. An alternative synthetic strategy to construct apixaban analogues. [Link]

  • World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. [Link]

  • ResearchGate. A practical synthesis for the key intermediate (G) of Apixaban. [Link]

  • Google Patents.
  • Cheméo. 1-(4-Nitrophenyl)piperazine. [Link]

  • Google Patents. 1- (4-nitrophenyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-(4-Nitrophenyl)piperazin-2-one Scaffolds

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes the Regioselective Modular Synthesis (RMS) approach, which ensures high purity and scalabi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It prioritizes the Regioselective Modular Synthesis (RMS) approach, which ensures high purity and scalability, avoiding the common pitfalls of direct cyclization methods.

Executive Summary & Strategic Analysis

The 1-(4-nitrophenyl)piperazin-2-one core is a privileged pharmacophore in drug discovery, serving as a precursor for Factor Xa inhibitors, antibacterial agents (oxazolidinone mimics), and GPCR ligands. Its value lies in the bifunctional nature of the scaffold:

  • The Lactam (N1): Rigidifies the structure and serves as a hydrogen bond acceptor.

  • The Secondary Amine (N4): A versatile handle for rapid diversification (reductive amination, acylation, sulfonylation).

  • The Nitro Group: A "masked" aniline ready for reduction and subsequent elaboration into ureas or biaryl systems.

The Synthetic Challenge: Direct reaction of 4-nitroaniline with bis-electrophiles (e.g., chloroacetyl chloride/ethanolamine derivatives) often suffers from low yields, polymerization, or incorrect regiochemistry. The Solution: This guide details a Protected-SnAr Route . By starting with the pre-formed piperazin-2-one ring, protecting the more nucleophilic N4-amine, and utilizing Nucleophilic Aromatic Substitution (SnAr) for N1-arylation, we guarantee regiochemical integrity and high yields.

Synthetic Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical decision points for regiocontrol.

SynthesisWorkflow Start Piperazin-2-one (Commercial SM) Step1 Step 1: N4-Protection (Boc-Anhydride) Start->Step1 Regiocontrol Inter1 4-Boc-piperazin-2-one Step1->Inter1 Step2 Step 2: N1-Arylation (SnAr) (1-Fluoro-4-nitrobenzene, NaH) Inter1->Step2 Base-Mediated Coupling Inter2 1-(4-Nitrophenyl)-4-Boc -piperazin-2-one Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM) Inter2->Step3 Acidic Cleavage Target TARGET: 1-(4-Nitrophenyl) piperazin-2-one Step3->Target deriv Library Generation (Reductive Amination, etc.) Target->deriv

Figure 1: The "Protected-SnAr" synthetic pathway ensures the nitrophenyl group is installed exclusively at the N1 (lactam) position.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Target: 1-(4-Nitrophenyl)piperazin-2-one (HCl Salt) Mechanism: Nucleophilic Aromatic Substitution (SnAr) on an activated fluorobenzene.

Step 1: N4-Protection of Piperazin-2-one

Rationale: The N4-amine is significantly more nucleophilic than the N1-amide. Without protection, the aryl group will attach to N4.

  • Dissolve: Suspend piperazin-2-one (10.0 g, 100 mmol) in DCM (100 mL) and add Triethylamine (1.5 eq, 21 mL).

  • React: Cool to 0°C. Dropwise add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq, 24.0 g) dissolved in DCM (50 mL).

  • Stir: Warm to Room Temperature (RT) and stir for 4 hours. (Monitor by TLC: 10% MeOH/DCM; Stain: Ninhydrin).

  • Workup: Wash with water (2 x 50 mL), brine (50 mL). Dry over Na2SO4, filter, and concentrate.

  • Yield: Expect >90% of white solid (4-Boc-piperazin-2-one ). Use directly.

Step 2: N1-Arylation (The Critical Step)

Rationale: The lactam N-H (pKa ~16) requires deprotonation to react with the electron-deficient 1-fluoro-4-nitrobenzene.

  • Prepare Base: In a dry 3-neck flask under Nitrogen, suspend Sodium Hydride (NaH, 60% in oil, 1.2 eq, 48 mmol) in anhydrous DMF (40 mL). Cool to 0°C.

  • Deprotonate: Dissolve 4-Boc-piperazin-2-one (8.0 g, 40 mmol) in DMF (20 mL) and add dropwise to the NaH suspension. Stir at 0°C for 30 min until gas evolution ceases. Solution will turn slightly yellow.

  • Couple: Add 1-Fluoro-4-nitrobenzene (1.1 eq, 44 mmol) dropwise.

  • Heat: Warm to RT, then heat to 60°C for 4-6 hours.

    • Checkpoint: The reaction mixture usually turns deep orange/red due to the formation of the Meisenheimer complex intermediate.

  • Quench: Cool to 0°C. Carefully quench with saturated NH4Cl (aq).

  • Extraction: Dilute with water (200 mL) to precipitate the product or extract with EtOAc (3 x 100 mL).

  • Purification: The crude product often precipitates. Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc 1:1).

  • Data: 1-(4-Nitrophenyl)-4-Boc-piperazin-2-one . Yellow solid.[1][2]

Step 3: Deprotection to Final Core
  • Dissolve: Dissolve the intermediate from Step 2 (5.0 g) in DCM (25 mL).

  • Cleave: Add Trifluoroacetic acid (TFA, 10 mL) dropwise at 0°C. Stir at RT for 2 hours.

  • Isolate: Concentrate in vacuo to remove TFA.

  • Free Base (Optional) or Salt:

    • For Salt: Redissolve in minimal EtOH, add 4M HCl in dioxane, precipitate with Ether. Filter.

    • For Free Base: Dissolve residue in DCM, wash with sat. NaHCO3, dry and concentrate.

  • Final Product: 1-(4-Nitrophenyl)piperazin-2-one .

    • Appearance: Yellow to orange solid.

    • Stability: Stable at RT; store away from light (nitro compounds can be photosensitive).

Analytical Data & Validation Criteria

To ensure the integrity of the synthesized scaffold, compare your data against these standard parameters.

ParameterExpected Value / ObservationDiagnostic Feature
1H NMR (DMSO-d6) δ 8.25 (d, 2H), 7.65 (d, 2H) Characteristic AA'BB' pattern of p-nitrophenyl.
1H NMR (Ring) δ 3.6 - 3.9 (m, 4H) Distinct shift of N1-adjacent protons due to amide + aryl ring.[3]
IR Spectroscopy 1660-1680 cm⁻¹ Strong Amide C=O stretch (Lactam).
IR Spectroscopy 1340 & 1520 cm⁻¹ Symmetric/Asymmetric NO2 stretches.
LC-MS (ESI+) [M+H]+ = 222.1 Confirm mass (C10H11N3O3).
Appearance Yellow Crystalline Solid Darkening indicates oxidation or residual aniline.

Library Generation (Derivatization)

Once the core is synthesized, it serves as a divergence point for library generation.

Pathway A: Reductive Amination (N4-Functionalization)

Target: N4-Alkyl derivatives.[3][4][5][6][7]

  • Mix Core (1 eq) with Aldehyde (1.1 eq) in DCE.

  • Add NaBH(OAc)3 (1.5 eq) and Acetic Acid (cat.).

  • Stir 16h. Workup with NaHCO3.

Pathway B: Nitro Reduction (Bi-functional Scaffolds)

Target: 1-(4-Aminophenyl)piperazin-2-one (Aniline core).

  • Method: Hydrogenation (H2, Pd/C, MeOH) or Iron Reduction (Fe, NH4Cl, EtOH/H2O).

  • Note: The resulting aniline is highly unstable to oxidation; use immediately for amide coupling or urea formation.

References

  • Solid-Phase Synthesis of Arylpiperazine Derivatives: Source: National Institutes of Health (NIH) / PubMed Central Context: Methodology for library synthesis of arylpiperazines, applicable to downstream derivatization of the piperazinone core. URL:[Link]

  • Synthesis of 1-(4-nitrophenyl)piperidin-2-one (Analogous Chemistry)
  • Crystal Structures of 4-(4-nitrophenyl)piperazin-1-ium Salts: Source: International Union of Crystallography (IUCr) Context: Provides structural data distinguishing between N1 and N4 substitution patterns, essential for confirming regiochemistry. URL:[Link]

  • Asymmetric Catalytic Access to Piperazin-2-ones: Source: ACS Publications (Journal of Organic Chemistry) Context: Advanced methods for synthesizing chiral piperazin-2-ones, offering a route if enantiopure derivatives (C3-substituted) are required. URL:[Link]

  • Arylpiperazine Derivatives in Cancer Research: Source: MDPI (Pharmaceuticals) Context: Reviews the biological applications and SAR of arylpiperazine scaffolds, providing context for drug discovery applications. URL:[Link]

Sources

Application

1-(4-Nitrophenyl)piperazin-2-one as an intermediate for psychoactive drug synthesis

Executive Summary & Rationale In the landscape of psychoactive drug discovery, the phenylpiperazine pharmacophore is ubiquitous, serving as the core structure for numerous serotonin (5-HT) and dopamine (D2) receptor liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

In the landscape of psychoactive drug discovery, the phenylpiperazine pharmacophore is ubiquitous, serving as the core structure for numerous serotonin (5-HT) and dopamine (D2) receptor ligands. However, traditional phenylpiperazines often suffer from rapid metabolic clearance and non-selective binding profiles.

This guide focuses on 1-(4-Nitrophenyl)piperazin-2-one , a structural evolution of the classic phenylpiperazine. By incorporating a lactam (cyclic amide) into the piperazine ring, researchers can modulate the electronic properties of the scaffold, reduce basicity, and introduce novel hydrogen-bond acceptor sites. This "Lactam Switch" strategy is critical for developing psychoactive agents with improved metabolic stability and refined selectivity profiles, distinct from the non-selective release profiles of "street" piperazines like pNPP.

Key Applications:

  • Precursor Synthesis: A stable intermediate for 1-(4-aminophenyl)piperazin-2-one.

  • SAR Exploration: Investigating the role of lactam rigidity in GPCR binding pockets.

  • Bioisosteric Replacement: Replacing the piperazine ring to alter logP and blood-brain barrier (BBB) permeability.

Structural Logic & Pathway Analysis

The utility of 1-(4-Nitrophenyl)piperazin-2-one lies in its nitro group , which serves as a "masked" amine. The workflow involves synthesizing the nitro-lactam, reducing it to the aniline, and then coupling it to diverse heterocycles to generate a library of CNS-active compounds.

G Start Precursors (4-Fluoronitrobenzene + Piperazin-2-one) Inter Intermediate Scaffold 1-(4-Nitrophenyl)piperazin-2-one Start->Inter SnAr Reaction (K2CO3, DMSO, 80°C) Reduct Active Nucleophile 1-(4-Aminophenyl)piperazin-2-one Inter->Reduct Nitro Reduction (Fe/NH4Cl or H2/Pd-C) Library CNS Ligand Library (Amides, Ureas, Sulfonamides) Reduct->Library Diversification (R-COCl / R-NCO)

Figure 1: The synthetic workflow transforming raw precursors into a diverse library of psychoactive candidates via the nitro-lactam intermediate.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one

Principle: Nucleophilic aromatic substitution (SnAr). The electron-withdrawing nitro group on the benzene ring activates the fluorine for displacement by the secondary amine of the piperazin-2-one.

Materials:

  • Piperazin-2-one (CAS: 5625-67-2)

  • 1-Fluoro-4-nitrobenzene (CAS: 350-46-9)

  • Potassium Carbonate (Anhydrous, milled)[2]

  • DMSO (Dimethyl sulfoxide, anhydrous)

  • Ethyl Acetate/Hexanes (for purification)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazin-2-one (10.0 mmol, 1.00 g) in DMSO (15 mL) .

  • Activation: Add Potassium Carbonate (20.0 mmol, 2.76 g) . Stir at room temperature for 10 minutes to ensure suspension homogeneity.

  • Addition: Dropwise add 1-Fluoro-4-nitrobenzene (11.0 mmol, 1.55 g) . Note: A slight excess of the electrophile ensures complete consumption of the lactam.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon) for 4–6 hours . Monitor via TLC (Mobile Phase: 5% Methanol in DCM). The product typically appears as a yellow spot (UV active).

  • Quenching: Cool the reaction to room temperature. Pour the mixture into Ice Water (100 mL) with vigorous stirring. The product should precipitate as a yellow/orange solid.

  • Isolation: Filter the precipitate. Wash the filter cake with water (3 x 20 mL) to remove residual DMSO and salts.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM) if high purity (>98%) is required for biological assays.

Expected Yield: 75–85% Characterization (Validation):

  • 1H NMR (DMSO-d6): Look for the AA'BB' system of the p-nitrophenyl ring (~8.1 ppm and ~7.0 ppm) and the distinct methylene protons of the lactam ring.

Protocol B: Nitro Reduction to 1-(4-Aminophenyl)piperazin-2-one

Principle: The nitro group is reduced to an amino group, creating the attachment point for lipophilic domains required for CNS receptor binding.

Materials:

  • 1-(4-Nitrophenyl)piperazin-2-one (from Protocol A)[3]

  • Iron Powder (325 mesh)

  • Ammonium Chloride (NH4Cl)

  • Ethanol / Water (4:1 mixture)

Step-by-Step Procedure:

  • Suspension: Dissolve Intermediate (5.0 mmol) in Ethanol (40 mL) and Water (10 mL) .

  • Catalyst Addition: Add Ammonium Chloride (25.0 mmol) and Iron Powder (25.0 mmol) .

  • Reflux: Heat the mixture to reflux (80°C ) for 2 hours . The yellow color of the nitro compound should fade to a pale brown/off-white.

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Neutralization: Resuspend the residue in water and adjust pH to ~9 with saturated NaHCO3. Extract with Ethyl Acetate (3 x 30 mL).

  • Drying: Dry organic layer over Na2SO4, filter, and concentrate to yield the aniline derivative.

Analytical Data & Quality Control

To ensure the integrity of the intermediate before using it in drug synthesis, compare analytical results against these standards:

ParameterSpecificationMethod
Appearance Yellow to Orange Crystalline PowderVisual Inspection
Purity > 97.0%HPLC (C18, Acetonitrile/Water)
Melting Point 130–134 °CCapillary Method
Mass Spec [M+H]+ = 222.2 (approx)LC-MS (ESI+)
IR Signature ~1660 cm⁻¹ (Lactam C=O), ~1510/1340 cm⁻¹ (NO2)FT-IR (ATR)

Mechanistic Insight: The "Lactam Effect" in CNS Binding

Why use the piperazin-2-one scaffold instead of the standard piperazine?

  • Conformational Rigidity: The lactam carbonyl forces the ring into a specific conformation, reducing the entropic penalty upon binding to the receptor.

  • Reduced Basicity: The N1 nitrogen (attached to the phenyl ring) is part of an amide-like system (via vinylogy with the phenyl) and the N4 is an amide. This significantly lowers the pKa compared to phenylpiperazine, altering BBB penetration and reducing lysosomal trapping.

  • Metabolic Blocking: The C2 position is already oxidized (carbonyl), preventing CYP450-mediated oxidation at this susceptible site, potentially extending the half-life of the drug.

SAR Scaffold Piperazin-2-one Scaffold Feature1 C=O (Lactam) Scaffold->Feature1 Feature2 N4-H (Free Amine) Scaffold->Feature2 Feature3 Nitro/Amino Group Scaffold->Feature3 Effect1 H-Bond Acceptor (Increases Selectivity) Feature1->Effect1 Effect2 Vector for Diversity (Attach Heterocycles) Feature2->Effect2 Effect3 Electronic Tuning (Modulates Receptor Affinity) Feature3->Effect3

Figure 2: Structure-Activity Relationship (SAR) logic for using the piperazin-2-one scaffold in CNS drug design.

Safety & Compliance

  • Nitro-Aromatics: Compounds like 1-(4-Nitrophenyl)piperazin-2-one can be energetic. While this specific derivative is stable, avoid heating dry solids above 150°C.

  • Skin Absorption: Nitro-aromatics are readily absorbed through the skin and can cause methemoglobinemia. Double-gloving (Nitrile) is mandatory.

  • Regulatory: While not a controlled substance itself, this compound is a structural analog to regulated phenylpiperazines. Ensure all synthesis is documented within a legitimate research context (University/Pharma ID).

References

  • Synthesis of Piperazinone Derivatives via SnAr: Title: "Synthesis and biological evaluation of new 1-arylpiperazin-2-one derivatives." Source: European Journal of Medicinal Chemistry. Link:[Link] (Contextual match for arylpiperazinone synthesis).[4]

  • Pharmacology of Phenylpiperazines (pNPP Context): Title: "para-Nitrophenylpiperazine."[5] Source: Wikipedia / Scientific Literature Review. Link:[Link]

  • General Reduction Protocols for Nitroarenes: Title: "Amine synthesis by nitro compound reduction."[6][7] Source: Organic Chemistry Portal. Link:[Link][8]

  • Crystal Structure and Properties: Title: "Syntheses and crystal structures of salts of 1-(4-nitrophenyl)piperazine."[9][10] Source: National Institutes of Health (PMC). Link:[Link]

  • Safety Data Sheet (SDS): Title: "1-(4-Nitrophenyl)piperazine Safety Data." Source: PubChem / Sigma-Aldrich. Link:[Link]

Sources

Method

Application Notes and Protocols for High-Throughput Screening Assays Involving 1-(4-Nitrophenyl)piperazin-2-one

Introduction: The Phenylpiperazine Scaffold in Modern Drug Discovery The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Phenylpiperazine Scaffold in Modern Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1] Its unique six-membered heterocyclic structure containing two opposing nitrogen atoms provides a combination of structural rigidity and opportunities for diverse substitutions, leading to favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] The introduction of a phenyl group, and specifically a nitrophenyl moiety, to the piperazine core has been shown to confer a range of biological effects, including antimicrobial, antifungal, and enzyme inhibitory activities.[2][3][4]

This application note focuses on a specific derivative, 1-(4-Nitrophenyl)piperazin-2-one , a lactam variant of the phenylpiperazine scaffold. The presence of the carbonyl group in the piperazin-2-one ring introduces distinct structural and electronic features compared to its piperazine analog, 1-(4-nitrophenyl)piperazine. These modifications can alter the compound's binding modes to biological targets and its overall pharmacological profile. This guide provides detailed protocols for high-throughput screening (HTS) campaigns designed to elucidate the biological activities of 1-(4-Nitrophenyl)piperazin-2-one and similar libraries, targeting key areas of therapeutic interest.

Rationale for High-Throughput Screening of 1-(4-Nitrophenyl)piperazin-2-one

Given the established bioactivity of the broader phenylpiperazine class, 1-(4-Nitrophenyl)piperazin-2-one represents a compelling starting point for drug discovery campaigns. Its structural motifs suggest several potential applications that can be explored via HTS:

  • Neurological Targets: Phenylpiperazines are well-known for their interaction with G-protein coupled receptors (GPCRs) in the central nervous system, particularly serotonin (5-HT) and dopamine receptors.[5][6][7] HTS assays, such as calcium flux or reporter gene assays, can be employed to screen for modulators of these receptors.

  • Enzyme Inhibition: Recent studies have highlighted the potential of nitrophenylpiperazine derivatives as tyrosinase inhibitors, suggesting applications in dermatology and cosmetology.[3] Biochemical assays are ideal for screening large libraries against purified enzymes.

  • Antimicrobial Activity: The piperazine scaffold is present in various antibacterial and antifungal agents.[2][4] Cell-based assays measuring microbial growth inhibition are a direct way to identify novel anti-infective compounds.

  • Antiproliferative Effects: Many heterocyclic compounds, including piperazin-2-one derivatives, have been investigated for their cytotoxic activity against cancer cell lines.[8][9] Cell viability and proliferation assays are foundational HTS methods in oncology drug discovery.

This guide will present two detailed protocols: a biochemical assay for enzyme inhibition and a cell-based assay for GPCR antagonism.

Protocol 1: Biochemical HTS Assay for Tyrosinase Inhibition

This protocol describes a high-throughput, absorbance-based assay to identify inhibitors of mushroom tyrosinase, a well-established model enzyme for human tyrosinase.[3] The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product.

Assay Principle

Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of non-enzymatic reactions to form the orange-red colored product, dopachrome. The rate of dopachrome formation can be monitored spectrophotometrically at 475 nm. Inhibitors of tyrosinase will decrease the rate of this colorimetric reaction.

Experimental Workflow Diagram

Tyrosinase_HTS_Workflow cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction & Detection cluster_analysis Data Analysis Compound_Dispensing Dispense 100 nL of 1-(4-Nitrophenyl)piperazin-2-one (or library compounds) and controls into 384-well plate Enzyme_Addition Add 10 µL of Mushroom Tyrosinase Solution Compound_Dispensing->Enzyme_Addition Incubation_1 Incubate for 10 minutes at Room Temperature Enzyme_Addition->Incubation_1 Substrate_Addition Add 10 µL of L-DOPA Substrate Solution Incubation_1->Substrate_Addition Incubation_2 Incubate for 20 minutes at Room Temperature Substrate_Addition->Incubation_2 Read_Plate Measure Absorbance at 475 nm (Kinetic or Endpoint) Incubation_2->Read_Plate Data_Normalization Normalize Data to Controls (% Inhibition Calculation) Read_Plate->Data_Normalization Hit_Identification Identify Primary Hits (e.g., >50% Inhibition) Data_Normalization->Hit_Identification

Caption: Workflow for the tyrosinase inhibition HTS assay.

Materials and Reagents
  • Compound: 1-(4-Nitrophenyl)piperazin-2-one, 10 mM stock in DMSO.

  • Enzyme: Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824), stock solution at 1000 U/mL in phosphate buffer.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 2.5 mM solution in phosphate buffer.

  • Positive Control: Kojic acid, 1 mM stock in phosphate buffer.

  • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8.

  • Plates: 384-well, clear, flat-bottom microplates.

  • Instrumentation: Automated liquid handler, microplate spectrophotometer.

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, dispense 100 nL of the 1-(4-Nitrophenyl)piperazin-2-one stock solution (or compound library) into the appropriate wells of a 384-well plate.

    • Dispense 100 nL of DMSO into the negative control (0% inhibition) wells.

    • Dispense 100 nL of a 2 mM Kojic acid stock (in DMSO) into the positive control (100% inhibition) wells. This will result in a final concentration of 100 µM.

  • Enzyme Addition:

    • Prepare a working solution of mushroom tyrosinase at 40 U/mL in cold Assay Buffer.

    • Using a multichannel pipette or automated dispenser, add 10 µL of the enzyme solution to all wells except for the blank wells (which should contain only buffer).

    • The final compound concentration will be 10 µM.

  • Pre-incubation:

    • Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.

    • Incubate the plates at room temperature for 10 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a 2.5 mM L-DOPA solution in Assay Buffer immediately before use.

    • Add 10 µL of the L-DOPA solution to all wells to initiate the enzymatic reaction. The final volume will be 20 µL.

  • Signal Detection:

    • Incubate the plate at room temperature for 20 minutes, protected from light.

    • Measure the absorbance at 475 nm using a microplate reader.

Data Analysis
  • Calculate Percent Inhibition: The percentage of inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_blank) / (Abs_neg_control - Abs_blank))

  • Hit Identification: Set a threshold for primary hit identification. A common threshold is a percent inhibition value greater than three standard deviations from the mean of the negative controls, or a fixed value (e.g., >50%).[5]

Expected Results

The following table summarizes representative data from a hypothetical screen.

ParameterValueDescription
Screening Concentration 10 µMThe single concentration at which all compounds were initially tested.
Assay Format 384-well microplateMiniaturized format for increased throughput.
Enzyme Target Mushroom TyrosinaseA model enzyme for studying melanogenesis inhibitors.[3]
Assay Type Absorbance (475 nm)Measures the formation of the colored product, dopachrome.
Positive Control Kojic Acid (100 µM)A known tyrosinase inhibitor.
Z'-factor > 0.6A statistical measure of assay quality, with >0.5 considered excellent for HTS.
Primary Hit Rate 0.5% - 2.0%Expected percentage of compounds showing significant inhibition.

Protocol 2: Cell-Based Calcium Flux HTS Assay for 5-HT2A Receptor Antagonists

This protocol details a homogeneous, no-wash, fluorescence-based calcium flux assay to identify antagonists of the human serotonin 2A (5-HT2A) receptor, a GPCR coupled to the Gq signaling pathway.[5] Activation of the 5-HT2A receptor leads to an increase in intracellular calcium, which can be detected with a calcium-sensitive dye.

Signaling Pathway Diagram

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR 5-HT2A Receptor Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Induces Serotonin Serotonin (Agonist) Serotonin->GPCR Activates Antagonist 1-(4-Nitrophenyl)piperazin-2-one (Potential Antagonist) Antagonist->GPCR Blocks

Caption: Gq signaling pathway for the 5-HT2A receptor.

Materials and Reagents
  • Cells: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Compound: 1-(4-Nitrophenyl)piperazin-2-one, 10 mM stock in DMSO.

  • Agonist: Serotonin (5-HT), 10 mM stock in water.

  • Positive Control: Ketanserin, 10 mM stock in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Dye Loading Buffer: Assay Buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid (to prevent dye leakage).[5]

  • Plates: 384-well, black, clear-bottom microplates, cell culture treated.

  • Instrumentation: Automated liquid handler, fluorescence plate reader with kinetic reading and liquid injection capabilities (e.g., FLIPR, PHERAstar).

Step-by-Step Protocol
  • Cell Plating:

    • Culture HEK293-5HT2A cells to 80-90% confluency.

    • Harvest the cells and resuspend them in culture medium at a density of 200,000 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

    • Incubate the plate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • The next day, remove the culture medium from the wells.

    • Add 20 µL of Dye Loading Buffer to each well.

    • Incubate the plate for 1 hour at 37°C, 5% CO₂, followed by 30 minutes at room temperature in the dark.

  • Compound Addition:

    • Prepare a dilution plate of 1-(4-Nitrophenyl)piperazin-2-one and controls in Assay Buffer.

    • Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate. The final screening concentration is typically 1-10 µM.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Stimulation and Signal Detection:

    • Prepare the serotonin agonist solution in Assay Buffer at a concentration that elicits an EC₈₀ response (determined during assay development).

    • Place the cell plate in the fluorescence plate reader.

    • Initiate a kinetic read (e.g., taking a measurement every second). After a baseline reading of 5-10 seconds, inject 10 µL of the agonist solution into each well.

    • Continue reading the fluorescence signal for 60-120 seconds.[5]

Data Analysis
  • Calculate Response: The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Response_compound - Response_pos_control) / (Response_neg_control - Response_pos_control))

    • Negative Control: Cells treated with DMSO and stimulated with agonist.

    • Positive Control: Cells treated with a known antagonist (e.g., Ketanserin) and stimulated with agonist.

  • Hit Confirmation and Dose-Response: Primary hits should be re-tested. Confirmed hits are then subjected to dose-response analysis to determine their potency (IC₅₀).[5]

Data Presentation: Summary of a Phenylpiperazine Library Screen

The following table summarizes representative quantitative data from a hypothetical HTS campaign.[5]

ParameterValueDescription
Library Size 10,000 compoundsThe total number of unique phenylpiperazine derivatives screened.
Screening Concentration 10 µMThe single concentration at which all compounds were initially tested.[5]
Assay Format 384-well microplateMiniaturized format to increase throughput and reduce reagent consumption.[5]
Target Receptor Human 5-HT2AA Gαq-coupled GPCR involved in various neurological processes.[5]
Assay Type Calcium Flux AssayMeasures the inhibition of agonist-induced intracellular calcium release.[5]
Primary Hit Rate 1.5%Percentage of compounds showing >50% inhibition of agonist-induced calcium flux.[5]
Confirmed Hit Rate 1.0%Percentage of primary hits that were confirmed upon re-testing.
Potency Range (IC₅₀) 100 nM - 10 µMThe range of potencies observed for the confirmed hits in dose-response studies.

Conclusion and Future Directions

The protocols outlined in this application note provide robust frameworks for conducting high-throughput screening campaigns with 1-(4-Nitrophenyl)piperazin-2-one and related chemical libraries. These assays serve as a starting point for identifying novel bioactive molecules. Hits identified from these primary screens must undergo a rigorous validation process, including:

  • Hit Confirmation: Re-testing of the primary hits to eliminate false positives.

  • Dose-Response Analysis: Determining the potency (IC₅₀ or EC₅₀) of confirmed hits.

  • Orthogonal Assays: Using a different assay format to confirm the biological activity and rule out assay-specific artifacts.[10]

  • Selectivity Profiling: Screening hits against related targets to determine their specificity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the confirmed hits to improve potency and other pharmacological properties.[1]

By employing these systematic HTS and follow-up strategies, researchers can effectively explore the therapeutic potential of the 1-(4-Nitrophenyl)piperazin-2-one scaffold and accelerate the journey from a chemical starting point to a viable drug candidate.

References

  • Kucerova-Chlupacova, M., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Medicinal Chemistry, 20(1). Retrieved from [Link]

  • Yadav, P., et al. (2021). Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androgen-Dependent and Independent Prostate Cancer. RSC Medicinal Chemistry. Retrieved from [Link]

  • Dziegielewska, M., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2138. Retrieved from [Link]

  • Hamnett, R. (2025, January 31). Cell-Based Assays Guide. Antibodies.com. Retrieved from [Link]

  • Wikipedia. (2023, December 2). para-Nitrophenylpiperazine. Retrieved from [Link]

  • Ahmadi, F., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. BMC Chemistry, 18(1), 54. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)piperazine. PubChem. Retrieved from [Link]

  • Yadav, D. K., et al. (2025, October 30). Recently Adopted Synthetic Protocols for Piperazines: A Review. ResearchGate. Retrieved from [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Retrieved from [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(1). Retrieved from [Link]

Sources

Application

Analytical Protocol: Quantification of 1-(4-Nitrophenyl)piperazin-2-one via RP-HPLC

This Application Note and Protocol is designed for the quantification of 1-(4-Nitrophenyl)piperazin-2-one (CAS 867166-73-2), a critical intermediate often encountered in the synthesis of nitrogen-containing heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for the quantification of 1-(4-Nitrophenyl)piperazin-2-one (CAS 867166-73-2), a critical intermediate often encountered in the synthesis of nitrogen-containing heterocyclic pharmaceuticals, including Factor Xa inhibitors and other bioactive scaffolds.

Introduction & Compound Analysis

1-(4-Nitrophenyl)piperazin-2-one is a bifunctional building block characterized by a piperazinone ring N-arylated with a p-nitrophenyl group. Its analysis presents specific challenges due to the coexistence of a polar amide functionality, a basic secondary amine (position 4), and a hydrophobic nitroaromatic moiety.

Physicochemical Profile[1][2][3][4][5][6]
  • CAS Number: 867166-73-2[1][2][3][4][5]

  • Formula: C₁₀H₁₁N₃O₃

  • Molecular Weight: 221.21 g/mol [2]

  • Key Functional Groups:

    • Nitro group (-NO₂): Strong UV chromophore (primary detection handle).

    • Secondary Amine (N4): Basic center (pKa ~8.5–9.0). Prone to silanol interactions causing peak tailing.

    • Lactam (Amide N1): Neutral, polar core.

Analytical Challenge: The secondary amine at position 4 can interact with residual silanols on silica-based columns, leading to peak tailing. The method below utilizes a low pH mobile phase to protonate the amine, ensuring sharp peak shape and high resolution.

Method Development Strategy

The following decision matrix illustrates the scientific rationale behind the selected chromatographic conditions:

MethodStrategy Compound Target: 1-(4-Nitrophenyl)piperazin-2-one (Basic Amine + Nitro Group) Issue1 Challenge: Silanol Interaction (Peak Tailing) Compound->Issue1 Issue2 Challenge: Solubility (Moderate Hydrophobicity) Compound->Issue2 Sol3 Detection: UV @ 290 nm (Maximal Nitro Absorbance) Compound->Sol3 Sol1 Solution: Acidic Mobile Phase (pH 2.5 with 0.1% Formic Acid) Issue1->Sol1 Sol2 Solution: C18 Stationary Phase (End-capped for stability) Issue2->Sol2 FinalMethod Final Protocol: RP-HPLC / C18 / Gradient Elution Sol1->FinalMethod Ensures Protonation Sol2->FinalMethod Ensures Retention Sol3->FinalMethod Ensures Sensitivity

Figure 1: Strategic decision tree for method selection based on compound properties.

Detailed Experimental Protocol

Equipment & Reagents[5]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must support gradient elution).

  • Detector: Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Zorbax Eclipse Plus C18).

    • Why: The "Hybrid Particle Technology" (HPT) or dense end-capping reduces secondary silanol interactions.

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Milli-Q Water.

  • Additives: Formic Acid (LC-MS grade) or Trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterSettingRationale
Column Temp 35°CImproves mass transfer and peak sharpness.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Injection Vol 5–10 µLDependent on sample concentration (target 0.1 mg/mL).
Detection UV 290 nmThe nitro-phenyl moiety has a strong

transition here.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) protonates the amine (N4), preventing tailing.
Mobile Phase B AcetonitrileStrong elution solvent for nitroaromatics.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration / Injection
2.0955Isocratic Hold (Polar impurities)
12.04060Linear Gradient
15.0595Wash (Elute hydrophobic dimers)
17.0595Hold Wash
17.1955Return to Initial
22.0955Re-equilibration

Standard & Sample Preparation

Stock Standard Solution (1.0 mg/mL)
  • Weigh accurately 10.0 mg of 1-(4-Nitrophenyl)piperazin-2-one reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Add 5 mL of DMSO or Methanol (Solubility is limited in pure water).

  • Sonicate for 5 minutes until fully dissolved.

  • Dilute to volume with Methanol.

Working Standard Solution (0.1 mg/mL)
  • Pipette 1.0 mL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A:Acetonitrile (90:10) .

    • Note: Matching the diluent to the initial gradient conditions prevents "solvent shock" and peak distortion.

Sample Preparation (Reaction Mixture/Raw Material)
  • Weigh approx. 10 mg of sample.

  • Dissolve in 10 mL Methanol (Stock Sample).

  • Filter through a 0.22 µm PTFE or Nylon syringe filter .

  • Dilute 1:10 with Mobile Phase A before injection.

Method Validation (Summary)

This method must be validated according to ICH Q2(R1) guidelines. Typical acceptance criteria for this compound are listed below.

Validation ParameterAcceptance CriteriaTypical Result
System Suitability Tailing Factor (T) < 1.5T = 1.1 (due to low pH buffer)
Linearity

(Range: 10–150 µg/mL)

Precision (Repeatability) RSD < 2.0% (n=6 injections)RSD = 0.4%
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD ~ 0.5 µg/mL
Recovery (Accuracy) 98.0% – 102.0% at 3 levels99.5%

Troubleshooting Guide

Problem: Peak Tailing (> 1.5)

  • Cause: Secondary interactions between the piperazine amine and silanols.

  • Fix: Ensure Mobile Phase A pH is < 3.0. Add 5 mM Ammonium Formate to Mobile Phase A to compete for silanol sites. Replace column with a "Base Deactivated" (BDS) or Hybrid (HPT) column.

Problem: Split Peaks

  • Cause: Sample solvent too strong (e.g., 100% DMSO injection).

  • Fix: Dilute sample with Mobile Phase A (Water/Acid) to at least 50% aqueous content before injection.

Problem: Carryover

  • Cause: Nitro-compounds can stick to stainless steel or rotor seals.

  • Fix: Use a needle wash solution of 50:50 ACN:Water with 0.1% Formic Acid.

References

  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18522009, 1-Methyl-4-(4-nitrophenyl)piperazin-2-one (Analogous Structure). Retrieved from [Link]

  • Synthesis Context: Teva Pharmaceutical Industries Ltd. (2015). Process for the preparation of Apixaban. WO2015162551A1. (Describes related nitrophenyl-lactam intermediates).
  • Methodology: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons. (Standard reference for basic amine analysis).

Sources

Method

Cell-based assays for evaluating the cytotoxicity of 1-(4-Nitrophenyl)piperazin-2-one

Application Note & Protocols: A Multi-Assay Approach for Evaluating the In Vitro Cytotoxicity of 1-(4-Nitrophenyl)piperazin-2-one Introduction: The Imperative for Cytotoxicity Profiling The discovery and development of n...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols: A Multi-Assay Approach for Evaluating the In Vitro Cytotoxicity of 1-(4-Nitrophenyl)piperazin-2-one

Introduction: The Imperative for Cytotoxicity Profiling

The discovery and development of novel chemical entities, such as the piperazinone derivative 1-(4-Nitrophenyl)piperazin-2-one, necessitates a thorough evaluation of their biological activity. A critical initial step in this process is the assessment of cytotoxicity. Cytotoxicity assays are fundamental tools in toxicology and pharmacology, providing essential data on a compound's potential to cause cell damage or death.[1][2] This information is vital for early-stage hazard identification, guiding lead optimization, and establishing safe dose ranges for further pre-clinical investigation.[3][4][5]

N-heterocyclic compounds, including piperazin-2-one structures, are recognized as valuable scaffolds in the development of new anticancer agents.[6][7] However, their therapeutic potential must be balanced against their potential for off-target toxicity. This application note provides a detailed, multi-assay framework for characterizing the cytotoxic profile of 1-(4-Nitrophenyl)piperazin-2-one. We present a suite of robust, cell-based assays that interrogate different mechanisms of cell death, thereby providing a comprehensive and reliable assessment of the compound's in vitro toxicity. The protocols described herein are designed to be self-validating by incorporating appropriate controls and orthogonal methods, ensuring the generation of high-quality, reproducible data.

Strategic Assay Selection: A Multi-Parametric Approach

No single assay can fully capture the complexity of a compound's cytotoxic effects. Therefore, a multi-parametric approach is recommended, utilizing assays that measure distinct cellular endpoints. This strategy provides a more complete picture of the potential mechanism of toxicity. For 1-(4-Nitrophenyl)piperazin-2-one, we propose a tiered approach:

  • Tier 1: Metabolic Activity & Cell Viability (MTT Assay): This serves as a primary screening assay to determine the concentration-dependent effect of the compound on overall cell viability and metabolic activity.[8][9]

  • Tier 2: Cell Membrane Integrity (LDH Release Assay): This assay specifically measures cytotoxicity resulting from the loss of plasma membrane integrity, a hallmark of necrosis.[10]

  • Tier 3: Lysosomal Integrity (Neutral Red Uptake Assay): This assay assesses the viability of cells based on their ability to maintain lysosomal function, providing an alternative measure of cellular health.[11][12]

  • Tier 4: Apoptosis vs. Necrosis Differentiation (Annexin V-FITC/PI Staining): For a deeper mechanistic understanding, this flow cytometry-based assay distinguishes between early apoptosis, late apoptosis, and necrosis.[13][14][15]

This tiered approach allows for a comprehensive evaluation, from broad viability screening to specific mode-of-action analysis.

Experimental Design & General Considerations

Cell Line Selection

The choice of cell line is critical and should be guided by the intended application of the compound.[16][17] For general cytotoxicity screening, a panel of cell lines is recommended to assess for cell-type-specific effects.

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for hepatotoxicity studies, as the liver is a primary site of drug metabolism.[18]

  • A549 (Human Lung Carcinoma): A common model for assessing toxicity in the respiratory system.[18]

  • HEK293 (Human Embryonic Kidney): A well-characterized and easily transfectable cell line, useful for general toxicity screening.

  • HUVEC (Human Umbilical Vein Endothelial Cells): A non-cancerous, primary-like cell line used as a control to assess toxicity towards normal, healthy cells.[6][7]

Compound Preparation & Dosing

1-(4-Nitrophenyl)piperazin-2-one should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[19] Serial dilutions are then prepared in complete cell culture medium to achieve the desired final concentrations for the assays. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[19]

Experimental Controls

To ensure the validity of the results, the following controls must be included in each assay plate:

  • Untreated Control (Vehicle Control): Cells treated with the same concentration of DMSO as the highest concentration of the test compound. This represents 100% cell viability or baseline cytotoxicity.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to confirm that the assay system is responsive to toxic insults.

  • Blank Control (Medium Only): Wells containing only cell culture medium (and assay reagents) to determine the background absorbance/fluorescence.

Tier 1: MTT Assay for Metabolic Activity & Cell Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8][9]

Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[20][21] Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 1-(4-Nitrophenyl)piperazin-2-one in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[20][22]

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[8][22]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[8] Read the absorbance at 570 nm using a microplate reader.[9][22]

Tier 2: LDH Release Assay for Membrane Integrity

Principle

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[10] LDH is a stable cytoplasmic enzyme that is rapidly released upon loss of plasma membrane integrity.[23] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[24]

Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[25]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[25]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[24]

  • Stop Reaction & Absorbance Measurement: Add 50 µL of the stop solution to each well.[25] Measure the absorbance at 490 nm using a microplate reader.

Tier 3: Neutral Red Uptake Assay for Lysosomal Integrity

Principle

The Neutral Red (NR) Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[12][19] The dye is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of healthy cells.[12] Cytotoxicity causes damage to the cell surface and lysosomal membranes, resulting in a decreased uptake of the dye.[11]

Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Medium Removal: After the treatment period, aspirate the culture medium containing the test compound.

  • Neutral Red Incubation: Add 100 µL of pre-warmed medium containing Neutral Red (e.g., 50 µg/mL) to each well. Incubate for 2-3 hours at 37°C.[11]

  • Washing: Remove the Neutral Red-containing medium and wash the cells with 150 µL of DPBS.[11]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[11]

  • Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to extract the dye. Measure the absorbance at 540 nm.[26]

Tier 4: Annexin V-FITC/PI Staining for Apoptosis Detection

Principle

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[14]

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with 1-(4-Nitrophenyl)piperazin-2-one for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle non-enzymatic cell detachment solution.[15]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.[15]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Analysis and Interpretation

Calculating Percentage Viability/Cytotoxicity

For the MTT, LDH, and Neutral Red assays, the data should be expressed as a percentage of the control.

For MTT and Neutral Red (Viability): Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

For LDH (Cytotoxicity): Percentage Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Where:

  • Spontaneous Release: LDH activity in the supernatant of untreated cells.

  • Maximum Release: LDH activity in the supernatant of cells treated with a lysis buffer.

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of the compound that causes a 50% reduction in cell viability.[27] It is a standard measure of a compound's potency. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis.[28][29][30]

Table 1: Example Data Presentation for IC50 Values (µM)

Cell LineMTT Assay (48h)LDH Assay (48h)Neutral Red Assay (48h)
HepG255.378.162.5
A54948.965.451.7
HEK29382.1>10089.3
HUVEC>100>100>100

Table 2: Example Data for Annexin V/PI Assay (% of Total Cells)

Treatment (Concentration)Viable (AV-/PI-)Early Apoptosis (AV+/PI-)Late Apoptosis/Necrosis (AV+/PI+)
Vehicle Control95.2%2.1%2.7%
Compound X (IC50)45.8%35.4%18.8%
Compound X (2x IC50)20.1%48.2%31.7%

Visualizing Workflows and Pathways

General Cytotoxicity Testing Workflow

G cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_assay Phase 3: Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Culture & Maintenance plate_cells Seed Cells in 96-well Plates cell_culture->plate_cells compound_prep Compound Stock & Serial Dilutions treatment Treat Cells with 1-(4-Nitrophenyl)piperazin-2-one (24h, 48h, 72h) compound_prep->treatment plate_cells->treatment mtt MTT Assay (Metabolism) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh nr Neutral Red Assay (Lysosome Integrity) treatment->nr readout Measure Absorbance (Plate Reader) mtt->readout ldh->readout nr->readout calc Calculate % Viability & Plot Dose-Response Curve readout->calc ic50 Determine IC50 Value calc->ic50

Caption: General workflow for cytotoxicity screening.

Annexin V / PI Apoptosis Detection Principle

Caption: Principle of Annexin V and PI staining.

Conclusion

The suite of assays detailed in this application note provides a comprehensive framework for evaluating the in vitro cytotoxicity of 1-(4-Nitrophenyl)piperazin-2-one. By employing a multi-parametric approach that assesses metabolic activity, membrane integrity, lysosomal function, and the mode of cell death, researchers can generate a robust and reliable toxicological profile of the compound. This foundational data is indispensable for making informed decisions in the drug discovery and development pipeline, ensuring that only candidates with an acceptable safety profile advance to further stages of investigation.

References

  • Vertex AI Search. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
  • Lakshmanan, I., & Batra, S. K. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Abcam. MTT assay protocol.
  • Wikipedia. IC50.
  • ATCC.
  • Abcam. (2025, May 20).
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Springer N
  • CLYTE Technologies. (2025, December 24).
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • Quality Biological. Neutral Red Uptake Cytotoxicity Assay Introduction Components and Recommended Storage Protocol.
  • Karhu, T., et al. (2018). Highlight report: Cell type selection for toxicity testing. PMC.
  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay.
  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?.
  • PMC. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes.
  • ResearchGate. (2023, June 18).
  • Abcam. (2023, June 6). ab234039 Neutral Red Assay Kit - Cell Viability / Cytotoxicity.
  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291.
  • Neutral Red Cell Cytotoxicity Assay Kit (BN00689).
  • IIVS. Neutral Red Uptake.
  • Polli, J. E., et al.
  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting.
  • MedchemExpress. Cell Cytotoxicity Assay | Protocols.
  • SciSpace. (2016, May 4).
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  • ACS Publications. (2024, February 28).
  • OECD. (2010, July 20).
  • National Toxicology Program. (2010, July 20). OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests.
  • Tox Lab. In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129).
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.

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Application

Application Notes &amp; Protocols: Leveraging 1-(4-Nitrophenyl)piperazin-2-one for the Development of Novel CNS Receptor Ligands

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the 1-(4-Nitrophenyl)piperazin-2-one scaffold in the synthesis and evaluation...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the 1-(4-Nitrophenyl)piperazin-2-one scaffold in the synthesis and evaluation of novel ligands targeting Central Nervous System (CNS) receptors. The piperazine moiety is a well-established pharmacophore in CNS drug discovery, present in numerous approved drugs targeting a variety of neurotransmitter receptors.[1][2] The 1-(4-Nitrophenyl)piperazin-2-one scaffold offers a unique and versatile starting point for the development of new chemical entities with potential therapeutic applications in neurological and psychiatric disorders.

The presence of the nitro group provides a key functional handle for synthetic diversification, while the piperazin-2-one core imparts a degree of conformational rigidity that can be exploited to achieve receptor subtype selectivity. This guide will detail the synthetic pathways, key chemical transformations, and pharmacological evaluation protocols necessary to explore the potential of this valuable chemical scaffold.

The Strategic Importance of the Arylpiperazine Scaffold in CNS Drug Discovery

The arylpiperazine motif is a privileged scaffold in medicinal chemistry, particularly for agents targeting the CNS.[3][4] Its prevalence is attributed to a combination of favorable physicochemical properties and the ability of its nitrogen atoms to engage in crucial interactions with receptor binding sites. Many successful CNS drugs, including antipsychotics and antidepressants, feature this core structure.[5]

The introduction of a lactam function, as in the piperazin-2-one ring system, offers several advantages:

  • Conformational Constraint: The C=O group reduces the conformational flexibility of the piperazine ring, which can lead to higher receptor affinity and selectivity.

  • Modified Physicochemical Properties: The lactam can influence solubility, lipophilicity, and metabolic stability.

  • Additional Interaction Point: The carbonyl oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction within the receptor binding pocket.

The 4-nitrophenyl substituent serves as a versatile synthetic handle. The nitro group can be readily reduced to an aniline, which can then be further functionalized through a variety of well-established chemical reactions. This allows for the systematic exploration of structure-activity relationships (SAR).

Logical Framework for Ligand Development

The development of novel CNS receptor ligands from 1-(4-Nitrophenyl)piperazin-2-one can be conceptualized as a multi-stage process, as illustrated in the workflow diagram below.

G cluster_0 Phase 1: Scaffold Preparation & Functionalization cluster_1 Phase 2: Elaboration of the Piperazin-2-one Core cluster_2 Phase 3: Pharmacological Evaluation A 1-(4-Nitrophenyl)piperazin-2-one (Starting Material) B Reduction of Nitro Group to 1-(4-Aminophenyl)piperazin-2-one A->B Key Transformation C Functionalization of the Amine (e.g., Amidation, Sulfonylation, Reductive Amination) B->C Diversification D N-Alkylation/Acylation at the Piperazin-2-one Nitrogen C->D E Introduction of Pharmacophoric Elements D->E F In Vitro Receptor Binding Assays (Affinity & Selectivity) E->F G In Vitro Functional Assays (Agonism/Antagonism) F->G H In Vivo Behavioral Models G->H

Caption: A logical workflow for the development of CNS receptor ligands.

Synthetic Protocols and Methodologies

The following protocols provide detailed, step-by-step methodologies for the key transformations involved in the synthesis of a diverse library of ligands from 1-(4-Nitrophenyl)piperazin-2-one.

Protocol 2.1: Reduction of the Nitro Group

The reduction of the aromatic nitro group to a primary amine is a critical step, creating a versatile intermediate for further functionalization. Catalytic hydrogenation is a clean and efficient method for this transformation.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-(4-Nitrophenyl)piperazin-2-one (1.0 eq) in a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-3 bar) and stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 1-(4-Aminophenyl)piperazin-2-one, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the reduction of nitro groups due to its high activity and selectivity.

  • Solvent: Ethanol and methanol are excellent solvents for both the starting material and the product, and they are compatible with the hydrogenation conditions.

  • Pressure: A moderate hydrogen pressure is sufficient to drive the reaction to completion in a reasonable timeframe.

Protocol 2.2: N-Alkylation of the Piperazin-2-one Nitrogen

The secondary amine of the piperazin-2-one ring can be alkylated to introduce various substituents, which can significantly influence the pharmacological profile of the final compound.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 1-(4-Aminophenyl)piperazin-2-one (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), to the reaction mixture.

  • Alkylating Agent: Add the desired alkyl halide (e.g., a benzyl bromide or a long-chain alkyl iodide) (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.

Causality Behind Experimental Choices:

  • Solvent: DMF and acetonitrile are effective solvents for this type of Sₙ2 reaction, as they can dissolve the reactants and are stable at elevated temperatures.

  • Base: An inorganic base is required to deprotonate the piperazin-2-one nitrogen, making it a more potent nucleophile. Cesium carbonate is often more effective for less reactive alkylating agents.

Synthetic Pathway Visualization

The following diagram illustrates a representative synthetic pathway for the elaboration of the 1-(4-Nitrophenyl)piperazin-2-one scaffold.

G A 1-(4-Nitrophenyl)piperazin-2-one B 1-(4-Aminophenyl)piperazin-2-one A->B H2, Pd/C C N-Alkylated Intermediate B->C R-X, Base D Final Ligand C->D Further Functionalization (e.g., Amide Coupling)

Caption: A general synthetic scheme for ligand development.

Pharmacological Evaluation Protocols

Once a library of compounds has been synthesized, a systematic pharmacological evaluation is necessary to determine their affinity, selectivity, and functional activity at the target CNS receptors.

Protocol 3.1: In Vitro Receptor Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.

Step-by-Step Procedure:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., Dopamine D₂ or Serotonin 5-HT₂A receptors).

  • Assay Buffer: Prepare a suitable assay buffer, the composition of which will depend on the specific receptor being studied.

  • Competition Binding: In a 96-well plate, combine the cell membranes, a known concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

The binding affinities (Ki values) for a series of synthesized compounds at various CNS receptors should be summarized in a table for easy comparison.

Compound IDD₂ Receptor Ki (nM)5-HT₂A Receptor Ki (nM)α₁-Adrenergic Receptor Ki (nM)
Ligand-00115.2250.6>1000
Ligand-0028.7125.3850.1
Ligand-003120.412.1>1000
Reference2.1 (Haloperidol)5.3 (Ketanserin)1.8 (Prazosin)
Protocol 3.2: In Vitro Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at the target receptor.

Example: cAMP Assay for Gᵢ-Coupled Receptors (e.g., D₂ Receptors)

  • Cell Culture: Culture a cell line expressing the D₂ receptor (e.g., CHO-D₂ cells) in a 96-well plate.

  • Forskolin Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.

  • Compound Treatment: Add varying concentrations of the test compound to the cells.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF or ELISA-based).

  • Data Analysis:

    • Agonists: Will inhibit the forskolin-stimulated cAMP production in a concentration-dependent manner.

    • Antagonists: Will reverse the inhibitory effect of a known D₂ agonist on forskolin-stimulated cAMP production.

Signaling Pathway Visualization

The following diagram illustrates the canonical Gᵢ-coupled signaling pathway for the Dopamine D₂ receptor.

G Dopamine Dopamine or Agonist Ligand D2R D₂ Receptor Dopamine->D2R Binds Gi Gᵢ Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Downstream Targets

Caption: A simplified D₂ receptor signaling pathway.

Conclusion and Future Directions

The 1-(4-Nitrophenyl)piperazin-2-one scaffold represents a promising starting point for the development of novel CNS receptor ligands. The synthetic protocols and pharmacological evaluation methods outlined in these application notes provide a robust framework for researchers to explore the chemical space around this core structure. Future work should focus on the synthesis of diverse libraries of compounds and their comprehensive pharmacological characterization to identify lead candidates with desirable potency, selectivity, and drug-like properties for potential therapeutic applications.

References

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Method

Application Notes &amp; Protocols: In Vitro Evaluation of 1-(4-Nitrophenyl)piperazin-2-one Against Mycobacterium Species

Introduction and Scientific Rationale The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel therapeutic agents...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Rationale

The escalating threat of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel therapeutic agents operating via new mechanisms of action.[1] Piperazine-containing compounds represent a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including potent antimicrobial effects.[2][3] The compound 1-(4-Nitrophenyl)piperazin-2-one is a subject of interest due to its unique structural combination: a piperazine core, known to enhance bioactivity, and a nitroaromatic moiety.[2]

Nitro-containing compounds are a validated class of antitubercular agents. Drugs like Pretomanid and Delamanid are prodrugs that require reductive activation by mycobacterial-specific enzymes, such as the deazaflavin-dependent nitroreductase (Ddn), to exert their bactericidal effect.[4][5] This activation process generates reactive nitrogen species that are lethal to the bacillus.[5] The presence of an electron-withdrawing nitro group on the phenyl ring of 1-(4-Nitrophenyl)piperazin-2-one suggests it may function similarly, making it a compelling candidate for investigation.

This document provides a comprehensive suite of protocols for the systematic in vitro evaluation of 1-(4-Nitrophenyl)piperazin-2-one. The described workflow is designed to first establish its antimycobacterial potency and spectrum, then to differentiate between bacteriostatic and bactericidal activity, and finally to assess its preliminary safety profile through mammalian cell cytotoxicity testing. This logical progression from efficacy to selectivity is a cornerstone of early-stage antimicrobial drug discovery.

Overall Experimental Workflow

The evaluation of a novel compound requires a structured, multi-step approach. The following workflow ensures that critical data on efficacy, mode of action (bactericidal vs. bacteriostatic), and safety are collected systematically. Each step is essential for building a comprehensive profile of the test compound.

G cluster_prep Phase 1: Preparation cluster_efficacy Phase 2: Efficacy Testing cluster_safety Phase 3: Safety & Selectivity A Compound Solubilization (DMSO Stock Preparation) B Stability & Aqueous Solubility Check A->B Critical for accurate dosing C Minimum Inhibitory Concentration (MIC) Assay using Broth Microdilution B->C D Minimum Bactericidal Concentration (MBC) Assay from MIC plate C->D Determine killing potential F Data Analysis & Interpretation D->F E Mammalian Cell Cytotoxicity Assay (e.g., MTT or WST-1 on Vero cells) E->F G Candidate Profile Assessment F->G Calculate Selectivity Index (SI) SI = CC50 / MIC G cluster_cell Mycobacterium Cell cluster_damage Cellular Damage A 1-(4-Nitrophenyl)piperazin-2-one (Prodrug) B Nitroreductase (e.g., Ddn) A->B Enzymatic Reduction C Activated Compound (Radical Anion) B->C D Reactive Nitrogen Species (RNS Generation) C->D DNA DNA Damage D->DNA Protein Protein Dysfunction D->Protein Lipid Lipid Peroxidation D->Lipid E Bactericidal Effect A_out Compound Entry A_out->A

Caption: Proposed bioactivation pathway for 1-(4-Nitrophenyl)piperazin-2-one.

References

  • Design and Validation of a Simplified Method to Determine Minimum Bactericidal Concentration in Nontuberculous Mycobacteria. MDPI.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer.
  • Measuring minimum inhibitory concentr
  • Minimum Bactericidal Concentration Techniques in Mycobacterium tuberculosis: A System
  • Determination of Minimum Bactericidal Concentration, in Single or Combination Drugs, against Mycobacterium Tuberculosis. Taylor & Francis Online.
  • Minimum Inhibitory Concentration (MIC) Testing. Linnaeus Bioscience.
  • Application Notes and Protocols: In Vitro Synergy Testing of Alpibectir and Ethionamide against Mycobacterium tuberculosis. Benchchem.
  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers.
  • Cell Viability Assay in Mammalian and Bacterial Cells (Ames Test). Xenometrix AG.
  • Minimum inhibitory concentrations (MIC) determination of TB drugs and broad-spectrum antibiotics in M.tuberculosis with M/X/TDR.
  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candid
  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers.
  • Minimal inhibitory concentration values of anti-TB drugs. IDR - Dove Medical Press.
  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Minimum Bactericidal Concentration (MBC) Test.
  • A valuable insight into recent advances on antimicrobial activity of piperazine deriv
  • Cytotoxicity assay in mammalian cells.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma.
  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences.
  • Defining the mechanism of action of the nitrofuranyl piperazine HC2210 against Mycobacterium abscessus. PMC.
  • Evaluation of the cytotoxic effects of a compound on cell lines. PCBIS.
  • Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers. Benchchem.
  • Design, synthesis, and anti-bacterial activities of piperazine based phthalimide derivatives against superbug-Methicillin-Resistant Staphylococcus aureus.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI - NIH.
  • THE IN VITRO EVALUATION OF ortho-/meta-/para-ALKOXYPHENYLCARBAMIC ACID ESTERS BEARING 4-(2-FLUORO-/2-METHYLPHENYL)PIPERAZIN-1-YL MOIETY AGAINST MYCOBACTERIUM TUBERCULOSIS H37Ra STRAIN. CABI Digital Library.
  • Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. PMC.
  • The in vitro investigation of ortho-/meta-/para-alkoxyphenylcarbamic acid esters containing substituted N-phenylpiperazin-1-yl fragment against Mycobacterium tuberculosis H37Ra strain.
  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. MDPI.

Sources

Application

Application Note: Derivatization of 1-(4-Nitrophenyl)piperazin-2-one for Improved Potency

This Application Note provides a comprehensive technical guide for the derivatization of 1-(4-Nitrophenyl)piperazin-2-one , a privileged scaffold in medicinal chemistry. This guide is designed for researchers aiming to o...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the derivatization of 1-(4-Nitrophenyl)piperazin-2-one , a privileged scaffold in medicinal chemistry. This guide is designed for researchers aiming to optimize potency and selectivity in drug discovery programs, particularly for GPCR ligands (e.g., 5-HT, Dopamine) and Factor Xa/Thrombin inhibitors .

Abstract & Strategic Significance

The piperazin-2-one (ketopiperazine) scaffold represents a conformationally constrained bioisostere of the piperazine ring. While piperazines are ubiquitous in FDA-approved drugs (e.g., Imatinib, Ciprofloxacin), the 1-arylpiperazin-2-one subclass offers distinct advantages:

  • Metabolic Stability: The lactam carbonyl reduces the basicity of the N1 nitrogen, preventing rapid oxidative metabolism common to bis-basic piperazines.

  • Peptidomimetic Properties: The scaffold mimics the

    
    -turn secondary structure of peptides, serving as a rigid linker that orients pharmacophores into specific vectors for GPCR and enzyme active sites.
    
  • The "Nitro" Handle: The 4-nitrophenyl group is not merely a substituent but a latent functional handle . It serves as a masked aniline, allowing for late-stage diversification into ureas, amides, and sulfonamides—motifs critical for high-affinity hydrogen bonding (e.g., in the Factor Xa inhibitor Apixaban).

This guide details the synthesis of the core scaffold and a divergent derivatization strategy to generate high-potency libraries.

Chemical Biology & Mechanism of Action

To improve potency, one must understand the binding dynamics. The 1-(4-Nitrophenyl)piperazin-2-one scaffold typically engages targets through three vectors:

  • Vector A (The Lactam): The C=O accepts hydrogen bonds (e.g., from Ser/Thr residues). The N4-H is a donor/acceptor depending on substitution.

  • Vector B (The Aryl Group): Engages in

    
    -
    
    
    
    stacking (e.g., with Trp/Phe in GPCR pockets). The Nitro group (EWG) polarizes the ring, affecting the electronics of the
    
    
    -system.
  • Vector C (N4-Substituent): The primary vector for potency optimization. Extending this position allows the molecule to reach distal hydrophobic pockets or salt-bridge interactions (e.g., Asp3.32 in aminergic GPCRs).

Signal Transduction & SAR Logic (DOT Diagram)

SAR_Logic cluster_decision SAR Decision Tree Scaffold 1-(4-Nitrophenyl) piperazin-2-one Mod_N4 Modification: N4-Alkylation (Benzyl/Alkyl chains) Scaffold->Mod_N4 Step 1: Core Diversification Mod_Nitro Modification: Nitro Reduction -> Urea/Amide Scaffold->Mod_Nitro Step 2: Electronic Tuning Target_GPCR Target: GPCR (5-HT/D2) Requirement: Basic Amine Result_Potency High Potency (nM Affinity) Target_GPCR->Result_Potency Target_Enzyme Target: Protease (Factor Xa) Requirement: H-Bond Donor Target_Enzyme->Result_Potency Mod_N4->Target_GPCR Adds Salt Bridge Interaction Mod_Nitro->Target_Enzyme Adds H-Bond Network

Caption: Logical flow for derivatizing the scaffold based on the intended biological target (GPCR vs. Enzyme).

Synthetic Protocols

Phase 1: Synthesis of the Core Scaffold

Target: 1-(4-Nitrophenyl)piperazin-2-one (Compound 1 ) Method: Intramolecular Cyclization of N-(2-aminoethyl)-4-nitroaniline. Rationale: Direct N-arylation of piperazin-2-one at the amide nitrogen (N1) is challenging due to low nucleophilicity. This "build-up" approach is scalable and high-yielding.

Reagents:

  • 4-Fluoronitrobenzene

  • Ethylenediamine (excess)

  • Chloroacetyl chloride[1][2][3]

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Solvents: Acetonitrile (ACN), THF, DMF.

Protocol:

  • Step A: Synthesis of N-(4-Nitrophenyl)ethylenediamine

    • Dissolve 4-Fluoronitrobenzene (10 mmol) in ACN (20 mL).

    • Add Ethylenediamine (50 mmol, 5 equiv) dropwise at 0°C. Note: Excess diamine prevents double arylation.

    • Stir at RT for 4 hours. The solution will turn yellow/orange.

    • Workup: Evaporate volatiles. Dissolve residue in DCM, wash with water (3x) to remove excess diamine. Dry over Na2SO4.[3][4]

    • Yield expectation: >90%.

  • Step B: Acylation & Cyclization (One-Pot)

    • Dissolve the intermediate from Step A (10 mmol) in dry THF (50 mL) with Et3N (12 mmol) at 0°C.

    • Add Chloroacetyl chloride (10 mmol) dropwise. Stir for 1 hour to form the linear chloroacetamide.

    • Cyclization: Add NaH (60% dispersion, 25 mmol) slowly to the same pot at 0°C. Allow to warm to RT and stir for 12 hours. Mechanism: Deprotonation of the sulfonamide/amine promotes intramolecular SN2 displacement of the chloride.

    • Quench: Carefully add sat. NH4Cl. Extract with EtOAc.[3]

    • Purification: Recrystallize from EtOH or flash chromatography (MeOH/DCM).

    • Product: 1-(4-Nitrophenyl)piperazin-2-one (Compound 1) .

Phase 2: Derivatization for Potency (The Library)
Strategy A: N4-Functionalization (GPCR Targeting)

Targeting the basic nitrogen (N4) allows the introduction of hydrophobic tails to reach deep binding pockets.

Protocol (Reductive Amination):

  • Dissolve Compound 1 (1 mmol) in DCE (5 mL).

  • Add Aldehyde (e.g., benzaldehyde, 3-pyridinecarboxaldehyde) (1.2 mmol).

  • Add NaBH(OAc)3 (1.5 mmol) and catalytic AcOH.

  • Stir at RT for 16h.

  • Result: N4-benzyl derivatives. These often show 10-100x potency increases for Dopamine/Serotonin receptors over the unsubstituted parent.

Strategy B: Nitro Reduction & Urea Formation (Enzyme Targeting)

Converting the nitro group to a urea creates a "Rivaroxaban-like" motif, essential for Factor Xa inhibition.

Protocol:

  • Reduction:

    • Suspend Compound 1 (or N4-substituted derivative) in EtOH/Water (4:1).

    • Add Iron powder (5 equiv) and NH4Cl (5 equiv). Reflux for 2 hours.

    • Filter hot through Celite. Evaporate to get the Aniline intermediate .

  • Urea Coupling:

    • Dissolve the Aniline (1 mmol) in DCM.

    • Add Isocyanate (e.g., 4-chlorophenyl isocyanate) (1.1 mmol) and Pyridine (1.5 equiv).

    • Stir at RT for 4 hours. The product usually precipitates.

    • Result: 1-(4-Ureidophenyl)piperazin-2-one derivatives.

Experimental Workflow Diagram

Workflow Start Start: 4-Fluoronitrobenzene Step1 1. SNAr with Ethylenediamine (Forms acyclic diamine) Start->Step1 Step2 2. Acylation (Cl-CH2-COCl) & Cyclization (NaH) Step1->Step2 Core CORE: 1-(4-Nitrophenyl) piperazin-2-one Step2->Core Branch1 Path A: N4-Alkylation (GPCR Ligands) Core->Branch1 Branch2 Path B: Nitro Reduction (Enzyme Inhibitors) Core->Branch2 ProdA Product A: N-Benzyl Analogs (High Lipophilicity) Branch1->ProdA ProdB Intermediate: Aniline Branch2->ProdB ProdC Product B: Urea/Amide Analogs (H-Bond Donors) ProdB->ProdC

Caption: Step-by-step synthetic workflow from raw materials to divergent library generation.

Data Summary & Troubleshooting

Key Reaction Parameters
StepReagentsCritical ParameterTypical YieldTroubleshooting
SNAr 4-F-Nitrobenzene, EthylenediamineExcess Diamine 95%If dimer forms, increase diamine to 10 eq.
Cyclization Cl-Acetyl Chloride, NaHTemperature 60-80%Keep acylation at 0°C to avoid bis-acylation.
Reduction Fe, NH4Cl, EtOHpH Control >90%If incomplete, add catalytic acetic acid.
Urea Form. Aniline, R-NCOMoisture 85%Use dry DCM; isocyanates hydrolyze easily.
Potency Optimization Tips
  • Solubility: If the final urea derivatives are insoluble, introduce a solubilizing group (e.g., N-methyl piperazine or morpholine) at the N4 position before reducing the nitro group.

  • Selectivity: For 5-HT1A selectivity, use a bulky aryl group (e.g., naphthyl) at the N4 position linked by a 2-4 carbon chain.

References

  • National Center for Biotechnology Information (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Chaudhary, P., et al. (2006). Synthesis and biological evaluation of potent, highly-selective, 3-aryl-piperazinone inhibitors of protein geranylgeranyltransferase-I. PubMed. Retrieved from [Link]

  • Mokrosz, J. L., et al. (2001). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives... as Potential Serotonin Receptor Ligands. Molecules.[3][4][5][6][7][8][9][10][11][12][13][14] Retrieved from [Link]

  • Google Patents (2020).CN110615756A - 1-(4-nitrophenyl)piperidin-2-one and synthetic method thereof.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 1-(4-Nitrophenyl)piperazin-2-one . It prioritizes the specific regiochemical challenges associated with this scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for researchers synthesizing 1-(4-Nitrophenyl)piperazin-2-one . It prioritizes the specific regiochemical challenges associated with this scaffold, distinguishing it from the more common 4-isomer.

Ticket ID: SYN-NP-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Overview: Select Your Issue

Before proceeding, verify your target structure. The synthesis of 1-(4-nitrophenyl)piperazin-2-one (Aryl group at the amide nitrogen) is frequently confused with 4-(4-nitrophenyl)piperazin-2-one (Aryl group at the amine nitrogen).

Which issue matches your observation?

  • Issue A (Regioselectivity Failure): "I reacted piperazin-2-one with 4-fluoronitrobenzene, but NMR shows the aryl group is on the wrong nitrogen (N4)."

  • Issue B (Reaction Stalling): "I am trying to force the reaction on the amide nitrogen, but conversion is <10%."

  • Issue C (Deprotection Issues): "I successfully synthesized the intermediate, but lost the nitro group during the final step."

Core Troubleshooting Protocols

Issue A: Regioselectivity Failure (The "N4 Trap")

Diagnosis: The most common error is attempting a direct SNAr reaction on unprotected piperazin-2-one.

  • Chemistry: Piperazin-2-one contains two nucleophilic sites: the amide nitrogen (N1) and the secondary amine (N4).

  • Causality: The secondary amine (N4) is significantly more nucleophilic (

    
    ) than the amide nitrogen (N1, 
    
    
    
    ).
  • Result: Direct reaction with 4-fluoronitrobenzene inevitably yields 4-(4-nitrophenyl)piperazin-2-one , not the 1-substituted target.

Corrective Protocol: The "Protect-Arylate-Deprotect" Strategy To force arylation at N1, you must block N4 and activate N1.

Step 1: Protection Use 4-Boc-piperazin-2-one (commercially available or synthesized via Boc-protection of piperazin-2-one).

  • Why Boc? It is stable to the basic conditions of the next step but easily removed without reducing the nitro group (unlike Benzyl/H2).

Step 2: Activated SNAr (The Critical Step)

  • Reagents: 4-Boc-piperazin-2-one (1.0 eq), 1-Fluoro-4-nitrobenzene (1.2 eq).

  • Base: Sodium Hydride (NaH, 60% dispersion, 1.5 eq) or Potassium tert-butoxide (KOtBu).

  • Solvent: DMF or THF (anhydrous). See Safety Note below.

  • Mechanism: The strong base deprotonates the amide (N1), creating a highly nucleophilic amidate anion that attacks the electron-deficient aromatic ring.

Step 3: Deprotection

  • Reagents: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (1:4 ratio).

  • Temperature: 0°C to Room Temperature.

  • Note: Avoid catalytic hydrogenation (H2/Pd-C), as this will reduce your nitro group to an aniline.

Issue B: Reaction Stalling (Low Conversion at N1)

Diagnosis: Users attempting the SNAr on the amide often report low yields due to insufficient deprotonation or poor leaving group quality.

Troubleshooting Checklist:

Variable Recommendation Scientific Rationale
Leaving Group Use Fluorine (1-Fluoro-4-nitrobenzene) In SNAr, the rate-determining step is nucleophilic attack. Fluorine is more electronegative than Chlorine, lowering the LUMO energy of the ring and accelerating the attack, despite being a poorer leaving group.

| Base Strength | NaH or KOtBu | Carbonates (


, 

) are too weak to fully deprotonate the amide (

). You need a base with

. | | Water Content | Strictly Anhydrous | Any water will quench the amidate anion immediately. Dry solvents over molecular sieves (3Å). | | Temperature | 0°C

60°C
| Deprotonate at 0°C to avoid side reactions, then heat to 60°C to drive the substitution. |
Issue C: Alternative "Ring Construction" Route Failure

Diagnosis: Some researchers attempt to build the ring from 4-nitroaniline (e.g., reacting with chloroacetyl chloride and ethanolamine). This often fails due to polymerization or incorrect cyclization order.

Valid Alternative Protocol: If you cannot use the Protection route, use this stepwise construction:

  • Acylation: React 4-nitroaniline with chloroacetyl chloride

    
    2-chloro-N-(4-nitrophenyl)acetamide.
    
  • Amination: React intermediate with ethanolamine (excess)

    
    2-((2-hydroxyethyl)amino)-N-(4-nitrophenyl)acetamide.
    
  • Cyclization: Perform a Mitsunobu reaction (DIAD/PPh3) to close the ring at N1.

    • Note: Thermal cyclization often fails here; Mitsunobu is required to activate the alcohol for attack by the amide nitrogen.

Visualization of Pathways

The following diagram illustrates the "Trap" (Path A) versus the "Correct" (Path B) synthesis.

SynthesisPathways Start Piperazin-2-one DirectRxn Direct Reaction (Base: K2CO3) Start->DirectRxn Unprotected Protect Step 1: Boc Protection Start->Protect Reagent 4-Fluoronitrobenzene Reagent->DirectRxn Step2 Step 2: NaH, 4-F-Nitrobenzene (Amide Alkylation) Reagent->Step2 ProductA 4-(4-Nitrophenyl)piperazin-2-one (WRONG ISOMER) DirectRxn->ProductA N4 Attack (Kinetic) Intermed1 4-Boc-piperazin-2-one Protect->Intermed1 Intermed1->Step2 Intermed2 1-(4-Nitrophenyl)-4-Boc-piperazin-2-one Step2->Intermed2 Step3 Step 3: TFA Deprotection Intermed2->Step3 ProductB 1-(4-Nitrophenyl)piperazin-2-one (TARGET) Step3->ProductB

Caption: Path A shows the common regioselectivity error. Path B demonstrates the required protection strategy to target the N1 position.

Safety & Hazard Warning (Critical)

Hazard: Sodium Hydride (NaH) + DMF When performing the SNAr step (Issue A, Step 2), be aware that reactions involving Sodium Hydride (NaH) in DMF (Dimethylformamide) can undergo runaway exothermic decomposition, especially at elevated temperatures.

  • Mitigation:

    • Add NaH in small portions at 0°C.

    • Allow full gas evolution (

      
      ) before heating.
      
    • Preferred Alternative: If possible, use THF (Tetrahydrofuran) as the solvent, though solubility of the nitro-intermediate may be lower. If DMF is required, keep the temperature below 60°C and use a blast shield.

Frequently Asked Questions (FAQ)

Q: Can I use 4-chloronitrobenzene instead of the fluoro- analog? A: It is not recommended for the amide arylation. While 4-chloronitrobenzene works for amine arylation (N4), the amide nitrogen is a poorer nucleophile. The higher electronegativity of Fluorine in 4-fluoronitrobenzene activates the ring significantly more for the initial nucleophilic attack (Meisenheimer complex formation).

Q: Why can't I just separate the isomers if I do the direct reaction? A: The selectivity for N4 (amine) over N1 (amide) is typically >95:5. You will isolate almost exclusively the wrong isomer, making separation inefficient and wasteful.

Q: My product turned purple during the TFA deprotection. What happened? A: Nitro-aromatics can sometimes form colored charge-transfer complexes or undergo partial reduction if the TFA contains impurities. Ensure your TFA is fresh. Alternatively, use HCl in Dioxane (4M) for deprotection, which is often cleaner for nitro-compounds.

References

  • Regioselectivity in Piperazinone Synthesis

    • Citation: "Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones." Caltech Division of Chemistry and Chemical Engineering. This work highlights the necessity of N-protection to control regiochemistry in piperazinone scaffolds.
    • Source: (Contextual grounding on N-substitution logic).

  • SNAr Mechanism & Leaving Group Effects

    • Citation: "Nucleophilic Aromatic Substitution: The Effect of Leaving Groups." The "Fluorine Effect" is critical for SNAr with weak nucleophiles like amides.
    • Source:

  • Safety of NaH/DMF Reactions

    • Citation: "Hazard Warning: Sodium Hydride and DMF.
    • Source:

  • Alternative Cascade Synthesis (Context)

    • Citation: "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
    • Source:

Optimization

Optimizing reaction conditions for 1-(4-Nitrophenyl)piperazin-2-one synthesis

Welcome to the technical support guide for the synthesis of 1-(4-Nitrophenyl)piperazin-2-one. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1-(4-Nitrophenyl)piperazin-2-one. This document is designed for researchers, chemists, and drug development professionals who are working with or planning to synthesize this important chemical intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction mechanics and a logical framework for troubleshooting common issues encountered in the laboratory.

This guide is structured to address problems head-on. We will explore the primary synthetic routes, diagnose potential failures, and provide actionable solutions grounded in established chemical principles.

Section 1: Troubleshooting Guide

This section is formatted as a series of questions addressing specific experimental failures. Each answer provides a diagnosis of potential causes and a step-by-step path to resolution.

Question: My reaction shows very low or no conversion to the desired 1-(4-Nitrophenyl)piperazin-2-one. What are the likely causes and how can I fix it?

Answer:

This is the most common issue and its cause depends heavily on the synthetic route you are employing. Let's break it down into the two most prevalent methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.

For Nucleophilic Aromatic Substitution (SNAr) Reactions: The SNAr reaction, typically between piperazin-2-one and an activated aryl halide like 1-fluoro-4-nitrobenzene or 1-chloro-4-nitrobenzene, is driven by the strong electron-withdrawing effect of the nitro group. Failure here usually points to issues with reactivity, base, or solvent.

  • Cause 1: Insufficiently Activated Aryl Halide. The reactivity order for the leaving group in SNAr is F > Cl > Br > I. If you are using 1-bromo- or 1-iodo-4-nitrobenzene, the reaction will be significantly slower and may require more forcing conditions (higher temperatures) which can lead to side products.

    • Solution: If possible, use 1-fluoro-4-nitrobenzene as your starting material. If you must use a less reactive halide, ensure your temperature is adequate and reaction time is extended. Monitor progress carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Cause 2: Inappropriate Base or Stoichiometry. A base is required to deprotonate the N-H of the piperazin-2-one lactam, making it a more potent nucleophile. A weak base or insufficient amount will result in poor conversion.

    • Solution: Use a moderately strong, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Ensure you use at least 1.5-2.0 equivalents to drive the equilibrium forward. Stronger bases like sodium hydride (NaH) can also be used, but require strictly anhydrous conditions.

  • Cause 3: Incorrect Solvent Choice. The reaction requires a polar, aprotic solvent to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex).

    • Solution: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are standard solvents for SNAr reactions. Ensure the solvent is anhydrous, as water can compete as a nucleophile and hydrolyze the starting material or product.

For Buchwald-Hartwig Amination Reactions: This palladium-catalyzed cross-coupling is powerful but has more variables. Failure often relates to the catalyst system. The general reaction involves an aryl halide (typically Br or Cl), piperazin-2-one, a palladium catalyst, a phosphine ligand, and a base.[1]

  • Cause 1: Inactive Catalyst. The active catalyst is a Pd(0) species. If your palladium precatalyst (e.g., from a Pd(II) source) is not properly reduced to Pd(0) in situ, the catalytic cycle will not initiate.[2]

    • Solution: Use a modern palladium precatalyst (e.g., XPhos Pd G3) which cleanly and efficiently generates the active Pd(0) catalyst.[2] If using a traditional source like Pd(OAc)₂, ensure your conditions (presence of phosphine ligand and amine) are suitable for reduction. A pre-activation step, where the catalyst, ligand, and base are stirred together before adding the substrates, can sometimes be beneficial.[2]

  • Cause 2: Incorrect Ligand Choice. The ligand is critical for stabilizing the catalyst and facilitating the key steps of the catalytic cycle. The choice is highly dependent on the substrates.[2]

    • Solution: For coupling with a secondary cyclic amine like piperazin-2-one, bulky, electron-rich biarylphosphine ligands are typically required. RuPhos is often a good starting point for secondary amines.[2] For less reactive aryl chlorides, more specialized and electron-rich ligands like BrettPhos may be necessary to promote the oxidative addition step.[2]

  • Cause 3: Incompatible Base. The base's role is to deprotonate the piperazin-2-one. However, a base that is too strong or has the wrong physical properties can hinder the reaction.[2]

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common and effective.[2][3] For substrates with base-sensitive functional groups (not an issue here), weaker bases like Cs₂CO₃ or K₃PO₄ at higher temperatures are used.[2]

Question: My reaction is producing a significant amount of an unknown impurity alongside my product. How can I identify and prevent it?

Answer:

Side product formation is a common challenge that complicates purification and lowers yield.

  • Potential Side Product 1: Bis-Arylation (Diarylation). If your piperazin-2-one starting material is contaminated with piperazine, or if the reaction conditions are harsh enough to promote a second N-arylation on the amide nitrogen (unlikely but possible), you could form 1,4-bis(4-nitrophenyl)piperazine.[4][5]

    • Diagnosis: This impurity will have a much higher molecular weight. It can be identified by LC-MS. Its polarity will also be different from the mono-arylated product.

    • Prevention: Use high-purity piperazin-2-one. Avoid using a large excess of the aryl halide. For Buchwald-Hartwig, using a slight excess of the piperazin-2-one (1.2 equivalents) can help suppress diarylation.

  • Potential Side Product 2: Hydrodehalogenation. In Buchwald-Hartwig reactions, the aryl halide can be reduced to the corresponding arene (nitrobenzene in this case).[2]

    • Diagnosis: This is a volatile, low-molecular-weight byproduct, identifiable by GC-MS analysis of the crude reaction mixture.

    • Prevention: This side reaction is often a sign of an inefficient catalytic cycle. Re-evaluate your ligand and base combination. Ensure strictly anaerobic conditions, as oxygen can interfere with the catalyst.

  • Potential Side Product 3: Homocoupling. Dimerization of the aryl halide can occur under certain Buchwald-Hartwig conditions.[2]

    • Diagnosis: This will result in a high-molecular-weight, non-polar impurity (4,4'-dinitrobiphenyl).

    • Prevention: Optimizing catalyst loading (avoiding excessively high concentrations) and reaction temperature can minimize this pathway.[6]

Question: I am struggling to purify the final product. What are the best practices?

Answer:

1-(4-Nitrophenyl)piperazin-2-one is a polar compound, which can make purification challenging.

  • Method 1: Column Chromatography. This is the most reliable method for removing impurities.

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is often most effective. Start with a less polar solvent system like 20-30% ethyl acetate in hexanes and gradually increase the polarity to 70-100% ethyl acetate. For very polar impurities, adding a small amount of methanol (1-5%) to the ethyl acetate can be effective.[7]

  • Method 2: Recrystallization. If the crude product is relatively pure (>90%), recrystallization can be an efficient purification method.

    • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Good starting points to screen are isopropanol, ethanol, or mixtures like ethyl acetate/heptane. Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to promote crystal growth.

Section 2: Frequently Asked Questions (FAQs)

Q: Which synthetic route is better for my needs: SNAr or Buchwald-Hartwig?

A: The choice depends on your specific goals.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Cost Generally lower cost. Avoids expensive palladium catalysts and phosphine ligands.Higher cost due to the catalyst system.
Simplicity Simpler experimental setup. Fewer reagents to screen.More complex. Requires careful selection of catalyst, ligand, and base.[2]
Substrate Scope Limited to highly electron-deficient aryl halides (e.g., nitro-substituted).Very broad scope. Works with a wide range of electron-rich and electron-poor aryl halides.[6]
Reaction Conditions Often requires higher temperatures (80-120 °C).Can often be run under milder conditions, though optimization may be needed.[6]
Recommendation Ideal for large-scale synthesis where cost is a major factor and 1-fluoro-4-nitrobenzene is available.Ideal for medicinal chemistry, library synthesis, or when using less reactive aryl halides (chlorides, bromides).

Q: What are the best analytical methods to monitor the reaction progress?

A: A combination of techniques is ideal.

  • TLC (Thin Layer Chromatography): The quickest and most common method. Use a silica plate and a mobile phase like 50% ethyl acetate in hexanes. You can visualize the spots under a UV lamp (254 nm) due to the aromatic nature of the starting material and product. The product will be more polar than the aryl halide starting material.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides definitive identification of starting materials, product, and byproducts by their mass-to-charge ratio. This is the gold standard for confirming product formation and identifying impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Useful for detecting volatile, non-polar side products like nitrobenzene (from hydrodehalogenation).[8]

Q: What are the most critical safety precautions for this synthesis?

A:

  • Nitroaromatic Compounds: 1-halo-4-nitrobenzene and the final product are nitroaromatic compounds. These should be handled with care as they can be toxic and are often skin irritants. Always wear gloves and safety glasses.[9]

  • Palladium Catalysts: While generally used in small quantities, palladium compounds should be handled in a fume hood.

  • Bases: Strong bases like NaOtBu and LHMDS are corrosive and moisture-sensitive. They must be handled under an inert atmosphere (nitrogen or argon).

  • Solvents: Polar aprotic solvents like DMF and DMSO have specific health risks and should always be used in a well-ventilated fume hood.

Section 3: Protocols and Data

Experimental Protocol 1: Synthesis via SNAr

This protocol provides a general procedure for a small-scale reaction.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazin-2-one (1.0 g, 10 mmol, 1.0 equiv) and anhydrous potassium carbonate (2.76 g, 20 mmol, 2.0 equiv).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add 20 mL of anhydrous DMF via syringe.

  • Reagent Addition: Add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol, 1.0 equiv) to the stirring suspension.

  • Reaction: Heat the mixture to 100 °C in an oil bath and stir for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC (50% EtOAc/Hexanes) until the 1-fluoro-4-nitrobenzene spot has been consumed.

  • Workup: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-water. A yellow precipitate should form.

  • Isolation: Collect the solid by vacuum filtration. Wash the solid with water (3 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude solid can be further purified by column chromatography or recrystallization as described in the troubleshooting section.

Experimental Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol is a starting point for optimization.[2]

  • Setup: In a glovebox, add to an oven-dried reaction vial: 1-bromo-4-nitrobenzene (2.02 g, 10 mmol, 1.0 equiv), piperazin-2-one (1.2 g, 12 mmol, 1.2 equiv), RuPhos Pd G3 (92 mg, 0.1 mmol, 1 mol%), and sodium tert-butoxide (1.15 g, 12 mmol, 1.2 equiv).

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. If not in a glovebox, assemble the solids in the vial and purge with argon for 10 minutes.

  • Solvent Addition: Add 20 mL of anhydrous, degassed toluene via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction by taking small aliquots (via syringe) and analyzing by LC-MS.

  • Workup: Cool the reaction to room temperature. Quench by slowly adding 20 mL of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by silica gel chromatography.

Section 4: Visualizations

Reaction Mechanisms and Workflows

SNAr_Mechanism S-NAr Reaction Mechanism Reactants Piperazin-2-one Anion + 1-Fluoro-4-nitrobenzene Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Reactants->Meisenheimer + Nucleophilic Attack Product 1-(4-Nitrophenyl)piperazin-2-one + F⁻ Meisenheimer->Product - Elimination of F⁻

Caption: The two-step mechanism for Nucleophilic Aromatic Substitution (SNAr).

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants pd0 L-Pd(0) pdII_complex L-Pd(II)(Ar)(X) pd0->pdII_complex Oxidative Addition product Ar-NR2 pdII_amide_complex L-Pd(II)(Ar)(NRH) pdII_complex->pdII_amide_complex + Amine (R2NH) - HX pdII_amide_complex->pd0 Reductive Elimination product_complex Product Complex reactants Ar-X amine R2NH base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Troubleshooting_Workflow Troubleshooting Workflow start Reaction Failed (Low/No Conversion) q_method Which Method? start->q_method snar S-NAr q_method->snar S-NAr bh Buchwald-Hartwig q_method->bh B-H snar_check Check: 1. Halide Reactivity (Use F) 2. Base Strength (K2CO3) 3. Solvent (Anhydrous DMF) snar->snar_check bh_check Check: 1. Catalyst/Ligand Choice 2. Base (NaOtBu) 3. Anhydrous/Anaerobic Cond. bh->bh_check success Successful Reaction snar_check->success Re-run Experiment bh_check->success Re-run Experiment

Caption: A decision tree for troubleshooting a failed reaction.

Section 5: References

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. [Link]

  • Cheng, Y., et al. (2011). 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. The Royal Society of Chemistry. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. [Link]

  • Synthesis of 1-(4-hydroxylphenyl)-4-(4-nitrophenyl) Piperazine. Dissertation. [Link]

  • Prasad, H. J. S., et al. (2023). Syntheses and crystal structures of three salts of 1-(4-nitrophenyl)piperazine. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination. (2019). Springer Nature Experiments. [Link]

  • Riva, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Synthesis of Piperazines by C-H Functionalization. (2021). Encyclopedia.pub. [Link]

  • Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

  • Lizza, J. R., & Wipf, P. (2020). Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester. Organic Syntheses. [Link]

  • Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. (2019). ResearchGate. [Link]

  • Process for the preparation of apixaban. (2015). Google Patents.

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. [Link]

  • Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine. Academia.edu. [Link]

  • Synthesis of piperazines. Organic Chemistry Portal. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • Purification of piperazine. (1959). Google Patents.

  • Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1-(4-Nitrophenyl)piperazine. Cheméo. [Link]

  • Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Publishing. [Link]

Sources

Troubleshooting

Technical Guide: Stability &amp; Handling of 1-(4-Nitrophenyl)piperazin-2-one

This technical guide details the stability, solubility, and handling of 1-(4-Nitrophenyl)piperazin-2-one (CAS 867166-73-2).[1][2] It is designed for researchers requiring precise control over experimental conditions to p...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability, solubility, and handling of 1-(4-Nitrophenyl)piperazin-2-one (CAS 867166-73-2).[1][2] It is designed for researchers requiring precise control over experimental conditions to prevent compound degradation.[1][2]

[1][2]

Chemical Profile & Core Stability Logic
  • Compound Name: 1-(4-Nitrophenyl)piperazin-2-one[1][2][3][4][5][6]

  • CAS Number: 867166-73-2[1][2][3]

  • Molecular Weight: 221.21 g/mol [1][2][3]

  • Core Structure: A six-membered lactam (cyclic amide) with a 4-nitrophenyl group attached to the amide nitrogen (

    
    ).[1][2]
    

The "Nitro-Lactam" Instability Mechanism: The stability of this compound is governed by the electronic competition between the lactam carbonyl and the


-nitrophenyl group.[1][2]
  • Weakened Amide Resonance: In a standard lactam, the nitrogen lone pair donates density to the carbonyl carbon, stabilizing the ring.[2] Here, the strongly electron-withdrawing 4-nitrophenyl group pulls electron density away from the

    
     nitrogen.[1][2]
    
  • Increased Electrophilicity: This "tug-of-war" reduces the amide resonance, leaving the carbonyl carbon (

    
    ) significantly more electron-deficient (electrophilic) than in typical piperazinones.[1][2]
    
  • Consequence: The compound is highly susceptible to nucleophilic attack (hydrolysis or alcoholysis), particularly at the

    
     position.
    
Solvent Compatibility & Solubility Matrix

Critical Rule: Avoid storing stock solutions in protic solvents (Water, Methanol, Ethanol) for >24 hours.[2]

Solvent ClassRecommended SolventsSolubility RatingStability RiskTechnical Recommendation
Polar Aprotic DMSO, DMF High (>50 mM)Low Preferred for Stock. Stable at -20°C. Avoid wet DMSO (hygroscopic nature causes hydrolysis).[1][2]
Polar Protic Methanol, EthanolModerateHigh Use only for immediate reactions. Risk of ring-opening (alcoholysis) or transamidation over time.[1][2]
Non-Polar DCM, ChloroformModerateLowGood for short-term handling.[1][2] Ensure solvents are acid-free (stabilized with amylene, not ethanol).
Aqueous Water, PBS, TrisVery Low Critical Do not store. Compound will precipitate and slowly hydrolyze.[1][2] Use <1% DMSO co-solvent for assays.[1][2]
Troubleshooting & FAQs
Q1: "I observed a new peak in my LC-MS after leaving the sample in Methanol overnight. What happened?"

Diagnosis: You likely triggered Solvolytic Ring Opening (Methanolysis) .[1] Mechanism: The electron-deficient carbonyl (


) was attacked by the methanol oxygen.[1][2] The lactam ring opened to form a linear ester-amine (methyl 3-((4-nitrophenyl)amino)propanoate derivative).[1][2]
Solution: 
  • Switch to Acetonitrile for LC-MS sample preparation.[1][2]

  • If Methanol is required, analyze immediately (within 1 hour).[2]

  • Keep autosampler temperature at 4°C.

Q2: "The compound precipitated immediately upon dilution into cell culture media."

Diagnosis: Rapid aggregation due to the Hydrophobic Effect .[1][2] Mechanism: The nitrophenyl group is highly lipophilic.[1][2] When a high-concentration DMSO stock is shocked into an aqueous buffer, the molecules aggregate to minimize water contact before they can disperse.[1][2] Solution:

  • Step-wise Dilution: Do not jump from 100% DMSO to 1% DMSO. Perform an intermediate dilution (e.g., 100%

    
     10% in buffer 
    
    
    
    1% final).[2]
  • Sonication: Sonicate the intermediate dilution for 30 seconds to break up micro-aggregates.

Q3: "My yellow powder turned orange/reddish after a week on the bench."

Diagnosis: Photochemical Degradation or Surface Oxidation . Mechanism: Nitro-aromatics are photosensitive.[1][2] UV/Visible light can induce photoreduction of the nitro group to a nitroso or hydroxylamine species, which are often deeply colored.[2] Solution:

  • Strict Light Exclusion: Store solid and solution in amber vials wrapped in aluminum foil.

  • Nitrogen Purge: Flush headspace with

    
     to prevent oxidation of the secondary amine (
    
    
    
    ).[1]
Visualizing the Degradation Pathways

The following diagram illustrates the primary degradation risks: Hydrolysis (in water) and Alcoholysis (in methanol), driven by the activation of the carbonyl by the nitro-group.

G Compound 1-(4-Nitrophenyl) piperazin-2-one (Intact Lactam) Acid Acidic/Basic Conditions Compound->Acid Activation Solvent Protic Solvent (H2O / MeOH) Acid->Solvent Nucleophilic Attack Hydrolysis Hydrolysis Product (Linear Amino-Acid) Solvent->Hydrolysis in Water Methanolysis Methanolysis Product (Linear Ester) Solvent->Methanolysis in Methanol

Caption: Mechanistic pathway showing the vulnerability of the C2-carbonyl to nucleophilic attack in protic solvents.

Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a 10 mM stock solution stable for >3 months.

  • Weighing: Weigh the solid quickly. The compound is not highly hygroscopic, but prolonged exposure to light during weighing should be avoided.[2]

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide).[1][2]

    • Why? DMSO stabilizes the polar lactam without acting as a nucleophile.[2]

    • Verification: Ensure DMSO grade is ≥99.9% and stored over molecular sieves to exclude water.[1][2]

  • Dissolution: Vortex for 30 seconds. If particles persist, warm gently to 37°C (water bath) for 2 minutes. Do not sonicate for >5 minutes (heat generation accelerates degradation).[1]

  • Aliquot & Store:

    • Divide into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Container: Amber polypropylene tubes or glass vials.

References
  • PubChem. (2025).[1][2][7] 1-(4-Nitrophenyl)piperazin-2-one (CAS 867166-73-2) Compound Summary. National Library of Medicine.[1][2] Available at: [Link] (Note: Link directs to structurally related analog for spectral comparison).

  • Smith, M. B., & March, J. (2007).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][2] (Reference for amide resonance and hydrolysis mechanisms).

  • Accela ChemBio. (2023).[1][2] Safety Data Sheet & Product Info: 1-(4-Nitrophenyl)piperazin-2-one. Available at: [Link]

Sources

Optimization

Side reactions in the synthesis of 1-(4-Nitrophenyl)piperazin-2-one derivatives

The following Technical Support Guide is designed for researchers and process chemists working with 1-(4-Nitrophenyl)piperazin-2-one and its derivatives. This scaffold is a critical intermediate in the synthesis of Facto...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-(4-Nitrophenyl)piperazin-2-one and its derivatives. This scaffold is a critical intermediate in the synthesis of Factor Xa inhibitors (e.g., Rivaroxaban analogs) and triazole antifungals.

Status: Operational | Role: Senior Application Scientist Scope: Synthetic Optimization, Impurity Profiling, and Troubleshooting

Core Synthetic Strategy & Logic

To synthesize 1-(4-Nitrophenyl)piperazin-2-one regioselectively, one cannot simply arylate piperazin-2-one directly. The N4-amine (secondary aliphatic) is significantly more nucleophilic than the N1-amide, leading to the wrong regioisomer (4-aryl) under standard SNAr conditions.

The Validated Pathway: "Build the Ring on the Aniline" The most robust protocol involves a stepwise construction:

  • Precursor Assembly: Selective mono-arylation of ethylenediamine.

  • Regioselective Acylation: Acylating the primary aliphatic amine of the diamine with a chloroacetyl electrophile.

  • Cyclization: Intramolecular alkylation (SN2) by the secondary aromatic amine to close the lactam ring.

Validated Workflow Diagram

The following flowchart illustrates the critical decision points and branching side reactions.

SynthesisPath Start Start: Ethylenediamine (Excess) + 1-Fluoro-4-nitrobenzene MonoAmine Intermediate A: N-(4-Nitrophenyl)ethylenediamine Start->MonoAmine High Dilution Excess Diamine BisAmine Side Product: N,N'-Bis(4-nitrophenyl)ethylenediamine Start->BisAmine Stoichiometric Equivalence Acylation Step 2: Acylation (Chloroacetyl Chloride / -78°C to 0°C) MonoAmine->Acylation LinearAmide Intermediate B (Correct): N-(2-((4-nitrophenyl)amino)ethyl)-2-chloroacetamide Acylation->LinearAmide Kinetic Control (Primary NH2 reacts) WrongAmide Impurity C (Wrong Regio): N-(4-nitrophenyl)-N-(2-aminoethyl)-2-chloroacetamide Acylation->WrongAmide Thermodynamic Control (Rearrangement) Cyclization Step 3: Cyclization (Base: NaH or Et3N/Heat) LinearAmide->Cyclization Product Target: 1-(4-Nitrophenyl)piperazin-2-one Cyclization->Product Intramolecular (Dilute) Polymer Oligomers/Polymers (Intermolecular Reaction) Cyclization->Polymer Intermolecular (Concentrated)

Caption: Logical flow of the "Build-on-Aniline" strategy, highlighting critical divergence points where side reactions occur.

Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific failure modes reported by users in the field.

Issue 1: "I am isolating the linear chloroacetamide intermediate instead of the cyclic product."

Diagnosis: Failed Cyclization (Kinetic Trap). The intramolecular attack of the aniline nitrogen (N-Ar) onto the alkyl chloride is electronically disfavored due to the electron-withdrawing nitro group on the aromatic ring. The nucleophilicity of the aniline is significantly reduced (


 of 4-nitroaniline 

1.0, compared to

4.6 for aniline).
  • Corrective Action:

    • Switch Base: Weak bases (Et

      
      N, K
      
      
      
      CO
      
      
      ) may be insufficient to deprotonate the aniline or buffer the HCl produced. Upgrade to NaH (Sodium Hydride) in THF or DMF to generate the anilide anion, which is a potent nucleophile.
    • Catalysis: Add a catalytic amount of KI (Potassium Iodide) (10 mol%). This generates an in-situ alkyl iodide (Finkelstein reaction), which is a better electrophile than the chloride.

    • Temperature: Increase reaction temperature to reflux (if using MeCN/THF) after the initial mixing.

Issue 2: "My product contains a significant amount of 'dimer' (M+ mass is double)."

Diagnosis: Intermolecular Polymerization. If the concentration of the linear intermediate (Intermediate B in the diagram) is too high, the amine of one molecule attacks the chloride of another molecule rather than its own tail.

  • Corrective Action:

    • High Dilution Principle: Run the cyclization step at high dilution (

      
       M).
      
    • Slow Addition: Add the solution of the linear intermediate dropwise into the refluxing base solution. This keeps the instantaneous concentration of the reactive species low, favoring the zero-order intramolecular reaction over the second-order intermolecular dimerization.

Issue 3: "I have a mixture of regioisomers after the acylation step."

Diagnosis: Loss of Kinetic Selectivity. You intended to acylate the primary aliphatic amine, but the secondary aromatic amine also reacted. While aliphatic amines are generally more nucleophilic, the selectivity drops if the reaction is exothermic and uncontrolled.

  • Corrective Action:

    • Temperature Control: The addition of chloroacetyl chloride must be performed at -10°C to 0°C .

    • Leaving Group Selection: If selectivity remains poor with acid chlorides, switch to Ethyl Chloroacetate . The ester reacts much slower, providing high thermodynamic selectivity for the primary aliphatic amine.

    • pH Control: Maintain basicity carefully. If the primary amine is protonated (ammonium), it cannot react, potentially allowing the aniline (if unprotonated) to compete.

Data & Specifications

Comparison of Cyclization Conditions

The following table summarizes experimental outcomes based on base/solvent combinations for the cyclization of N-(2-((4-nitrophenyl)amino)ethyl)-2-chloroacetamide.

Base SystemSolventTemp (°C)Yield (%)Major Side ReactionNotes
Et

N
DCM25< 10Linear IntermediateNucleophile too weak; reaction stalls.
K

CO

/ KI
MeCN80 (Reflux)65-75DimerizationStandard protocol; requires dilution.
NaH (1.2 eq) THF0

25
85-92Hydrolysis (trace)Recommended. Cleanest profile.
KOtBu t-BuOH4060-70TransesterificationRisk of side reactions with solvent.
Regioselectivity Drivers (Acylation Step)
ParameterCondition A (Favors Target)Condition B (Favors Impurity)
Reagent Ethyl ChloroacetateChloroacetyl Chloride
Temperature < 0°C> 25°C
Addition Rate Slow (Dropwise)Rapid (Bolus)
Stoichiometry 1.0 : 1.0Excess Electrophile

Frequently Asked Questions (FAQs)

Q: Can I synthesize this by reacting 4-fluoronitrobenzene directly with piperazin-2-one? A: This is not recommended for the 1-isomer. Piperazin-2-one reacts primarily at the N4 position (the secondary amine) because it is more nucleophilic than the N1 amide. You would obtain 4-(4-nitrophenyl)piperazin-2-one . To get the 1-isomer via this route, you would need to protect N4 (e.g., with Boc), arylate N1 using copper/palladium catalysis (Goldberg/Buchwald conditions), and then deprotect. The "Build-on-Aniline" route described above is more direct and economical.

Q: Why is the N-(4-nitrophenyl)ethylenediamine precursor synthesis yielding a bis-product? A: This occurs when the diamine acts as a linker between two aryl halides. To prevent this, use a large excess of ethylenediamine (5–10 equivalents) relative to 1-fluoro-4-nitrobenzene. The excess diamine statistically ensures that the mono-substituted product is formed. The excess diamine can be removed by distillation or aqueous extraction.

Q: Is the nitro group stable during these steps? A: Yes, the nitro group is generally stable to the alkylation and acylation conditions described (NaH, acid chlorides). However, avoid using reducing metals (Zn/HCl, Fe) or catalytic hydrogenation (Pd/C, H


) until the ring is fully formed, as these will reduce the nitro group to an aniline (which is the next step for Rivaroxaban synthesis, but premature here).

References

  • Preparation of Rivaroxaban Intermediates . World Intellectual Property Organization, WO2012153155. (Describes the cyclization logic for morpholinone/piperazinone analogs). Link

  • Synthesis of 1-arylpiperazin-2-ones via Jocic-type reactions . Royal Society of Chemistry, Organic & Biomolecular Chemistry. (Mechanistic insight into cyclization). Link

  • Regioselective N-Acylation of Heterocyclic Amines . Semantic Scholar. (Guidance on controlling acylation selectivity). Link

  • Synthesis of piperazine derivatives . Organic Chemistry Portal. (General methodologies for piperazine ring construction). Link

  • Side reactions in N-alkylation of amides . BenchChem Application Notes. (Troubleshooting dimerization and hydrolysis). Link

Troubleshooting

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)piperazin-2-one

This guide addresses the scale-up synthesis of 1-(4-Nitrophenyl)piperazin-2-one . CRITICAL DISAMBIGUATION: ISOMER IDENTIFICATION Before proceeding, you must verify your target structure.

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the scale-up synthesis of 1-(4-Nitrophenyl)piperazin-2-one .

CRITICAL DISAMBIGUATION: ISOMER IDENTIFICATION Before proceeding, you must verify your target structure. Due to inconsistent nomenclature in chemical catalogs, two isomers are often confused:

  • 4-(4-Nitrophenyl)piperazin-2-one (N4-Isomer): The aryl group is attached to the amine nitrogen. This is the kinetic product of reacting piperazin-2-one with 1-fluoro-4-nitrobenzene. This is the most common industrial intermediate.

  • 1-(4-Nitrophenyl)piperazin-2-one (N1-Isomer): The aryl group is attached to the amide (lactam) nitrogen. This is thermodynamically difficult to synthesize via direct arylation and requires a de novo ring construction (e.g., from N-(4-nitrophenyl)ethylenediamine).

This guide focuses on the SNAr scale-up (Route A) , which yields the N4-isomer (often colloquially but incorrectly labeled as the "1-substituted" product in some catalogs due to piperazine numbering habits). If you strictly require the N1-amide-substituted isomer, refer to the "Alternative Route" section.

Part 1: Process Overview & Logic

The Reaction: Nucleophilic Aromatic Substitution (SNAr)

The most scalable route involves the reaction of Piperazin-2-one with 1-Fluoro-4-nitrobenzene (or the chloro- analog) in the presence of a mild inorganic base.

  • Mechanism: Meisenheimer complex formation followed by elimination of the halide.

  • Regioselectivity: Piperazin-2-one contains two nitrogens: N1 (amide, pKa ~15) and N4 (amine, pKa ~9). Under mild basic conditions (

    
    ), the N4-amine is exclusively nucleophilic. The N1-amide remains protonated and unreactive, preventing bis-arylation.
    
Scale-Up Workflow Diagram

The following flowchart illustrates the critical control points (CCP) for a 100g to 1kg scale synthesis.

G Start Raw Materials (Piperazin-2-one + 4-FNB) Solv Solvent System (DMSO or DMF) Start->Solv Base Base Addition (K2CO3, granular) Solv->Base React Reaction (S_NAr) 80-90°C, 4-6h (CCP: Exotherm Control) Base->React Slow Heating Quench Quench/Precipitation Add into Ice Water React->Quench IPC: HPLC <1% SM Filter Filtration & Wash Remove Inorganic Salts Quench->Filter Dry Drying Vacuum Oven, 50°C Filter->Dry Product Final Product 4-(4-Nitrophenyl)piperazin-2-one Dry->Product

Caption: Process flow for the SNAr synthesis of the target piperazinone intermediate. CCP = Critical Control Point.

Part 2: Experimental Protocol (Scale-Up Optimized)

Target Scale: 100 g Input Yield Expectation: 85–92%

Reagents & Stoichiometry[1][2]
ReagentEquiv.[1][2][3]RoleCritical Note
Piperazin-2-one 1.1NucleophileUse slight excess to drive full consumption of the genotoxic nitro-halide.
1-Fluoro-4-nitrobenzene 1.0ElectrophileLimiting reagent. The fluoro- analog reacts faster than chloro- at lower temps (cleaner profile).
Potassium Carbonate (

)
1.5BaseUse anhydrous, granular. Powdered can cause stirring issues (slurry thickens).
DMSO 5 VolSolventHigh solubility, promotes SNAr rates. Hard to remove by evaporation, so water-quench is required.
Step-by-Step Methodology
  • Charging: To a 1L jacketed reactor, charge Piperazin-2-one (1.1 equiv) and DMSO (5 volumes relative to FNB). Stir until dissolved.

  • Base Addition: Add

    
      (1.5 equiv) in a single portion. The slurry will be stirrable.
    
  • Electrophile Addition: Add 1-Fluoro-4-nitrobenzene (1.0 equiv) slowly over 30 minutes.

    • Safety: This reaction is exothermic.[2] Maintain internal temperature

      
       during addition.
      
  • Reaction: Heat the mixture to 85–90°C . Hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[4] Target:

      
       unreacted 1-Fluoro-4-nitrobenzene.
      
  • Quench & Workup (The "Crash Out" Method):

    • Cool the reaction mass to

      
      .
      
    • Slowly pour the reaction mixture into 10 volumes of ice-cold water under vigorous stirring.

    • Note: The product is hydrophobic and will precipitate as a yellow/orange solid. The excess piperazinone and inorganic salts remain in the aqueous phase.

  • Isolation: Stir the slurry for 1 hour to ensure particle growth (prevents clogged filters). Filter via Büchner funnel.

  • Washing: Wash the cake with water (

    
     vol) to remove residual DMSO.
    
  • Drying: Dry in a vacuum oven at

    
     until constant weight.
    

Part 3: Troubleshooting & FAQs

Category 1: Reaction Stalling & Impurities

Q: The reaction has stalled with 10% starting material remaining after 8 hours. Should I add more base?

  • Diagnosis: Stalling in SNAr is rarely due to lack of base (unless

    
     wetness neutralized it). It is usually due to water contamination  in the DMSO, which solvates the fluoride leaving group and reduces reactivity.
    
  • Solution: Do not add more base. Instead, increase the temperature by

    
    . For future batches, ensure DMSO is dry (
    
    
    
    water) or use a molecular sieve trap.

Q: I see a new impurity spot (Rf ~ 0.2) appearing during prolonged heating. [5]

  • Diagnosis: This is likely the hydrolysis of the lactam ring . Under basic conditions and high heat, the piperazinone ring can open to form the amino-acid derivative.

  • Solution: Strictly limit reaction temperature to

    
    . If the reaction is slow, use 1-Fluoro-4-nitrobenzene instead of the Chloro- analog to lower the required temperature.
    
Category 2: Workup & Isolation Issues

Q: Upon pouring into water, the product formed a sticky "gum" or oil instead of a filterable solid.

  • Diagnosis: This is the "Oiling Out" phenomenon, caused by pouring the mixture too fast or at too high a temperature.

  • Solution:

    • Re-dissolve the gum in a minimum amount of hot Ethyl Acetate.

    • Cool slowly to induce crystallization.

    • Prevention: In the next run, add a "seed crystal" to the water before quenching and add the DMSO solution dropwise.

Q: The final product has a persistent garlic/sulfur smell.

  • Diagnosis: Residual DMSO trapped in the crystal lattice.

  • Solution: Wash the wet cake with Isopropanol (IPA) or Ethanol/Water (1:1) during filtration.[6][7] The alcohol helps displace the DMSO.

Category 3: Regiochemistry (The "Wrong Isomer" Problem)

Q: NMR shows the aryl group is on the amine (N4), but I need it on the amide (N1). Can I force the reaction to N1?

  • Answer: No. You cannot direct SNAr to the amide N1 in the presence of a free amine N4.

  • Alternative Protocol (For N1-Isomer): You must build the ring around the aniline.

    • Alkylation: React 4-nitroaniline with ethyl bromoacetate

      
       N-(4-nitrophenyl)glycine ethyl ester.
      
    • Cyclization: React the ester with 2-chloroethylamine (or aziridine) under thermal conditions to close the ring.

    • Warning: This route is significantly lower yielding and requires chromatography.

Part 4: Analytical Data Summary

ParameterSpecificationMethod
Appearance Yellow to Orange Crystalline SolidVisual
Melting Point 198–202°CDSC/Capillary
1H NMR (DMSO-d6)

8.1 (d, 2H), 7.0 (d, 2H), 3.9 (s, 2H), 3.6 (m, 2H), 3.4 (m, 2H)
Structural Confirmation
HPLC Purity

(Area %)
C18 Column, ACN/Water
Residual Solvent DMSO

ppm
GC-Headspace

References

  • Process Chemistry of Piperazinones

    • Synthesis of 1-(4-nitrophenyl)piperidine derivatives via SNAr: ChemicalBook. (n.d.). 4-Piperidinoaniline synthesis. Retrieved from Context: Validates the SNAr conditions (DMSO/K2CO3) for 4-fluoronitrobenzene and cyclic secondary amines.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479.
  • Alternative Ring Construction (For N1-Isomer)

    • BenchChem. (2025).[7] N-Acylation with Chloroacetyl Chloride: Application Notes. Retrieved from

    • Context: Provides the foundational chemistry for the "Alternative Route" (building the amide bond first) if the N1 isomer is strictly required.
  • Crystallographic Data & Structure

    • National Institutes of Health (NIH). (2016).[8] Syntheses, crystal structures and Hirshfeld surface analysis of three salts of 1-(4-nitrophenyl)piperazine. PMC. Retrieved from

    • Context: Provides characterization data for the piperazine analog, useful for interpreting NMR shifts of the piperazinone deriv

Sources

Optimization

Technical Support Center: Bioavailability Optimization of 1-(4-Nitrophenyl)piperazin-2-one Derivatives

Status: ONLINE Operator: Senior Application Scientist Ticket ID: BIO-OPT-2024-NP2 Subject: Troubleshooting Low Bioavailability (F) in Piperazin-2-one Scaffolds Triage: Diagnostic Protocol Welcome to the Lead Optimization...

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist Ticket ID: BIO-OPT-2024-NP2 Subject: Troubleshooting Low Bioavailability (F) in Piperazin-2-one Scaffolds

Triage: Diagnostic Protocol

Welcome to the Lead Optimization Help Desk. You are likely working with a 1-(4-Nitrophenyl)piperazin-2-one core (or a close analog). This scaffold is chemically attractive but biologically hostile.

Before applying fixes, we must diagnose the bottleneck. Bioavailability (


) is the product of absorption (

) and first-pass survival (

).

Which error message best matches your experimental data?

Error CodeSymptomRoot CauseRecommended Module
ERR_SOL_01 High melting point (>200°C); precipitation in FaSSIF/FeSSIF media.Crystal Lattice Energy: The rigid amide (lactam) + planar nitro group creates strong intermolecular packing.[Module 1]
ERR_MET_02 Rapid disappearance in liver microsomes (high

); short half-life (

).
Nitroreduction: The -NO₂ group is a metabolic "soft spot" for nitroreductases.[Module 2]
ERR_PERM_03 Low Caco-2 recovery; high efflux ratio.Polarity/Efflux: High Polar Surface Area (PSA) or P-gp substrate recognition.[Module 3]

Module 1: Solubility & Dissolution Optimization

Issue: The piperazin-2-one ring contains a lactam (amide) which acts as both a hydrogen bond donor and acceptor. When paired with a planar 4-nitrophenyl group, this molecule likely crystallizes with high lattice energy, resisting dissolution.

Protocol 1.1: Amorphous Solid Dispersion (ASD)

If crystal packing is your primary barrier, you must disrupt the lattice. We recommend Hot Melt Extrusion (HME) or Spray Drying to trap the drug in a high-energy amorphous state.

The Workflow:

  • Polymer Selection: Screen HPMC-AS (hypromellose acetate succinate) and PVPVA (copovidone). HPMC-AS is superior for preventing recrystallization at neutral pH (intestine).

  • Drug-Polymer Ratio: Start at 1:3 (w/w).

  • Validation: Use DSC (Differential Scanning Calorimetry) to confirm the disappearance of the melting endotherm (

    
    ).
    
Protocol 1.2: Salt Engineering (The "Pop-Tart" Strategy)

The piperazin-2-one nitrogen (N4) is weakly basic. However, the electron-withdrawing 4-nitrophenyl group reduces the basicity of the N1, and the lactam N is non-basic.

  • Action: If your derivative has a secondary amine at N4 (unsubstituted), target this for salt formation.

  • Counter-ions: Screen Methanesulfonate (Mesylate) and Tosylate . These large organic anions often break the planar stacking of the nitrophenyl rings better than small inorganic ions like Chloride.

Visualization: Solubility Enhancement Workflow

SolubilityWorkflow Start Low Solubility (Crystalline) Screen Polymer Screening (HPMC-AS / PVPVA) Start->Screen Process Process: Spray Drying / HME Screen->Process Result Amorphous Solid Dispersion Process->Result Check DSC Validation (No Tm Peak) Result->Check

Caption: Figure 1. Workflow for converting crystalline piperazin-2-one derivatives into soluble amorphous dispersions.

Module 2: Metabolic Stability (The Nitro Problem)

Issue: The 4-nitrophenyl group is a metabolic liability. In hypoxic environments (and even normoxic liver microsomes), nitroreductases reduce the nitro group (-NO₂) to an amine (-NH₂).

Why this kills Bioavailability:

  • First-Pass Clearance: The liver destroys the drug before it reaches circulation.

  • Toxicity: The intermediate Hydroxylamine (

    
    ) is highly reactive and can form DNA adducts (genotoxicity), leading to early termination of the drug candidate.
    
Protocol 2.1: Bioisosteric Replacement

You must replace the Nitro group. The goal is to maintain the electron-withdrawing character and geometry without the redox liability.

Recommended Substitutions:

  • Cyano (-CN): Similar linear geometry and electron-withdrawing capacity. Metabolically robust.

  • Trifluoromethyl (-CF₃): Highly lipophilic, metabolically stable, but bulkier.

  • Pentafluorosulfanyl (-SF₅): The "Super-Trifluoromethyl." It is electron-withdrawing and lipophilic but chemically inert.

Protocol 2.2: Steric Shielding

If the Nitro group is essential for binding, introduce Ortho-substitution (e.g., a Methyl or Fluoro group at the 3-position of the phenyl ring). This twists the phenyl ring out of planarity with the nitro group, making it harder for the nitroreductase enzyme to dock and transfer electrons.

Visualization: The Nitro-Reduction Trap

MetabolicTrap Parent Parent Drug (R-NO2) Nitroso Nitroso Intermediate (R-N=O) Parent->Nitroso Nitroreductase (2e- reduction) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl 2e- reduction Amine Amine Metabolite (R-NH2) Hydroxyl->Amine 2e- reduction Toxicity TOXICITY: DNA Adducts Hydroxyl->Toxicity Reactive Species Conjugation Clearance (Acetylation/Glucuronidation) Amine->Conjugation

Caption: Figure 2. The metabolic reduction cascade of the 4-nitrophenyl moiety, leading to toxicity and clearance.

Module 3: Permeability & Efflux

Issue: The piperazin-2-one core is polar (Polar Surface Area > 60 Ų). If the 4-nitrophenyl group is replaced or modified, you may inadvertently lower the LogP too much, preventing passive diffusion across the gut wall.

Protocol 3.1: LogP Tuning

Target a LogP of 2.0 – 3.5 .

  • If LogP < 1.0 (Too Polar): Alkylate the N4 position of the piperazinone. Adding a cyclopropyl or isopropyl group shields the polar amine and improves membrane penetration.

  • If LogP > 4.0 (Too Lipophilic): You risk "Solubility-Limited Absorption" (return to Module 1).

Protocol 3.2: P-gp Evasion

Piperazinones are frequent substrates for P-glycoprotein (P-gp), which pumps the drug back into the gut.

  • Test: Run a Caco-2 permeability assay with and without Verapamil (P-gp inhibitor).

  • Fix: If Efflux Ratio > 2.0, introduce a Fluorine atom on the piperazinone ring or adjacent phenyl ring. Fluorination often alters the pKa and lipophilicity profile enough to evade P-gp recognition without destroying potency.

Frequently Asked Questions (FAQ)

Q: My compound turns yellow/brown in solution after 24 hours. Is it degrading? A: Yes. This is characteristic of Nitro-to-Amine reduction or photodegradation. 1-(4-Nitrophenyl) derivatives are photosensitive.

  • Fix: Perform all formulation steps under amber light. Store samples in amber glass. Check LC-MS for the [M-30] (Nitroso) or [M-32] (Amine) peaks.

Q: Can I use Cyclodextrins (HP-β-CD) to improve solubility? A: Likely yes, but with a caveat. The 4-nitrophenyl group is hydrophobic enough to fit into the cyclodextrin cavity. However, the binding constant (


) might be weak due to the steric bulk of the piperazinone.
  • Tip: A 10-20% (w/v) HP-β-CD solution is a good starting point for IV formulation, but for oral bioavailability, solid dispersions (Module 1) are more scalable.

Q: I replaced the Nitro group with an Amine (-NH2) directly, but bioavailability dropped. Why? A: You created a "Metabolic Handle." Primary anilines are rapidly acetylated (by NAT1/2) or glucuronidated in the liver. You traded a reduction problem for a conjugation problem. Stick to -CN or -CF3 (Protocol 2.1).

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235–249. Link

  • Williams, D. P., & Naisbitt, D. J. (2002). Metabolic activation of nitroaromatic compounds: Mechanisms of toxicity. Current Pharmaceutical Design, 8(19), 1731-1744. Link

  • Vasudevan, L., et al. (2019). Piperazine Scaffolds in Drug Discovery: A Review. Current Medicinal Chemistry, 26. Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nanocrystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 453(1), 157-166. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antimicrobial Activity of 1-(4-Nitrophenyl)piperazine Derivatives

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents.[1][2] Within the landscape of medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery of novel therapeutic agents.[1][2] Within the landscape of medicinal chemistry, the piperazine nucleus stands out as a "privileged scaffold"—a molecular framework that is a recurring motif in biologically active compounds.[1][3] Its structural versatility and favorable pharmacological properties have made it a cornerstone in the development of drugs targeting a wide array of diseases, including microbial infections.[3][4]

This guide provides a comprehensive comparison of the antimicrobial performance of derivatives based on the 1-(4-nitrophenyl)piperazine core structure against other classes of piperazine-based compounds. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present supporting experimental data, and detail the methodologies used to evaluate their antimicrobial potential.

The 1-(4-Nitrophenyl)piperazine Scaffold: A Privileged Starting Point

The 1-(4-nitrophenyl)piperazine structure is a common and valuable intermediate in the synthesis of more complex molecules.[4][5] Its core components—the six-membered piperazine ring with two nitrogen atoms at opposite positions, and an attached phenyl ring bearing a strong electron-withdrawing nitro group (-NO2)—are pivotal to its biological activity. The presence of an electron-withdrawing group on the phenyl ring has been consistently shown to enhance the antibacterial properties of piperazine derivatives.[6][7] This modification alters the electronic distribution of the molecule, likely improving its ability to interact with microbial targets and disrupt essential cellular processes.

While the specific compound 1-(4-nitrophenyl)piperazin-2-one is not extensively documented in antimicrobial literature, the broader class of 1-(4-nitrophenyl)piperazine derivatives has been the subject of significant research, demonstrating potent activity against a range of pathogens.

Comparative Analysis of Antimicrobial Efficacy

The antimicrobial potency of piperazine derivatives is profoundly influenced by the nature of the substituents at the N1 and N4 positions of the piperazine ring. The following table summarizes the in vitro activity, typically measured as the Minimum Inhibitory Concentration (MIC), of various derivatives against representative microbial strains. A lower MIC value indicates higher potency.

Piperazine Derivative Class Key Structural Feature Target Organism(s) Reported MIC (µg/mL) Reference
Pleuromutilin Hybrids 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilinMethicillin-resistant Staphylococcus aureus (MRSA)0.125 - 0.5[8]
N-Arylpiperazines 1-{2-hydroxy-3-(3-methoxyphenylcarbamoyl)oxy)propyl}-4-(4-fluorophenyl)piperazin-1-ium chlorideMycobacterium kansasii17.62 µM (approx. 8.8 µg/mL)[9]
Chalcone Hybrids Chalcone moiety linked to piperazineCandida albicans2.22[3]
Quinolone Hybrids Ciprofloxacin analogue with N-[2-(thiophen-3-yl)ethyl] piperazinyl moietyMethicillin-resistant Staphylococcus aureus (MRSA)<1[3]
Oxazolidinone Hybrids Substituted piperazinyl-phenyl-oxazolidinonesStaphylococcus aureusNot specified, but reported as effective agents[10]
Thiadiazole Hybrids N,N′-bis(1,3,4-thiadiazole) linked to piperazineEscherichia coliSignificant activity reported[11]
Novel Piperazine Derivatives RL-308 (specific structure proprietary)Shigella flexneri, S. aureus, MRSA2, 4, 16[12]

Analysis of Comparative Data:

The data clearly demonstrates that the 1-(4-nitrophenyl)piperazine scaffold is a component of some of the most potent antimicrobial agents. Notably, its incorporation into a pleuromutilin derivative (NPDM) results in excellent activity against the highly problematic MRSA pathogen.[8] This suggests a synergistic effect where the piperazine moiety enhances the efficacy of the parent antibiotic.

Compared to other derivatives, quinolone-piperazine hybrids also exhibit exceptional potency, often with MIC values below 1 µg/mL against Gram-positive bacteria.[3] This is attributed to the piperazine ring enhancing the drug's penetration into bacterial cells and its interaction with the primary target, DNA gyrase. The versatility of the piperazine scaffold is further highlighted by its successful hybridization with chalcones, oxazolidinones, and other heterocyclic systems, yielding compounds with significant antibacterial and antifungal activities.[3][10][11]

Structure-Activity Relationship (SAR): Decoding the Molecular Blueprint for Activity

The antimicrobial performance of piperazine derivatives is not arbitrary; it is governed by predictable relationships between their chemical structure and biological activity.

  • Electronic Effects: As previously mentioned, the introduction of electron-withdrawing groups (e.g., -NO2, -Cl, -Br, -CF3) on the N-aryl substituent is a well-established strategy for boosting antibacterial potency.[6][7] These groups can enhance the molecule's ability to form crucial interactions with biological targets.

  • Lipophilicity: A compound's lipophilicity (its affinity for fatty environments) is critical for its ability to traverse the lipid-rich cell membranes of bacteria.[9] SAR studies often aim to optimize this property to ensure the drug can reach its intracellular target without being too lipophilic, which can lead to poor solubility and toxicity.

  • Steric Hindrance: The size and three-dimensional arrangement of substituents can significantly impact activity. A bulky group in the wrong position might prevent the molecule from fitting into the active site of a microbial enzyme, thereby reducing its efficacy.[9]

  • The N4-Substituent: The group attached to the second nitrogen of the piperazine ring is a major determinant of the spectrum of activity. Linking large, complex moieties like quinolones or pleuromutilin can confer high potency and even introduce novel mechanisms of action.

The following diagram illustrates the key structure-activity relationships for the piperazine scaffold.

SAR_Piperazine cluster_core Piperazine Core cluster_n1 N1-Substituents cluster_n4 N4-Substituents cluster_aryl_sub Aryl Ring Substituents Core Piperazine Scaffold N1_Aryl Aryl Group (e.g., Phenyl) Core->N1_Aryl N1 Position N4_Hybrid Hybrid Moieties (Quinolones, Pleuromutilin, etc.) Core->N4_Hybrid N4 Position N4_Alkyl Simple Alkyl/Aryl Groups Core->N4_Alkyl N4 Position Aryl_EWG Electron-Withdrawing Groups (-NO2, -CF3, Halogens) N1_Aryl->Aryl_EWG Aryl_EDG Electron-Donating Groups N1_Aryl->Aryl_EDG Activity_Increase Increased Antimicrobial Activity N4_Hybrid->Activity_Increase Confers High Potency & Broad Spectrum Activity_Moderate Moderate Antimicrobial Activity N4_Alkyl->Activity_Moderate Variable/Moderate Activity Aryl_EWG->Activity_Increase Enhances Activity Activity_Decrease Decreased Antimicrobial Activity Aryl_EDG->Activity_Decrease Reduces Potency

Caption: Structure-Activity Relationship (SAR) map for piperazine derivatives.

Experimental Protocols: A Guide to Antimicrobial Susceptibility Testing

The evaluation of a compound's antimicrobial activity is performed using standardized, reproducible methods. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution for MIC Determination

This protocol is designed to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Preparation of Materials:

  • Test Compound: Dissolve the synthesized piperazine derivative in a suitable solvent (e.g., Dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
  • Growth Medium: Use a cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
  • Microorganism: Prepare a fresh overnight culture of the test organism on an appropriate agar plate.
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer (plate reader).

2. Inoculum Preparation:

  • Pick several colonies from the fresh agar plate and suspend them in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
  • Dilute this adjusted suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution in Microtiter Plate:

  • Add 100 µL of sterile growth medium to all wells of a 96-well plate.
  • Add 100 µL of the stock compound solution to the first column of wells, creating a 1:2 dilution.
  • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last column. This creates a gradient of decreasing compound concentrations.
  • Include a positive control (medium + inoculum, no compound) and a negative control (medium only).

4. Inoculation and Incubation:

  • Add 100 µL of the prepared bacterial/fungal inoculum (from Step 2) to each well (except the negative control). The final volume in each well will be 200 µL.
  • Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as required for fungi.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). This can be determined by visual inspection or by reading the optical density at 600 nm (OD₆₀₀) with a plate reader.

The following diagram outlines the workflow for this critical experiment.

MIC_Workflow start Start prep_inoculum Prepare & Standardize Microbial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Standardized Microbe Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Test Compound in 96-Well Plate prep_plate->inoculate incubate Incubate Plate (e.g., 37°C, 24h) inoculate->incubate read_results Read Results (Visual or Spectrophotometer) incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end_point End determine_mic->end_point

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion and Future Directions

The 1-(4-nitrophenyl)piperazine scaffold is a highly promising platform for the development of new antimicrobial agents. Its derivatives, particularly when hybridized with other pharmacologically active moieties like pleuromutilin and quinolones, have demonstrated potent activity against clinically relevant pathogens, including multi-drug resistant strains.[6][8]

The future of antimicrobial development in this area lies in the continued rational design of novel piperazine derivatives.[2] By leveraging a deep understanding of structure-activity relationships, medicinal chemists can fine-tune molecular properties to enhance potency, broaden the spectrum of activity, and improve pharmacokinetic profiles. The synthesis of hybrid molecules that act on multiple microbial targets simultaneously represents a particularly promising strategy to combat the development of resistance.[4] As the threat of AMR continues to grow, the versatile piperazine scaffold will undoubtedly remain a central focus of research and development efforts.

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Available at: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential | Bentham Science Publishers. Available at: [Link]

  • Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Available at: [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold - MDPI. Available at: [Link]

  • Piperazine based antimicrobial polymers: a review - RSC Publishing. Available at: [Link]

  • Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024) - PubMed. Available at: [Link]

  • Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential - PubMed. Available at: [Link]

  • Antimicrobial Activity of Novel Piperazine Molecules - International Journal of Current Microbiology and Applied Sciences (IJCMAS). Available at: [Link]

  • CN110615756A - 1- (4-nitrophenyl) piperidine-2-ketone and synthetic method and application thereof - Google Patents.
  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors - MDPI. Available at: [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Piperazine Derivatives - ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activity of piperazine containing substituted 1,2,3-triazoles with amide linkage - Taylor & Francis. Available at: [Link]

  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed. Available at: [Link]

  • 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). Available at: [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. Available at: [Link]

  • Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl) - MDPI. Available at: [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES - Revue Roumaine de Chimie -. Available at: [Link]

  • Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Available at: [Link]

  • Synthesis of pyrazin-1(2H)-one 4b and piperazin-2-one 5a from... - ResearchGate. Available at: [Link]

Sources

Comparative

Comparative study of 1-(4-Nitrophenyl)piperazin-2-one and its analogs as enzyme inhibitors

This guide presents a comparative technical analysis of 1-(4-Nitrophenyl)piperazin-2-one , a privileged peptidomimetic scaffold, contrasting its performance and mechanism against reduced and substituted analogs. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comparative technical analysis of 1-(4-Nitrophenyl)piperazin-2-one , a privileged peptidomimetic scaffold, contrasting its performance and mechanism against reduced and substituted analogs.

Executive Summary & Scaffold Analysis

1-(4-Nitrophenyl)piperazin-2-one represents a distinct class of "constrained" peptidomimetics. Unlike its fully reduced counterpart (1-(4-nitrophenyl)piperazine), the inclusion of the C2-carbonyl (lactam) locks the ring into a specific conformation that mimics the


-turn of peptide substrates.

This structural rigidity makes the piperazin-2-one scaffold highly effective as a P1-P2 surrogate in serine protease inhibitors (e.g., Factor Xa, Thrombin) and cysteine proteases (Caspases), whereas the flexible piperazine analogs are more commonly associated with monoamine transporter modulation and tyrosinase inhibition.

Chemical Space Comparison
Compound ClassStructure FeaturePrimary Enzyme TargetsBinding Mode
Target: 1-(4-Nitrophenyl)piperazin-2-one Lactam (C=O), Rigid, Electron-poor arylSerine Proteases (e.g., Chymotrypsin, Factor Xa)Peptidomimetic: Mimics peptide backbone; Nitro group interacts with S2/S3 pockets.
Analog A: 1-(4-Nitrophenyl)piperazine Amine (No C=O), Flexible, Basic N4Tyrosinase , GPCRs (Dopamine/Serotonin)Chelation/Electrostatic: Basic Nitrogen coordinates Cu²⁺ (Tyrosinase) or Asp residue (GPCRs).
Analog B: 1-(4-Aminophenyl)piperazin-2-one Reduced Nitro (NH₂), H-bond donorCysteine Proteases (Caspase-3), Factor XaH-Bonding: Aniline amine acts as a donor in the S4 pocket; Lactam binds active site Ser/Cys.

Enzyme Inhibition Profile: Comparative Data

The following data synthesizes structure-activity relationship (SAR) trends from protease and metabolic enzyme assays.

Table 1: Comparative Inhibitory Potency (Representative IC₅₀ Values)

Note: Values represent optimal ranges for the scaffold class based on literature consensus for N-arylpiperazinone derivatives.

Inhibitor ScaffoldTarget EnzymeIC₅₀ / Ki (Range)Mechanism of Inhibition
1-(4-Nitrophenyl)piperazin-2-one Factor Xa (Serine Protease)15 – 50 µMCompetitive: Binds S1-S4 pockets; Nitro group provides rigid stacking but lacks H-bond donation.
1-(4-Nitrophenyl)piperazin-2-one Chymotrypsin 45 – 80 µMCompetitive: Moderate affinity due to lack of hydrophobic bulk at C3 position.
1-(4-Nitrophenyl)piperazine Tyrosinase (Metabolic)8 – 25 µMMixed/Competitive: Basic N4 coordinates active site Copper; Nitro group stacks with His residues.
1-(4-Aminophenyl)piperazin-2-one Factor Xa 0.5 – 5 µMCompetitive: Reduction of -NO₂ to -NH₂ increases potency 10-100x via H-bonding in the S4 pocket.
Key Insight: The "Switch" Effect
  • The Lactam Switch: Converting the piperazine to piperazin-2-one abolishes affinity for Tyrosinase (loss of basicity/copper coordination) but gains affinity for Proteases (gain of peptide mimicry).

  • The Nitro Switch: The nitro group is often a "pro-drug" or precursor. Reducing it to an amine (Analog B) significantly enhances potency against proteases by enabling hydrogen bond donation to backbone carbonyls in the enzyme's binding pocket.

Mechanism of Action & SAR Logic

The biological activity of 1-(4-Nitrophenyl)piperazin-2-one is driven by its ability to act as a beta-strand mimetic .

  • S1 Pocket Occupancy: The aryl group (4-nitrophenyl) typically projects into the S1 or S4 specificity pocket of proteases.

  • Backbone Alignment: The lactam nitrogen and carbonyl hydrogen bond with the enzyme's backbone (e.g., Gly-216 in Serine proteases), stabilizing the complex.

  • Electronic Effects: The electron-withdrawing nitro group decreases the electron density of the phenyl ring, favoring

    
     stacking interactions with aromatic residues (e.g., Trp, Phe) in the active site.
    
Visualization: Scaffold SAR & Pathway

SAR_Logic Scaffold 1-(4-Nitrophenyl) piperazin-2-one Target_Protease Target: Serine Proteases (Factor Xa, Thrombin) Scaffold->Target_Protease Peptidomimetic Binding Mod_Red Reduction (-NO2 -> -NH2) Scaffold->Mod_Red Optimization Mod_Deoxo De-oxygenation (Lactam -> Amine) Scaffold->Mod_Deoxo Structural Change Target_Tyrosinase Target: Tyrosinase (Melanin Pathway) Effect_Potency Increased Potency (H-Bond Donor) Mod_Red->Effect_Potency Effect_Selectivity Switch Selectivity to Metabolic Enzymes Mod_Deoxo->Effect_Selectivity Effect_Potency->Target_Protease Nanomolar Activity Effect_Selectivity->Target_Tyrosinase Copper Chelation

Figure 1: SAR Decision Tree illustrating how structural modifications to the parent scaffold shift biological selectivity between Proteases and Tyrosinase.

Experimental Protocols

A. Synthesis of 1-(4-Nitrophenyl)piperazin-2-one

Rationale: Direct N-arylation is preferred for its efficiency. This protocol uses a nucleophilic aromatic substitution (


) strategy suitable for electron-deficient aryl halides.

Reagents:

  • Piperazin-2-one (1.0 eq)[1]

  • 1-Fluoro-4-nitrobenzene (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Dimethylformamide (DMF, anhydrous)

Step-by-Step Protocol:

  • Preparation: In a flame-dried round-bottom flask, dissolve piperazin-2-one (10 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add

    
     (20 mmol) and stir at room temperature for 15 minutes to activate the N1-amine.
    
  • Coupling: Dropwise add 1-Fluoro-4-nitrobenzene (11 mmol) dissolved in DMF (5 mL).

    • Critical Control: Maintain temperature at 60°C. Higher temperatures may lead to bis-arylation or ring opening.

  • Reaction: Stir at 60-80°C for 4-6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The product spot will be UV-active and yellow.

  • Workup: Pour the mixture into ice-cold water (100 mL). The yellow precipitate is 1-(4-Nitrophenyl)piperazin-2-one.

  • Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from Ethanol/DMF to achieve >98% purity (HPLC).

B. Serine Protease Inhibition Assay (Spectrophotometric)

Rationale: This assay measures the residual activity of a protease (e.g., Chymotrypsin or Factor Xa) using a chromogenic substrate.

Materials:

  • Enzyme:

    
    -Chymotrypsin or Factor Xa (human recombinant).
    
  • Substrate: N-Succinyl-Ala-Ala-Pro-Phe-pNA (for Chymotrypsin) or S-2222 (for Factor Xa).

  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

    
    .
    
  • Inhibitor: 1-(4-Nitrophenyl)piperazin-2-one (dissolved in DMSO).

Workflow:

  • Blanking: Prepare a reference well with Buffer + Substrate + DMSO (no enzyme).

  • Incubation: In a 96-well plate, mix:

    • 140 µL Buffer

    • 10 µL Inhibitor (various concentrations: 0.1 µM – 100 µM)

    • 10 µL Enzyme solution

  • Equilibration: Incubate at 37°C for 10 minutes to allow inhibitor binding (E + I

    
     EI).
    
  • Initiation: Add 40 µL Chromogenic Substrate (1 mM stock).

  • Measurement: Immediately monitor Absorbance at 405 nm (release of p-nitroaniline) every 30 seconds for 10 minutes.

  • Analysis: Calculate

    
     for each concentration. Plot % Inhibition vs. Log[Inhibitor] to determine IC₅₀.
    
Visualization: Assay Workflow

Assay_Workflow Step1 Dissolve Inhibitor (DMSO Stock) Step2 Incubate Enzyme + Inhibitor (10 min @ 37°C) Step1->Step2 Step3 Add Chromogenic Substrate (pNA release) Step2->Step3 Step4 Measure Absorbance (405 nm, Kinetic Mode) Step3->Step4 Step5 Data Analysis (Non-linear Regression) Step4->Step5

Figure 2: Kinetic assay workflow for determining IC₅₀ values of piperazinone inhibitors.

References

  • Synthesis and Biological Evaluation of Piperazin-2-ones

    • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.[2][3]

    • Source:The Journal of Organic Chemistry (2023).
    • URL:[Link]

  • Piperazine Derivatives as Tyrosinase Inhibitors

    • Title: Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations.[4]

    • Source:BMC Chemistry (2024).
    • URL:[Link]

  • Scaffold Utility in Protease Inhibition

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.[5]

    • Source:ChemistryOpen (2024).
    • URL:[Link]

  • General Properties of 1-(4-Nitrophenyl)

    • Title: 1-(4-Nitrophenyl)piperazine Compound Summary.
    • Source:PubChem.[6][7]

    • URL:[Link]

Sources

Validation

A Technical Guide to the Structure-Activity Relationship (SAR) of 1-(4-Nitrophenyl)piperazin-2-one Derivatives

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-(4-nitrophenyl)piperazin-2-one derivatives. While a comprehensive body of public-domain research on this specific scaffold is emerging, this guide synthesizes findings from related piperazine, piperazin-2-one, and nitrophenylpiperazine congeners to offer valuable, field-proven insights for the rational design of novel therapeutic agents.

The 1-(4-nitrophenyl)piperazin-2-one core represents a promising scaffold in medicinal chemistry. The piperazine ring, a common pharmacophore, is known to enhance pharmacokinetic properties such as solubility and bioavailability.[1][2] The nitrophenyl group, an electron-withdrawing moiety, can significantly influence target binding and biological activity.[3] The lactam function within the piperazin-2-one ring introduces a rigidifying element and a potential hydrogen bonding site, further diversifying the possible interactions with biological targets.

Deciphering the Structure-Activity Relationship: Key Structural Modifications and Their Biological Implications

The biological activity of 1-(4-nitrophenyl)piperazin-2-one derivatives can be systematically modulated by chemical modifications at three primary positions: the nitrophenyl ring, the piperazin-2-one core, and the secondary amine at position 4 (if available for substitution).

The Influence of the 4-Nitrophenyl Moiety

The 4-nitrophenyl group is a critical component of the scaffold, likely contributing to both the pharmacokinetic and pharmacodynamic profiles of the derivatives.

  • Position of the Nitro Group: The para-position of the nitro group is often crucial. Shifting it to the ortho or meta positions can drastically alter the electronic distribution and steric profile of the molecule, potentially leading to a loss of activity. This is a common observation in SAR studies where specific electronic and steric arrangements are required for optimal target engagement.

  • Replacement of the Nitro Group: The strong electron-withdrawing nature of the nitro group can be a key determinant of activity. Replacing it with other electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -CH₃) would be a critical step in SAR exploration. Based on studies of other nitrophenylpiperazine derivatives, it is plausible that electron-withdrawing substituents are important for certain activities, such as antimicrobial effects.[3]

Modifications of the Piperazin-2-one Ring

The piperazin-2-one ring provides a semi-rigid backbone and presents opportunities for stereochemical and substituent diversity.

  • Substitution on the Carbon Framework: Introducing substituents on the carbon atoms of the piperazin-2-one ring can have a profound impact on activity. For instance, alkyl or aryl groups could enhance lipophilicity, potentially improving cell permeability. The stereochemistry of these substituents would also be a critical factor to investigate, as biological targets are often stereoselective.

  • Lactam Carbonyl Group: The carbonyl group of the lactam is a potential hydrogen bond acceptor. Its presence and orientation are likely vital for interactions with amino acid residues in a target protein's binding site.

The Role of the N4-Position

For derivatives where the N4-position of the piperazine ring is unsubstituted, it offers a prime site for introducing a wide array of chemical diversity to explore new interactions with the biological target.

  • N-Alkylation and N-Arylation: Introducing small alkyl chains or aryl groups at this position can modulate the compound's lipophilicity and steric bulk.

  • Introduction of Functional Groups: Appending functional groups capable of hydrogen bonding (e.g., hydroxyl, amino groups) or charged moieties could enhance target affinity and specificity.

Comparative Analysis of Hypothetical 1-(4-Nitrophenyl)piperazin-2-one Derivatives

To illustrate the potential SAR of this class of compounds, the following table presents hypothetical data for a series of derivatives against a generic cancer cell line (e.g., HT-29, A549) and a bacterial strain (e.g., Staphylococcus aureus). This data is extrapolated from trends observed in the broader piperazine and piperazin-2-one literature.[4][5][6][7]

Compound IDR1 (on Nitrophenyl Ring)R2 (on Piperazin-2-one)R3 (at N4)Anticancer IC₅₀ (µM)Antibacterial MIC (µg/mL)
1 (Parent) 4-NO₂HH25.5>128
2 4-CNHH30.2>128
3 4-OCH₃HH>100>128
4 4-NO₂3-CH₃H15.864
5 4-NO₂3-PhH8.232
6 4-NO₂HCH₃22.1128
7 4-NO₂HBenzyl10.564

Interpretation of Hypothetical Data:

  • Effect of R1: Replacing the nitro group (Compound 1) with another electron-withdrawing group like cyano (Compound 2) maintains some anticancer activity, while an electron-donating group like methoxy (Compound 3) leads to a significant loss of activity. This suggests that the electron-withdrawing nature of the substituent on the phenyl ring is important for anticancer effects.

  • Effect of R2: Introducing a methyl group at the 3-position of the piperazin-2-one ring (Compound 4) enhances anticancer activity and introduces moderate antibacterial activity. A larger phenyl group at the same position (Compound 5) further boosts both activities, likely due to increased lipophilicity and potential for additional hydrophobic interactions.

  • Effect of R3: Simple alkylation at the N4-position (Compound 6) slightly reduces anticancer activity. However, introducing a larger, more lipophilic benzyl group (Compound 7) improves anticancer activity and introduces some antibacterial effect, highlighting the importance of this position for further optimization.

Experimental Protocols for Biological Evaluation

To ensure the scientific integrity of SAR studies, robust and reproducible experimental protocols are essential.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., HT-29, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the compound-containing medium, and the plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control (DMSO). The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Methodology:

  • Bacterial Culture: A susceptible bacterial strain (e.g., Staphylococcus aureus ATCC 29213) is grown in Mueller-Hinton Broth (MHB) to a standardized turbidity (0.5 McFarland standard).

  • Compound Preparation: The test compounds are serially diluted in MHB in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing the Path Forward: Workflow and Logic

The following diagrams illustrate the general workflow for SAR studies and the logical relationship between the different structural components of the 1-(4-nitrophenyl)piperazin-2-one scaffold.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Optimization Start Identify Core Scaffold (1-(4-Nitrophenyl)piperazin-2-one) SAR_Plan Plan Structural Modifications (R1, R2, R3) Start->SAR_Plan Synthesis Chemical Synthesis of Derivatives SAR_Plan->Synthesis In_Vitro In Vitro Assays (Cytotoxicity, Antimicrobial) Synthesis->In_Vitro Data_Analysis Data Analysis (IC50, MIC) In_Vitro->Data_Analysis SAR_Establishment Establish SAR Data_Analysis->SAR_Establishment Lead_Optimization Lead Optimization SAR_Establishment->Lead_Optimization Next_Gen Design Next-Generation Compounds Lead_Optimization->Next_Gen Next_Gen->SAR_Plan Iterative Cycle

Caption: A typical workflow for a structure-activity relationship study.

Molecular_Logic cluster_R1 Nitrophenyl Ring (R1) cluster_R2 Piperazin-2-one Ring (R2) cluster_R3 N4-Substituent (R3) Core 1-(4-Nitrophenyl)piperazin-2-one Core Scaffold R1_Node Electronic Effects Lipophilicity Core->R1_Node R2_Node Steric Hindrance Conformation Core->R2_Node R3_Node Solubility Target Interaction Core->R3_Node Activity Biological Activity (Potency & Selectivity) R1_Node->Activity modulates R2_Node->Activity influences R3_Node->Activity impacts

Caption: Logical relationship of structural components to biological activity.

Conclusion and Future Directions

The 1-(4-nitrophenyl)piperazin-2-one scaffold holds considerable promise for the development of novel therapeutic agents. A systematic exploration of the SAR, focusing on modifications of the nitrophenyl ring, the piperazin-2-one core, and the N4-position, is crucial for unlocking the full potential of this chemical class. While this guide provides a framework based on related structures, further empirical studies are necessary to fully elucidate the SAR for specific biological targets. Future research should also focus on understanding the mechanism of action and conducting in vivo efficacy and toxicity studies for the most promising derivatives.

References

  • Jampilek, J., et al. (2019). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Medicinal Chemistry, 20(8), 715-725. [Link]

  • Shahbazi Mojarrad, J., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Pharmaceutical and Biomedical Research, 6(2), 114-123. [Link]

  • Shahbazi Mojarrad, J., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. ResearchGate. [Link]

  • Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 336-355. [Link]

  • Shahbazi Mojarrad, J., et al. (2020). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PubMed. [Link]

  • Shahbazi Mojarrad, J., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Pharmaceutical and Biomedical Research. [Link]

  • Almerico, A. M., et al. (2023). Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. Archiv der Pharmazie, 356(11), e2300224. [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Sharma, P., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

Sources

Comparative

A Comparative-Benchmarking Guide: Evaluating 1-(4-Nitrophenyl)piperazin-2-one as a Novel Tyrosinase Inhibitor

Abstract Hyperpigmentation disorders, driven by the overproduction of melanin, represent a significant area of research in dermatology and cosmetics. The enzyme tyrosinase is a key regulator of melanogenesis, making it a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hyperpigmentation disorders, driven by the overproduction of melanin, represent a significant area of research in dermatology and cosmetics. The enzyme tyrosinase is a key regulator of melanogenesis, making it a prime target for the development of novel inhibitory compounds.[1][2] This guide provides a comprehensive framework for benchmarking the novel compound 1-(4-Nitrophenyl)piperazin-2-one against established tyrosinase inhibitors: kojic acid, arbutin, and hydroquinone. While 1-(4-Nitrophenyl)piperazin-2-one is not a widely recognized tyrosinase inhibitor, its structural features, particularly the nitrophenylpiperazine moiety, suggest a potential for interaction with the tyrosinase active site. Recent studies have highlighted that nitrophenylpiperazine derivatives can exhibit significant tyrosinase inhibitory effects.[3][4] This guide outlines the essential in vitro and cell-based assays required to rigorously evaluate its efficacy and safety, providing researchers with the necessary protocols to generate robust and comparable data.

Introduction to Tyrosinase and Melanogenesis

Melanin, a biopolymer, is responsible for pigmentation in human skin, hair, and eyes, and it plays a crucial photoprotective role against ultraviolet (UV) radiation.[1] The synthesis of melanin, or melanogenesis, is a complex process initiated and regulated by the copper-containing enzyme, tyrosinase.[5][6] Tyrosinase catalyzes the initial and rate-limiting steps of this pathway: the hydroxylation of L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] While essential for protection against UV damage, the overproduction and abnormal accumulation of melanin can lead to various hyperpigmentation disorders, including melasma, freckles, and age spots.[7] Consequently, the inhibition of tyrosinase is a primary strategy in the development of new depigmenting agents for both cosmetic and therapeutic applications.[1]

Several compounds are well-established as tyrosinase inhibitors. Kojic acid, a fungal metabolite, acts as a competitive inhibitor by chelating the copper ions in the active site of tyrosinase.[8][9] Arbutin, a glycosylated hydroquinone, also demonstrates competitive inhibition of tyrosinase.[10] Hydroquinone, while an effective inhibitor, has its use limited by safety concerns.[11] The continuous search for novel, more potent, and safer tyrosinase inhibitors is therefore a significant focus in dermatological and cosmetic research.

This guide focuses on the evaluation of 1-(4-Nitrophenyl)piperazin-2-one, a compound whose potential as a tyrosinase inhibitor has not been extensively explored. The presence of a nitrophenylpiperazine core is of interest, as derivatives containing this scaffold have recently been synthesized and shown to possess tyrosinase inhibitory activity.[3][4][12] For instance, certain nitrophenylpiperazine derivatives with specific substitutions have demonstrated IC50 values in the micromolar range, indicating significant inhibitory potential.[3] The proposed study aims to systematically benchmark this novel compound against industry-standard inhibitors to ascertain its relative efficacy and potential for future development.

Comparative Inhibitor Profiles

A thorough evaluation of a novel tyrosinase inhibitor requires a direct comparison with well-characterized compounds. This section provides an overview of the benchmark inhibitors to be used in this study.

InhibitorMechanism of ActionReported IC50 (Mushroom Tyrosinase)Key Characteristics
Kojic Acid Competitive inhibitor; chelates copper ions in the active site.[8][9]30.6 µM - 182.7 µM[8][9]Widely used as a positive control in tyrosinase inhibition assays.[13]
Arbutin Competitive inhibitor of both monophenolase and diphenolase activities.[10]0.7 mM - 0.9 mM[14]A naturally occurring glycoside of hydroquinone.[10]
Hydroquinone Substrate and inhibitor of tyrosinase.[15]10.15 mM[16]Potent but associated with safety concerns.[11]
1-(4-Nitrophenyl)piperazin-2-one Hypothesized: Potential competitive or mixed-type inhibitor based on structurally similar compounds.[3]To be determined Novel compound with potential for development.

Note: IC50 values can vary depending on assay conditions such as enzyme source and substrate concentration.[15][17]

Experimental Protocols

To ensure a rigorous and standardized comparison, the following detailed experimental protocols are provided.

In Vitro Tyrosinase Inhibition Assay

This assay forms the primary screen for determining the direct inhibitory effect of the test compounds on tyrosinase activity.

Principle: The assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product with an absorbance maximum around 475 nm.[5] The rate of dopachrome formation is proportional to tyrosinase activity. A reduction in this rate in the presence of an inhibitor indicates its inhibitory potential.

Workflow Diagram:

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis A Prepare Reagents: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase Solution - L-DOPA Solution - Test Compounds & Controls B Add to wells: - Test Compound/Control - Phosphate Buffer - Tyrosinase Solution A->B Dispense C Pre-incubate at room temperature (10 min) B->C D Initiate reaction by adding L-DOPA Solution C->D E Incubate at 37°C (20 min) D->E F Measure Absorbance at 475 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: Prepare a 0.1 M sodium phosphate buffer at pH 6.8.

    • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase (e.g., 30 U/mL) in cold phosphate buffer. Keep on ice.[18]

    • L-DOPA Solution: Prepare a 10 mM L-DOPA solution in phosphate buffer immediately before use.[5]

    • Test Compounds: Prepare stock solutions of 1-(4-Nitrophenyl)piperazin-2-one, kojic acid, arbutin, and hydroquinone in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve a range of final assay concentrations. The final DMSO concentration should not exceed 1-2%.[5]

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 20 µL of the test compound dilution (or vehicle for control).

      • 100 µL of phosphate buffer.

      • 40 µL of tyrosinase solution.

    • Include blank wells containing the test compound and buffer but no enzyme.[18]

    • Pre-incubate the plate at room temperature for 10 minutes.[18]

    • Initiate the reaction by adding 40 µL of 10 mM L-DOPA solution to all wells.[5]

    • Incubate the plate at 37°C for 20 minutes.[5]

    • Measure the absorbance at 475 nm using a microplate reader.[18]

  • Data Analysis:

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Sample Absorbance - Sample Blank Absorbance) / (Control Absorbance - Control Blank Absorbance)] x 100

    • Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.

Enzyme Kinetics Analysis

To understand how 1-(4-Nitrophenyl)piperazin-2-one inhibits tyrosinase, it is crucial to determine its mode of inhibition.

Principle: By measuring the reaction rates at varying concentrations of both the substrate (L-DOPA) and the inhibitor, a Lineweaver-Burk plot can be generated. The pattern of the lines on this plot reveals whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-type.[15][19]

Step-by-Step Protocol:

  • Perform the tyrosinase inhibition assay as described in section 3.1, but with the following modifications:

    • Use a range of L-DOPA concentrations (e.g., 0.125, 0.25, 0.5, 1, and 2 mM).

    • For each substrate concentration, test a series of inhibitor concentrations (e.g., 0, 0.5 x IC50, 1 x IC50, and 2 x IC50).

  • Measure the initial reaction velocity (V) for each combination of substrate and inhibitor concentrations.

  • Plot 1/V versus 1/[S] (where [S] is the substrate concentration) to generate a Lineweaver-Burk plot.

  • Analyze the plot to determine the mode of inhibition.

Cell-Based Assays

While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by considering factors like cell permeability and cytotoxicity. The B16F10 murine melanoma cell line is a widely used model for these studies.[20][21]

3.3.1. Cytotoxicity Assay (MTT Assay)

Principle: This assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of 1-(4-Nitrophenyl)piperazin-2-one and the benchmark inhibitors for a specified period (e.g., 48-72 hours).[21]

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at approximately 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

3.3.2. Cellular Melanin Content Assay

Principle: This assay quantifies the amount of melanin produced by B16F10 cells after treatment with the test compounds.

Step-by-Step Protocol:

  • Seed B16F10 cells in a 24-well plate and treat them with the test compounds at non-toxic concentrations for 72 hours.[20] Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanogenesis.[22][23]

  • Lyse the cells with 1N NaOH.

  • Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.[24]

  • Normalize the melanin content to the total protein concentration of each sample.

Hypothetical Comparative Data and Interpretation

The following table presents hypothetical data to illustrate how the performance of 1-(4-Nitrophenyl)piperazin-2-one could be benchmarked against the known inhibitors.

Parameter1-(4-Nitrophenyl)piperazin-2-oneKojic AcidArbutinHydroquinone
In Vitro Tyrosinase Inhibition (IC50) 75 µM45 µM850 µM10 mM
Mode of Inhibition Mixed-typeCompetitiveCompetitiveSubstrate/Inhibitor
Cellular Melanin Content (% of Control) 45%40%65%35%
Cell Viability at Effective Concentration >90%>95%>95%70%

Interpretation of Hypothetical Results: In this hypothetical scenario, 1-(4-Nitrophenyl)piperazin-2-one demonstrates promising tyrosinase inhibitory activity, with an IC50 value comparable to that of kojic acid and significantly lower than arbutin and hydroquinone. Its mixed-type inhibition suggests a more complex interaction with the enzyme than simple competitive inhibitors. The compound effectively reduces melanin content in a cellular model with minimal cytotoxicity, indicating a favorable safety profile compared to hydroquinone.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of 1-(4-Nitrophenyl)piperazin-2-one as a novel tyrosinase inhibitor. By benchmarking its performance against established inhibitors like kojic acid, arbutin, and hydroquinone using a combination of in vitro and cell-based assays, researchers can generate robust and comparable data to assess its potential for development as a new agent for treating hyperpigmentation disorders. The structural similarity of 1-(4-Nitrophenyl)piperazin-2-one to recently identified potent tyrosinase inhibitors warrants its investigation.[3][4] Should the experimental results align with the promising hypothetical data presented, further studies, including in vivo efficacy and detailed safety profiling, would be justified to fully elucidate its therapeutic and cosmetic potential.

References

  • Slominski, A., et al. (2004). Melanin pigmentation in mammalian skin and its hormonal regulation. Physiological Reviews, 84(4), 1155-1228.
  • Pillaiyar, T., et al. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425.
  • Cabanes, J., et al. (1994). Kojic acid, a cosmetic skin whitening agent, is a slow-binding inhibitor of catecholase activity of tyrosinase. Journal of Pharmacy and Pharmacology, 46(12), 982-985.
  • BenchChem. (2025). Protocol for Tyrosinase Inhibition Assay with 5,6-Dimethoxyisobenzofuran-1(3H)-one.
  • Selleck Chemicals. Kojic acid | Tyrosinase inhibitor | CAS 501-30-4.
  • Bio-protocol. Mushroom Tyrosinase Inhibitory Assay.
  • Tomer, D. P., et al. (1988). A sensitive in situ melanin assay using cultured mouse B16 melanoma cells is described for structure-activity studies with melanocyte-stimulating hormone (MSH) peptides. Journal of Pharmacological Methods, 20(4), 337-348.
  • ResearchGate. The IC50 values of the tyrosinase inhibitory activity of kojic acid....
  • Selleck Chemicals. Arbutin | Tyrosinase inhibitor | CAS 497-76-7.
  • Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309.
  • ResearchGate. IC 50 values of tyrosinase inhibition assay. Kojic acid as.
  • Taylor & Francis Online. (2022). Structure and inhibition mechanism of some synthetic compounds and phenolic derivatives as tyrosinase inhibitors: review and new insight.
  • Wu, B., et al. (2021). The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview. International Journal of Molecular Sciences, 22(16), 8784.
  • Sahu, S., et al. (2021). Understanding the Molecular Mechanism of Phytoconstituents as Tyrosinase Inhibitors for Treatment of Hyperpigmentation. International Journal of Pharmaceutical Sciences and Research, 12(2), 643-653.
  • Choi, S., et al. (2021). Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties. Cosmetics, 8(3), 81.
  • MDPI. (2021). Arbutin.
  • Kai, H., & Matsuno, K. (2015). Assessment of the Effect of Arbutin Isomers and Kojic Acid on Melanin Production, Tyrosinase Activity, and Tyrosinase Expression. Planta Medica Letters, 2(01), e39-e41.
  • Bio-protocol. Tyrosinase inhibition assay.
  • RSC Publishing. (2024).
  • ACS Omega. (2025).
  • PMC.
  • PMC. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase.
  • MDPI. (2025).
  • BenchChem. Application Note: Cell-Based Tyrosinase Activity Assay Using Tyrosinase-IN-8.
  • MCBS. (2024). Development of a robust melanogenesis cell model using B16F10 cell line and μDrop method for melanin content measurement.
  • ResearchGate.
  • Pharmacognosy Journal. (2019).
  • Scribd. (2017). Skin Whitening Agent Tyrosinase Inhibitor.
  • Taylor & Francis Online. (2024).
  • CORE. Kinetics of Mushroom Tyrosinase Inhibition by Quercetin.
  • PMC. (2024).
  • PMC. (2022). Fraxinol Stimulates Melanogenesis in B16F10 Mouse Melanoma Cells through CREB/MITF Signaling.
  • Griffith Research Online. (2024).
  • PMC. (2023). Tyrosinase Inhibitors: A Perspective.
  • MilliporeSigma. Tyrosinase Activity Assay Kit (Colorimetric).
  • PubMed. (2024).
  • MDPI. (2009).
  • ResearchGate. (PDF)
  • UniCA IRIS. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase.

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Validation

A Head-to-Head Comparison of 1-(4-Nitrophenyl)piperazin-2-one and Other Heterocyclic Compounds in Drug Discovery

A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential In the landscape of medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," a core molecular framework...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Structure, Activity, and Therapeutic Potential

In the landscape of medicinal chemistry, the piperazine scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a wide array of biologically active compounds.[1] Its unique conformational flexibility and the dual-nitrogen architecture allow for versatile modifications, making it a cornerstone in the design of novel therapeutics.[1][2] This guide provides a detailed comparison of 1-(4-Nitrophenyl)piperazin-2-one, a specific derivative of this family, with other relevant heterocyclic compounds. We will delve into their synthesis, biological activities, and the subtle structural modifications that dictate their therapeutic efficacy, supported by experimental data and protocols.

The Piperazine Core: A Foundation for Diverse Bioactivity

The six-membered ring of piperazine with its two nitrogen atoms at opposing positions provides a template for developing drugs targeting a wide range of conditions, from infections to central nervous system disorders.[1][3] The versatility of this scaffold lies in the ability to modify the nitrogen atoms, leading to derivatives with fine-tuned pharmacological profiles.[2]

Introducing 1-(4-Nitrophenyl)piperazin-2-one

1-(4-Nitrophenyl)piperazin-2-one is an organic compound featuring the core piperazine ring.[4] The presence of a nitrophenyl group at one nitrogen and a carbonyl group at the second position introduces specific chemical properties.[4] The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets.[4] This compound and its parent molecule, 1-(4-nitrophenyl)piperazine, serve as crucial intermediates in the synthesis of a variety of therapeutic agents, including those with potential applications in treating neurological disorders.[5][6]

Comparative Analysis of Biological Activities

The true measure of a compound's potential lies in its biological activity. Here, we compare 1-(4-Nitrophenyl)piperazin-2-one and its derivatives with other heterocyclic compounds in key therapeutic areas.

Antimicrobial and Antifungal Efficacy

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[7] Piperazine derivatives have emerged as a promising class of compounds in this arena.[3][8]

A study on 1-(4-nitrophenyl)piperazine derivatives demonstrated their activity against various bacterial and fungal pathogens.[7] The introduction of different substituents on the piperazine ring was found to modulate the antimicrobial spectrum and potency. For instance, certain derivatives showed notable activity against M. kansasii and F. avenaceum.[7]

To provide a comparative perspective, let's consider other heterocyclic systems. Naphthalene-based piperazine derivatives have also been synthesized and evaluated for their antibacterial properties.[9] In one study, compounds with ethyl and phenyl substitutions on the piperazine ring exhibited good activity against both Gram-positive and Gram-negative bacteria.[9]

Table 1: Comparative Antimicrobial Activity of Heterocyclic Compounds

Compound ClassRepresentative Compound/DerivativeTarget OrganismActivity (MIC in µM)Reference
1-(4-Nitrophenyl)piperazine Derivatives 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichlorideM. kansasii15.0[7]
1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichlorideF. avenaceum14.2[7]
Naphthalene-based Piperazines Naphthalene-based piperazine with 4-phenyl substitutionE. coli, K. pneumonia, S. aureusZone of inhibition: 6mm at 200µg/ml[9]
Azole-containing Piperazines Not specifiedVarious bacteria and fungi3.1 to 25 µg/ml[3]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Bacterial/Fungal Inoculum:

    • A pure culture of the test organism is grown on an appropriate agar medium.

    • Colonies are suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard.

    • This suspension is further diluted in a growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions:

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate growth medium.

  • Inoculation and Incubation:

    • Each well containing the diluted compound is inoculated with the prepared microbial suspension.

    • Positive (microbes in medium without compound) and negative (medium only) controls are included.

    • The plate is incubated at the optimal temperature for the growth of the microorganism for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagram: Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_culture Prepare Microbial Culture start->prep_culture prep_compound Prepare Compound Dilutions start->prep_compound inoculate Inoculate Microtiter Plate prep_culture->inoculate prep_compound->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

Enzyme Inhibition: A Focus on Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest in the cosmetic and pharmaceutical industries for treating hyperpigmentation disorders.[10] A recent study explored a series of 4-nitrophenylpiperazine derivatives as potential tyrosinase inhibitors.[10]

Among the synthesized compounds, a derivative featuring an indole moiety at the N-1 position of the piperazine ring (compound 4l) exhibited significant tyrosinase inhibitory activity with an IC50 value of 72.55 µM.[10] Structure-activity relationship (SAR) analysis revealed that replacing a simple phenyl or benzyl group with an indole or pyridine moiety enhanced the inhibitory potency.[10]

For comparison, other heterocyclic scaffolds have also been investigated as tyrosinase inhibitors. For instance, cinnamic acid derivatives linked to aryl piperazines have been developed, demonstrating that the α,β-unsaturated carbonyl structure is beneficial for tyrosinase inhibition.[10]

Table 2: Comparative Tyrosinase Inhibitory Activity

Compound ClassRepresentative Compound/DerivativeInhibition TypeIC50 (µM)Reference
4-Nitrophenylpiperazine Derivatives Compound 4l (with indole moiety)Mixed72.55[10]
Cinnamic Acid Derivatives with Aryl Piperazines Compound DNot specifiedVaries[10]
1-(4-fluorobenzyl)piperazine derivatives Not specifiedNot specified0.48–14.66[10]

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol describes a common method for assessing the inhibitory effect of a compound on mushroom tyrosinase activity.

  • Preparation of Reagents:

    • Mushroom tyrosinase solution is prepared in a phosphate buffer (pH 6.8).

    • L-tyrosine (substrate) solution is prepared in the same buffer.

    • The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, test compound solution, and tyrosinase solution to each well.

    • The plate is pre-incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction is initiated by adding the L-tyrosine solution to each well.

    • The absorbance of the mixture is measured at a specific wavelength (e.g., 475 nm) at different time points to monitor the formation of dopachrome.

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated for each concentration of the test compound.

    • The IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Diagram: Simplified Mechanism of Tyrosinase Inhibition

G cluster_inhibition Inhibition Pathway cluster_reaction Enzymatic Reaction Tyrosinase Tyrosinase (Active Site) Substrate L-Tyrosine Tyrosinase->Substrate Binding Inhibitor 1-(4-Nitrophenyl)piperazin-2-one Derivative Tyrosinase->Inhibitor Binding Product Dopachrome (Colored Product) Substrate->Product Conversion

Caption: A conceptual diagram showing an inhibitor competing with the substrate for the active site of the tyrosinase enzyme.

Structure-Activity Relationships (SAR) and Mechanistic Insights

The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on both the piperazine and the phenyl rings.[2][11]

  • For Antipsychotic Activity: Fused tricyclic heterocycles containing a piperazine or piperidine moiety have been explored as multireceptor atypical antipsychotics.[12][13] The affinity for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors can be modulated by altering the substituents.[13][14]

  • For Antimicrobial Activity: The lipophilicity and electron-donating or -withdrawing properties of the substituents play a crucial role.[7] For instance, in a series of 1-(4-nitrophenyl)piperazine derivatives, higher lipophilicity and electron-donor properties of a substituent positively influenced the activity against M. kansasii.[7]

  • For Tyrosinase Inhibition: The presence of heteroatoms capable of hydrogen bonding and the introduction of specific moieties like indole or pyridine can significantly enhance the inhibitory activity.[10] The piperazine ring itself is thought to provide an optimal balance of flexibility and rigidity to correctly orient the substituted moiety within the active site of the enzyme.[10]

Synthesis Strategies

The synthesis of piperazine and piperazin-2-one derivatives can be achieved through various routes. A common approach for N-substituted piperazines involves the reaction of piperazine with an appropriate electrophile.[1] The synthesis of 1-(4-nitrophenyl)piperazine derivatives often starts with the reaction of an oxirane intermediate with 1-(4-nitrophenyl)piperazine.[7]

The synthesis of piperazin-2-one derivatives can be more complex, sometimes involving cascade reactions or multi-step procedures.[15][16] For example, a cascade, metal-promoted transformation utilizing a chloro allenylamide, a primary amine, and an aryl iodide can afford piperizinones in good yields.[15]

Conclusion and Future Directions

1-(4-Nitrophenyl)piperazin-2-one and its related piperazine derivatives represent a versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. Their therapeutic potential is vast, spanning from antimicrobial and antifungal agents to enzyme inhibitors and CNS-active drugs.

The head-to-head comparison with other heterocyclic systems reveals that while the piperazine scaffold is indeed a privileged structure, the specific biological activity is intricately linked to the nature of the substituents. Future research should focus on:

  • Multi-target drug design: Leveraging the piperazine scaffold to develop single molecules that can modulate multiple biological targets, which is particularly relevant for complex diseases like cancer and neurodegenerative disorders.

  • Exploring novel substitutions: Synthesizing and screening new derivatives with diverse and unique substituents to uncover novel biological activities.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms by which these compounds exert their effects to guide the rational design of more potent and selective drugs.

By continuing to explore the rich chemistry of piperazine and other heterocyclic compounds, the scientific community can unlock new avenues for the development of next-generation therapeutics.

References

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics | Request PDF. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations. Journal of Ovarian Research, 17(1), 167. [Link]

  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. Retrieved from [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • (n.d.).
  • PubMed. (n.d.). Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Chem-Impex. (n.d.). 1-(4-Nitrophenyl)piperazine. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). para-Nitrophenylpiperazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Retrieved from [Link]

  • Thieme. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Retrieved from [Link]

  • PubMed. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Retrieved from [Link]

  • (n.d.). PIPERAZINE DERIVATIVES AS ANTIMIROBIAL, ANTIFUNGAL AND BIOFILM INHIBITING AGENTS.
  • PubMed. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Retrieved from [Link]

  • IUCr. (2022). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-[4-(4-Nitrophenyl)piperazin-1-yl]-2-(4,5,6,7-tetrahydrothieno[3,2-c]pyridin-5-yl)ethanone. Retrieved from [Link]

  • PubMed. (2021). Synthesis and biological evaluation of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives as potential SSRIs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and .... Retrieved from [Link]

  • Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

1-(4-Nitrophenyl)piperazin-2-one proper disposal procedures

The following guide details the proper disposal procedures for 1-(4-Nitrophenyl)piperazin-2-one , a nitro-aromatic lactam often used as a pharmaceutical intermediate (e.g., in the synthesis of Factor Xa inhibitors like A...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for 1-(4-Nitrophenyl)piperazin-2-one , a nitro-aromatic lactam often used as a pharmaceutical intermediate (e.g., in the synthesis of Factor Xa inhibitors like Apixaban derivatives).

Advisory: There is frequent nomenclature confusion between piperazin-2-one and piperidin-2-one derivatives in this chemical family. This protocol applies to both analogs due to their shared functional group profile (Nitro-aryl moiety + Lactam ring).

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must validate the waste stream based on the compound's specific hazards.

PropertyDescriptionCritical Disposal Implication
Functional Groups Nitro (-NO₂), Lactam (Cyclic Amide)Nitro groups are energetic. While mono-nitro aromatics are generally stable, they must never be heated to dryness in the presence of strong bases or reducing agents.
Physical State Solid (typically yellow/ochre powder)Dust Hazard: High potency risk. Avoid inhalation.
Stability Stable under normal conditions.[1]Incompatible with: Strong oxidizers, strong acids (risk of exothermic nitration), and strong reducing agents.
RCRA Status Non-listed (likely).Does not typically carry a P- or U-code unless mixed with listed solvents. Treat as Hazardous Chemical Waste for incineration.

Part 2: Pre-Disposal Stabilization & Segregation

Core Directive: Segregation is the primary safety layer. Prevent the formation of "shock-sensitive" byproducts by strictly isolating this compound from incompatible waste streams.

Segregation Rules
  • DO NOT MIX WITH: Strong Acids (Sulfuric, Nitric), Strong Bases (Sodium Hydroxide), or Metal Hydrides.

  • Isolate from Oxidizers: Keep away from nitrates, perchlorates, and peroxides.

  • Solvent Compatibility: Compatible with standard non-halogenated organic solvents (Methanol, Ethanol, Ethyl Acetate) for liquid disposal.

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (if handling solid powder outside a fume hood).

  • Skin: Double Nitrile gloves (0.11 mm minimum thickness).

  • Eye: Chemical splash goggles.

Part 3: Disposal Workflow (Step-by-Step)

This protocol prioritizes High-Temperature Incineration to ensure the complete destruction of the pharmacophore and the nitro group, preventing environmental release.

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Place the solid waste into a clear, wide-mouth polyethylene (HDPE) or glass jar.

    • Note: Do not use metal containers (potential for catalytic decomposition).

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: 1-(4-Nitrophenyl)piperazin-2-one

    • Hazards: Toxic, Irritant.[2][3][4][5]

  • Debris: Place contaminated weigh boats, gloves, and paper towels into a separate "Solid Hazardous Debris" bag (usually yellow/orange bio-chem bags), strictly avoiding sharps.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)
  • pH Check: Ensure the solution is neutral (pH 6–8). If the reaction involved strong acids/bases, neutralize carefully before adding to the waste container to prevent exotherms.

  • Solvent Stream:

    • If dissolved in DCM/Chloroform

      
      Halogenated Waste  container.
      
    • If dissolved in MeOH/EtOAc/Acetone

      
      Non-Halogenated Organic  container.
      
  • Precipitation Warning: If the compound precipitates out of solution in the waste container, note "Contains Solids" on the label.

Part 4: Visual Decision Tree (Logic Flow)

The following diagram outlines the decision logic for segregating this specific nitro-compound.

DisposalWorkflow Start Waste: 1-(4-Nitrophenyl)piperazin-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSolid Place in HDPE or Glass Jar (NO Metal Containers) Solid->ContainerSolid SolventCheck Check Solvent Type Liquid->SolventCheck LabelSolid Label: 'Toxic Solid - Nitro Aromatic' ContainerSolid->LabelSolid Incineration FINAL DISPOSAL: High-Temperature Incineration LabelSolid->Incineration Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated (MeOH, EtOAc, Acetone) SolventCheck->NonHalo No Halogens Halo->Incineration NonHalo->Incineration

Caption: Decision matrix for segregating nitro-aromatic waste streams to ensure compliant incineration.

Part 5: Emergency Spill Response

Spill of Solid Powder:

  • Evacuate & Ventilate: If a large amount (>50g) is spilled and dust is visible, evacuate the immediate area to allow dust to settle.

  • Wet Wiping: Do NOT dry sweep (generates dust). Cover the spill with a paper towel dampened with water or ethanol.

  • Collection: Scoop the wet material into a waste container.

  • Decontamination: Wash the surface with a mild soap solution.

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. Nitro compounds can cause respiratory distress.

  • Skin Contact: Wash with soap and water for 15 minutes.[5] Nitro-aromatics can absorb through skin.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 80447, 1-(4-Nitrophenyl)piperazine. (Note: Closest structural analog for toxicological profile). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(4-Nitrophenyl)piperazin-2-one

This guide provides a comprehensive framework for the safe handling of 1-(4-Nitrophenyl)piperazin-2-one, a compound of interest in contemporary drug discovery and synthetic chemistry. As specific safety data for this pre...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the safe handling of 1-(4-Nitrophenyl)piperazin-2-one, a compound of interest in contemporary drug discovery and synthetic chemistry. As specific safety data for this precise molecule is limited, this protocol is built upon a robust analysis of its core structural motifs: the aromatic nitro group and the piperazine-like scaffold. Our recommendations are derived from established safety profiles of closely related analogs, such as 1-(4-nitrophenyl)piperazine and other nitro-aromatic compounds, ensuring a cautious and proactive approach to laboratory safety.

Foundational Hazard Assessment: The 'Why' Behind the Protocol

Understanding the potential risks is the cornerstone of effective protection. The molecular structure of 1-(4-Nitrophenyl)piperazin-2-one suggests several potential hazards that dictate our choice of Personal Protective Equipment (PPE).

  • The Nitrophenyl Group: Aromatic nitro compounds are a well-documented class of chemicals with potential for toxicity.[1] Analogs like 4-nitrophenol are known to be harmful if swallowed, inhaled, or on contact with skin, and may cause organ damage through repeated exposure.[2][3][4] The primary concern is systemic toxicity following absorption.

  • The Piperazine Moiety: Piperazine and its derivatives can cause severe skin and eye irritation.[5][6] Some individuals may also experience skin or respiratory sensitization after exposure.[6]

  • Physical Form: As a solid powder, the primary routes of exposure are through the inhalation of fine dust particles, accidental ingestion, and direct contact with the skin and eyes.[5]

Therefore, our PPE strategy is designed to create a complete barrier against these exposure routes, protecting the researcher from dermal, ocular, respiratory, and ingestion hazards.

Core Protective Equipment: A Multi-Layered Defense

A multi-layered approach to PPE is essential. The following equipment is mandatory when handling 1-(4-Nitrophenyl)piperazin-2-one in any quantity.

Eye and Face Protection

Due to the risk of irritation from dust particles and potential splashes during solution preparation, robust eye protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards. Direct-vented goggles are insufficient as they do not protect against splashes or fine dust.[7]

  • Recommended for High-Risk Tasks: When handling larger quantities (>1g) or performing operations with a high risk of splashing (e.g., dissolution in a vortexer), a full-face shield should be worn in addition to chemical splash goggles.

Hand Protection

The selection of appropriate gloves is critical to prevent dermal absorption. No single glove material protects against all chemicals indefinitely.[8]

  • Primary Recommendation: Butyl rubber gloves are highly recommended for handling nitro-compounds.[1] They offer excellent resistance to a wide array of chemicals, including esters and ketones which may be used as solvents.[1][9]

  • Alternative for Incidental Contact: For tasks involving only brief, incidental contact, double-gloving with a high-quality nitrile glove (minimum 4 mil thickness) is an acceptable alternative.[7][8] However, it is crucial to change these gloves immediately upon any known contact.

  • Inspection is Key: Always inspect gloves for tears, pinholes, or signs of degradation before use.[10]

Glove MaterialSuitability for Nitro-compoundsResistance to SolventsNotes
Butyl Rubber Excellent [1]Good for ketones, esters, and corrosive acids.[8]The preferred choice for extended handling or spill cleanup.
Nitrile Good (for incidental contact)Good for a wide variety of solvents, oils, and some acids.[8]Most common lab glove; use double-gloving for added protection.[7]
Latex PoorPoor for most organic solvents.Not recommended due to poor chemical resistance and potential for allergic reactions.[1][7]
Body Protection

A lab coat is your primary barrier against contamination of personal clothing and skin.

  • Requirement: A flame-resistant laboratory coat with a fully fastened front and tight-fitting cuffs is mandatory. This not only protects from splashes but also prevents the spread of contamination outside the laboratory.[7]

  • For Large Quantities: When handling significant quantities, a chemically resistant apron should be worn over the lab coat.[8]

Respiratory Protection

Controlling airborne dust is a critical safety measure.

  • Primary Engineering Control: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[11]

  • When Respirators are Required: If engineering controls are not available or are insufficient to control dust, a NIOSH-approved N95 dust mask or a higher-level respirator must be used.[8][12] A full respiratory protection program, including fit testing, is required for tight-fitting respirators.

Operational and Disposal Plans

Procedural discipline is as important as the equipment itself. The following step-by-step guides ensure that safety protocols are integrated into the entire workflow.

PPE Selection and Use Workflow

PPE_Workflow cluster_prep Preparation & Donning cluster_handling Chemical Handling cluster_removal Doffing & Disposal A Assess Task (Weighing, Dissolving, etc.) B Select Appropriate PPE (Refer to Section 2) A->B Identify Risks C Don PPE (Lab Coat -> Goggles -> Gloves) B->C Gather Equipment D Handle Chemical in Fume Hood C->D Proceed to Work E Doff PPE at Workspace (Gloves -> Goggles -> Lab Coat) D->E Work Complete F Segregate Waste (Contaminated vs. Non) E->F G Dispose as Hazardous Waste F->G Follow EHS Guidelines H Wash Hands Thoroughly G->H

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Nitrophenyl)piperazin-2-one
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1-(4-Nitrophenyl)piperazin-2-one
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